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  • Product: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
  • CAS: 15862-51-8

Core Science & Biosynthesis

Foundational

Chemical properties of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

An In-Depth Technical Guide to the Chemical Properties of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one Preamble: Navigating the Uncharted Chemical Space In the landscape of chemical research and drug development, we...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Preamble: Navigating the Uncharted Chemical Space

In the landscape of chemical research and drug development, we often encounter compounds of significant theoretical interest that lack extensive characterization in published literature. 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is one such molecule. While its structural motifs—a substituted dihydropyridinone core—suggest a rich potential for biological activity and synthetic utility, a direct and comprehensive body of experimental data remains elusive.

This guide, therefore, adopts a predictive and inferential methodology grounded in established chemical principles and data from closely related structural isomers. By synthesizing information from analogous compounds, we aim to provide a robust and scientifically-grounded technical overview for researchers, scientists, and drug development professionals. This document will serve as a foundational resource, illuminating the probable characteristics of this novel compound and guiding future experimental design.

Structural and Physicochemical Profile

The identity of a compound is fundamentally defined by its structure. 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a substituted pyridinone, a class of heterocyclic compounds that are prevalent in medicinal chemistry. For clarity, its structure is presented below alongside its key constitutional isomer, 3-Amino-5-bromo-1-methylpyridin-2(1H)-one, for which more data is available.

G cluster_0 Target Compound cluster_1 Isomer (CAS: 910543-72-5) cluster_2 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one cluster_3 3-Amino-5-bromo-1-methyl- pyridin-2(1H)-one A A C Molecular Formula: C₆H₇BrN₂O Molecular Weight: 201.04 g/mol B B D Molecular Formula: C₆H₇BrN₂O Molecular Weight: 203.04 g/mol

Figure 1. Comparison of Target Compound and a Key Isomer.

The subtle shift in the positions of the amino and bromo substituents between these isomers is expected to significantly influence their electronic properties, reactivity, and biological interactions.

Table 1: Comparative Physicochemical Properties
Property5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (Target)3-Amino-5-bromo-1-methylpyridin-2(1H)-one (Isomer)
CAS Number Not assigned910543-72-5[1][2][3]
Molecular Formula C₆H₇BrN₂OC₆H₇BrN₂O
Molecular Weight 201.04 g/mol 203.04 g/mol
Physical Form Predicted: SolidSolid / White powder[1]
Purity N/ATypically ≥95%[2] or ≥97%
Storage Conditions Predicted: Room temperature, inert atmosphere, protect from light.Room temperature, inert atmosphere, keep in dark place[2]

Synthesis and Reactivity: A Predictive Blueprint

While a validated synthesis for the target molecule is not published, a logical pathway can be proposed based on established heterocyclic chemistry. The synthesis of related nitro- and amino-bromopyridines provides a strong foundation for this predictive model.[4][5][6]

Proposed Synthetic Pathway

The proposed synthesis starts from a commercially available precursor and proceeds through nitration, methylation, and subsequent reduction of the nitro group to the target amine. This strategy is designed to control the regiochemistry of the substituents.

G start 2-Amino-5-bromopyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2-Amino-5-bromo- 3-nitropyridine step1->intermediate1 Adds NO₂ at C3 step2 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) intermediate1->step2 intermediate2 5-Bromo-3-nitro- pyridin-2(1H)-one step2->intermediate2 Replaces NH₂ with OH step3 N-Methylation (CH₃I, Base) intermediate2->step3 intermediate3 5-Bromo-1-methyl- 3-nitropyridin-2(1H)-one step3->intermediate3 Methylates Ring Nitrogen step4 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate3->step4 product 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one step4->product Reduces NO₂ to NH₂

Figure 2. Proposed Synthetic Workflow for the Target Compound.
Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • To a flask cooled to 0-5 °C, slowly add 2-amino-5-bromopyridine to concentrated sulfuric acid with stirring.[6]

  • Add concentrated nitric acid dropwise, maintaining the temperature below 5 °C.[6]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the mixture over ice and neutralize with 10% aqueous NaOH to a pH of 7-8.[6]

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the product.

Step 2: Synthesis of 5-Bromo-3-nitro-pyridin-2(1H)-one

  • Dissolve the product from Step 1 in aqueous sulfuric acid at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.

  • Gently heat the mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2-one.

  • Cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Synthesis of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one

  • Suspend the pyridin-2-one from Step 2 in a suitable solvent such as DMF or acetonitrile.

  • Add a base (e.g., K₂CO₃ or NaH) to deprotonate the ring nitrogen.

  • Add methyl iodide (CH₃I) and stir the reaction, possibly with gentle heating, until TLC indicates completion.

  • Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.

Step 4: Synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

  • Dissolve the methylated nitro-pyridinone from Step 3 in a solvent mixture like ethanol and water.

  • Add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.[5]

  • Heat the mixture at reflux for 1-2 hours until the reduction is complete.

  • Filter the hot reaction mixture to remove the iron salts and evaporate the solvent.

  • Recrystallize the crude residue from a suitable solvent to obtain the final product.

Predicted Chemical Reactivity

The molecule possesses three key reactive sites: the C5-amino group, the C3-bromo group, and the dihydropyridinone ring system.

  • Amino Group: This group is a nucleophile and a directing group for further electrophilic substitution. It can be expected to undergo standard reactions such as acylation, alkylation, and formation of sulfonamides.

  • Bromo Group: The bromine atom is a good leaving group, making this position susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This provides a powerful handle for introducing molecular diversity.

  • Dihydropyridinone Core: The conjugated system of the ring influences its aromaticity and reactivity. The electron-withdrawing nature of the carbonyl group and the bromine atom deactivates the ring towards electrophilic attack but may activate it for certain types of nucleophilic substitution.

Spectroscopic Characterization: An Educated Prediction

Predicting the spectroscopic signature of a molecule is crucial for its identification during synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic/olefinic region and one signal in the aliphatic region.

    • A singlet for the N-methyl protons, likely around 3.0-3.5 ppm.

    • Two doublets for the two vinyl protons on the dihydropyridinone ring. Their chemical shifts will be influenced by the adjacent substituents.[7][8]

    • A broad singlet for the amino (-NH₂) protons, which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show six distinct carbon signals.[9][10]

    • The carbonyl carbon (C=O) will be the most downfield signal, expected in the range of 160-170 ppm.

    • Four signals for the sp² hybridized carbons of the ring. The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others due to the heavy atom effect.

    • A signal for the N-methyl carbon in the aliphatic region (around 30-40 ppm).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be a key tool for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this will appear as two peaks of nearly equal intensity (M⁺ and M+2).[11][12]

  • Fragmentation Pattern: The fragmentation is likely initiated by the loss of stable radicals or neutral molecules.

G M [C₆H₇BrN₂O]⁺˙ (Molecular Ion) m/z 201/203 F1 [C₆H₇N₂O]⁺ m/z 123 M->F1 - Br• F2 [C₅H₄BrN₂O]⁺˙ m/z 186/188 M->F2 - CH₃• F3 [C₅H₄N₂O]⁺˙ m/z 108 F2->F3 - Br• G cluster_0 Kinase Enzyme ATP_pocket ATP Binding Pocket Substrate_site Substrate Binding Site Inhibitor Dihydropyridinone (Potential Inhibitor) Inhibitor->ATP_pocket Binds and Blocks ATP ATP ATP->ATP_pocket Binding Prevented

Figure 4. Conceptual Mechanism of Kinase Inhibition.

The combination of the hydrogen-bond donating amino group, the halogen atom (which can participate in halogen bonding), and the rigid heterocyclic core makes this molecule an attractive scaffold for designing ligands that can fit into the ATP-binding pocket of various kinases.

Safety and Handling

While no specific safety data sheet (SDS) exists for the target compound, general precautions for handling related aminobromopyridine derivatives should be strictly followed. [13][14][15][16]

  • Hazard Statements (Inferred): Likely to be harmful if swallowed (H302), cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere. [2]* Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one represents an intriguing but under-explored area of chemical space. This guide provides a comprehensive, albeit predictive, technical overview of its chemical properties. By drawing logical inferences from its structural isomers and related compounds, we have outlined a plausible synthetic route, predicted its spectroscopic characteristics, and highlighted its potential as a valuable scaffold in drug discovery, particularly in the realm of kinase inhibition. It is our hope that this foundational document will stimulate and guide future experimental investigation into this promising molecule.

References

  • PubMed. Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. [Link]

  • PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

  • Stenutz. NMR chemical shift prediction of pyridines. [Link]

  • MDPI. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. [Link]

  • PubMed. Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε. [Link]

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubMed. Identification of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffolds as potent Lck inhibitors as anti-cancer agents. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • National Institutes of Health. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

  • Chem Service. SAFETY DATA SHEET - 4-Aminopyridine. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • ResearchGate. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]

  • National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

  • ACS Publications. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. [Link]

  • IRIS Unimore. Design and synthesis of pyridopyrimidines targeting NEK6 kinase. [Link]

  • The Royal Society of Chemistry. A facile four component protocol for the synthesis of dihydropyridine derivatives. [Link]

  • National Institutes of Health. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

Sources

Exploratory

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one molecular structure and weight

An In-Depth Technical Guide to 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one: Molecular Structure, Properties, and Synthetic Considerations Authored by: Senior Application Scientist Abstract: This technical guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one: Molecular Structure, Properties, and Synthetic Considerations

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic pathways for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one. While direct experimental data for this specific regioisomer is limited in publicly accessible literature, this guide synthesizes information from closely related structural analogs, particularly 3-Amino-5-bromo-1-methylpyridin-2(1H)-one, to offer valuable insights for researchers, medicinal chemists, and professionals in drug development. The document details the compound's molecular characteristics and provides a theoretical framework for its synthesis and characterization.

Introduction and Rationale

Substituted pyridinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The unique electronic and structural features of the dihydropyridinone core, combined with the diverse functionalities that can be introduced onto the ring, make these heterocycles privileged structures in the design of novel therapeutic agents. The title compound, 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, incorporates key pharmacophoric elements: a bromine atom, which can act as a handle for further functionalization (e.g., through cross-coupling reactions) and can enhance binding affinity through halogen bonding; and an amino group, a crucial hydrogen bond donor and a site for derivatization.

This guide aims to provide a detailed technical resource on this molecule. Given the sparse direct data, we will extrapolate from the well-characterized isomer, 3-Amino-5-bromo-1-methylpyridin-2(1H)-one , to predict properties and outline potential synthetic strategies. This approach is grounded in the understanding that regioisomers, while having distinct properties, share fundamental chemical characteristics that can be informatively compared and contrasted.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is defined by a six-membered dihydropyridinone ring with a methyl group on the nitrogen atom, a bromine atom at position 3, and an amino group at position 5.

Structural Representation

The relationship between the requested compound and its more documented isomer is illustrated below.

G cluster_0 Requested Compound cluster_1 Documented Isomer a 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one b 3-Amino-5-bromo-1-methyl- pyridin-2(1H)-one a->b Regioisomers

Caption: Logical relationship between the target compound and its documented isomer.

Key Physicochemical Data

The following table summarizes the calculated molecular weight for the target compound and the available data for its isomer, 3-Amino-5-bromo-1-methylpyridin-2(1H)-one.

Property5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (Calculated)3-Amino-5-bromo-1-methylpyridin-2(1H)-one (Experimental Data)Data Source
Molecular Formula C₆H₇BrN₂OC₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol 203.04 g/mol [2]
CAS Number Not available910543-72-5[2]
Physical Form Solid (Predicted)Solid[1]
Purity ---97%[2]
InChI Key (Predicted) KRUDZWOELKQDJW-UHFFFAOYSA-NKRUDZWOELKQDJW-UHFFFAOYSA-N[1]

Note: The InChI key is predicted to be the same due to the same connectivity, but the IUPAC name and other identifiers would differ.

The molecular weight is a fundamental property calculated from the atomic weights of the constituent atoms (Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen). For both isomers, this value is identical.

Conceptual Synthetic Pathways

G start Starting Material (e.g., Substituted Pyridine) step1 Bromination start->step1 e.g., NBS step2 N-Methylation step1->step2 e.g., MeI, base step3 Nitration step2->step3 HNO₃/H₂SO₄ step4 Reduction of Nitro Group step3->step4 e.g., SnCl₂, HCl product 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one step4->product

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a general guideline and would need optimization.

Step 1: Bromination of a Pyridinone Precursor

  • Dissolve the appropriate pyridinone starting material in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography or recrystallization to obtain the brominated pyridinone.

Causality: The choice of a brominating agent like NBS allows for regioselective bromination under relatively mild conditions. The solvent choice is critical to ensure solubility of the starting material and to mediate the reactivity of the brominating agent.

Step 2: N-Methylation

  • Dissolve the brominated pyridinone in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the pyridinone nitrogen.

  • Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction, potentially with heating.

  • Monitor the reaction to completion.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the N-methylated product.

Causality: The base is essential for generating the nucleophilic pyridinone anion, which then reacts with the electrophilic methylating agent in an SN2 reaction.

Step 3: Nitration

  • Carefully add the N-methylated bromopyridinone to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed, carefully controlling the temperature.

  • Monitor the formation of the nitro-substituted product.

  • Quench the reaction by pouring it over ice, followed by neutralization.

  • Isolate the solid product by filtration.

Causality: The strong acidic conditions of the nitrating mixture are necessary to generate the nitronium ion (NO₂⁺), the electrophile that attacks the electron-rich pyridinone ring. The regioselectivity of this step will be crucial and is influenced by the directing effects of the existing substituents.

Step 4: Reduction of the Nitro Group

  • Suspend the nitro compound in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Neutralize the reaction mixture and extract the amino product.

  • Purify the final compound to obtain 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

Causality: The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule.

Potential Applications in Research and Drug Development

Heterocyclic compounds like 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one are valuable as building blocks in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound.

Similar structures have been investigated for their potential as kinase inhibitors, which are important in cancer therapy[3]. The dihydropyridinone core can act as a scaffold that correctly positions key functionalities to interact with the ATP-binding site of kinases.

Conclusion

While 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is not a widely cataloged compound, its molecular structure and properties can be confidently predicted based on fundamental chemical principles and data from its close isomer, 3-Amino-5-bromo-1-methylpyridin-2(1H)-one. The synthetic pathways outlined in this guide provide a solid foundation for its preparation in a laboratory setting. The versatile functionalities present in this molecule make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. Further experimental work is necessary to validate the proposed synthetic routes and to fully characterize the physicochemical and biological properties of this compound.

References

  • SureChEMBL. Compound Details - SCHEMBL2599174. [Link]

  • PubChem. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. [Link]

  • Pharmaffiliates. 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. [Link]

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Foundational

The Therapeutic Potential of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 2-pyridone nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic and structural properties, i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridone nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal starting point for the design of novel therapeutics.[1][3] This guide explores the therapeutic potential of a specific class of these compounds: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one derivatives. While direct research on this exact substitution pattern is emerging, a comprehensive analysis of the parent 2-pyridone scaffold and the influence of its bioisosteric and functional groups provides a strong rationale for its potential in oncology, infectious diseases, and inflammatory conditions. This document synthesizes the available data, discusses structure-activity relationships, and provides detailed experimental protocols for evaluating the therapeutic promise of these derivatives.

The 2-Pyridone Core: A Foundation of Diverse Bioactivity

The 2-pyridone ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in drug discovery due to its remarkable versatility.[4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] The success of this scaffold can be attributed to its metabolic stability, favorable solubility, and its capacity to mimic peptide bonds, making it a valuable nonpeptidic mimic in drug design.[1][3]

The biological activity of 2-pyridone derivatives is highly tunable through substitution at various positions on the ring. The introduction of different functional groups allows for the modulation of the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[4]

Strategic Substitutions: The Role of Amino and Bromo Moieties

The therapeutic potential of the 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one scaffold is significantly influenced by its key functional groups: the 5-amino group and the 3-bromo substituent.

The 5-Amino Group: A Key to Kinase Inhibition

The presence of an amino group, particularly at the 3- or 5-position of the pyridone ring, is a well-established pharmacophore for kinase inhibition.[8] This amino group can act as a crucial "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective enzyme inhibition.[8][9] This has been successfully exploited in the development of numerous kinase inhibitors for the treatment of cancer and other diseases.[1][10] The 2-amino-pyridine moiety, a related structural feature, is also a common component of many kinase inhibitors, underscoring the importance of this functional group in targeting this enzyme class.[9]

The 3-Bromo Substituent: Enhancing Potency and Modulating Selectivity

The introduction of a bromine atom at the 3-position of the pyridone ring can significantly impact the compound's biological activity. Halogen substituents, particularly bromine, can enhance the therapeutic potency of a molecule through several mechanisms.[11] These include increasing lipophilicity to improve membrane permeability and forming halogen bonds with the target protein, a type of non-covalent interaction that is increasingly recognized for its importance in drug design. The position of the bromo group is critical, as it can influence the molecule's binding orientation within the active site of a target enzyme. For example, in some pyridazinone derivatives, a meta-bromo substitution has been shown to confer the highest potency against certain bacterial strains.[12]

Therapeutic Landscape: Potential Applications

Based on the known activities of substituted 2-pyridone derivatives, the 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one scaffold holds promise in several therapeutic areas.

Oncology

The 2-pyridone scaffold is found in several anticancer agents, and its derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][13] The combination of a kinase-inhibiting amino group and a potency-enhancing bromo substituent makes these derivatives particularly interesting for cancer drug discovery. Potential oncology-related applications include:

  • Kinase Inhibition: Targeting protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[10][14]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[13]

  • Cell Cycle Arrest: Halting the progression of the cell cycle in cancerous cells.[15]

Antimicrobial Agents

Substituted 2-pyridones have a long history of investigation as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[2][7] The development of new antimicrobial agents is a critical global health priority, and these derivatives could offer a novel chemical scaffold for this purpose.

Anti-inflammatory and Other Applications

The 2-pyridone core is also present in molecules with anti-inflammatory, analgesic, and antiviral properties.[4][7] Furthermore, derivatives have been explored as cannabinoid receptor type 2 (CB2R) agonists, suggesting potential applications in pain management and inflammatory disorders.[16][17]

Synthesis and Characterization

The synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one derivatives can be achieved through multi-step synthetic routes starting from commercially available pyridone precursors. A general synthetic workflow is outlined below.

Synthetic Workflow Start Starting Pyridone Precursor Step1 Bromination Start->Step1 e.g., NBS Step2 N-Methylation Step1->Step2 e.g., MeI, Base Step3 Nitration Step2->Step3 HNO3/H2SO4 Step4 Reduction of Nitro Group Step3->Step4 e.g., SnCl2/HCl Final 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one Derivative Step4->Final

Caption: Generalized synthetic workflow for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one derivatives.

A plausible synthetic route for a related compound, 5-Amino-3-bromo-2-methylpyridine, involves the bromination and subsequent functional group manipulations of a suitable pyridine precursor.[18][19]

Experimental Protocols for Therapeutic Evaluation

To assess the therapeutic potential of novel 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one derivatives, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity

A standard workflow for evaluating the anticancer potential of these compounds is depicted below.

Anticancer Evaluation Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A Compound Synthesis & Characterization B Cell Viability Assay (e.g., MTT, CellTiter-Glo) - Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Kinase Inhibition Assays (Biochemical & Cellular) C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Xenograft Mouse Models F->G H Pharmacokinetic & Pharmacodynamic Studies G->H

Caption: Experimental workflow for the evaluation of anticancer activity.

Table 1: Key In Vitro Assays for Anticancer Evaluation

AssayPurposePrinciple
MTT Assay To determine the cytotoxic effect of the compounds on cancer cell lines.Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product, which is quantified spectrophotometrically.
Kinase Inhibition Assay To assess the inhibitory activity against specific protein kinases.Can be performed using biochemical (e.g., radiometric, fluorescence-based) or cell-based assays (e.g., Western blotting for phosphorylation status of downstream targets).
Annexin V/PI Staining To detect and quantify apoptosis (programmed cell death).Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells. Analyzed by flow cytometry.
Cell Cycle Analysis To determine the effect of the compounds on cell cycle progression.Cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
In Vitro Antimicrobial Activity

Table 2: Standard Assays for Antimicrobial Screening

AssayPurposePrinciple
Broth Microdilution Assay To determine the Minimum Inhibitory Concentration (MIC) against bacteria and fungi.A serial dilution of the compound is prepared in a liquid growth medium in a microtiter plate and inoculated with the test microorganism. The MIC is the lowest concentration that inhibits visible growth.
Agar Disk Diffusion Assay For qualitative screening of antimicrobial activity.A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk indicates the antimicrobial activity.

Future Perspectives and Conclusion

The 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one scaffold represents a promising starting point for the development of novel therapeutics. The convergence of the versatile 2-pyridone core with the strategic placement of an amino group for kinase binding and a bromo substituent for enhanced potency provides a strong rationale for its exploration in oncology, infectious diseases, and beyond. Further derivatization and comprehensive structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately paving the way for the identification of new drug candidates.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 04:07 PM.
  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.).
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  • Synthesis and Biological Activity of 2-pyridone Deriv
  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35899-35922.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7).
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  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022, March 7).
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  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024, July 15).
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Exploratory

The Strategic Deployment of Brominated Pyridinone Intermediates in Modern Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Application In the intricate chess game of drug discovery, the choice of molecular scaffolds and the strategic placement of functional groups are param...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Application

In the intricate chess game of drug discovery, the choice of molecular scaffolds and the strategic placement of functional groups are paramount to achieving the desired therapeutic effect. Among the privileged structures in medicinal chemistry, the pyridinone core has emerged as a versatile and valuable player.[1] Its ability to engage in hydrogen bonding and serve as a bioisostere for various aromatic and heterocyclic systems has cemented its role in the development of novel therapeutics across a wide range of disease areas.[1] This guide provides an in-depth technical exploration of a crucial subclass of these intermediates: brominated pyridinones. We will delve into their synthesis, explore their reactivity in key transformations, and showcase their application in the construction of complex drug molecules, providing field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for Bromination: More Than Just a Leaving Group

The introduction of a bromine atom onto the pyridinone scaffold is a strategic decision driven by several key factors. Bromine's role extends beyond simply being an effective leaving group in cross-coupling reactions. The presence of bromine can significantly influence a molecule's physicochemical properties, which can be advantageous for optimizing drug-target interactions. This is due to the phenomenon of "halogen bonding," where the electropositive region on the bromine atom (the σ-hole) can form non-covalent interactions with electron-rich atoms in a protein's binding site, potentially enhancing binding affinity and selectivity. Furthermore, "bromination" can favorably impact a drug's metabolic profile and duration of action.

Synthesis of Brominated Pyridinone Intermediates: A Toolkit for the Medicinal Chemist

The effective use of brominated pyridinone intermediates begins with their efficient and regioselective synthesis. A variety of methods are available, with the choice of reagent and conditions depending on the substitution pattern of the pyridinone core and the desired regiochemistry.

Electrophilic Bromination of Pyridinones

For many pyridinone systems, which are relatively electron-rich, direct electrophilic bromination is a feasible approach. The hydroxyl group of the pyridinone tautomer activates the ring towards electrophilic attack, typically directing bromination to the positions ortho and para to the activating group (the 3- and 5-positions for a 2-pyridone, and the 3- and 5-positions for a 4-pyridone).[2]

Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent is critical for controlling reactivity and regioselectivity. Protic solvents like acetic acid or water can facilitate the reaction.[3][4]

Table 1: Comparison of Brominating Agents for Pyridinone Synthesis

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Molecular Bromine (Br₂)Acetic acid, room temperatureReadily available, cost-effectiveHighly corrosive and toxic, can lead to over-bromination
N-Bromosuccinimide (NBS)Acetonitrile or CCl₄, often with a radical initiatorMilder than Br₂, easier to handle, can offer better regioselectivityMore expensive than Br₂, succinimide byproduct to remove

A representative protocol for the synthesis of a 3-bromo-2-pyridone derivative is the bromination of 5-(4-pyrimidyl)-2(1H)-pyridone.

Experimental Protocol: Synthesis of 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone [3]

  • Dissolve 4.5 g of 5-(4-pyrimidyl)-2(1H)-pyridone in 60 ml of glacial acetic acid.

  • Over a period of one minute, add 4.7 g of bromine to the solution.

  • Allow the mixture to cool and then stir at room temperature for 1 hour.

  • Pour the reaction mixture into 100 ml of anhydrous ether and stir for 30 minutes.

  • Filter the resulting slurry and wash the solid with ether, then dry.

  • Suspend the solid in 100 ml of water and adjust the pH to approximately 6 with anhydrous K₂CO₃.

  • Stir the mixture for 15 minutes, filter, and wash the solid with water.

  • Add the moist solid to 40 ml of 5% aqueous hydrochloric acid and stir for 30 minutes.

  • Dilute with an equal volume of isopropyl alcohol, stir for an additional 10 minutes, and filter.

  • Wash the resulting solid with isopropyl alcohol/ether and dry to yield 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone.

Synthesis from Brominated Precursors

An alternative strategy involves constructing the pyridinone ring from a brominated starting material. For instance, 3-bromo-2-hydroxypyridine can be synthesized from 2-amino-3-bromopyridine via a diazotization reaction.[5]

Experimental Protocol: Synthesis of 3-bromo-2-hydroxypyridine [5]

  • Dissolve sodium nitrite (24.2 g) in 175 mL of water at 0 °C.

  • In a separate flask, prepare a solution of 2-amino-3-bromopyridine (12.5 g) and sulfuric acid (35 mL) in 175 mL of water.

  • Slowly add the sodium nitrite solution to the 2-amino-3-bromopyridine solution at 0 °C and stir for 1 hour.

  • Neutralize the reaction mixture to pH 7 with sodium hydroxide solution.

  • Extract the aqueous layer with chloroform (3 x 200 mL).

  • Combine the organic phases, wash with brine (200 mL), dry over magnesium sulfate, filter, and concentrate in vacuo to afford 3-bromo-2-hydroxypyridine.

The Reactivity of Brominated Pyridinones in Cross-Coupling Reactions

The true synthetic power of brominated pyridinone intermediates is unleashed in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for the introduction of a wide array of molecular fragments, enabling the rapid construction of complex molecules and the exploration of structure-activity relationships (SAR).

The choice between bromo, chloro, and iodo-pyridones is a strategic one. While iodo-pyridones are generally more reactive, they are also more expensive and less stable. Chloro-pyridones are often less reactive and can require more forcing conditions or specialized catalyst systems. Bromo-pyridones frequently offer a good balance of reactivity, stability, and cost, making them a popular choice in drug discovery. The reactivity of halopyridines in these reactions can be influenced by the position of the halogen on the pyridine ring.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[8][9][10]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Bromopyridinone Bromopyridinone Oxidative_Addition Pd(II) Intermediate Bromopyridinone->Oxidative_Addition Oxidative Addition Arylboronic_Acid Arylboronic Acid or Ester Base Base Arylboronic_Acid->Base Activation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Transmetalation Aryl-Pd(II) Intermediate Base->Transmetalation Product Aryl-Pyridinone Oxidative_Addition->Transmetalation Reductive_Elimination Product Formation Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration Reductive_Elimination->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine Derivative [11][12]

  • To a dry Schlenk flask, add the bromopyridine derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium phosphate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 85-95 °C for 15-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][9][13][14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in many biologically active molecules.[3]

Sonogashira_Coupling cluster_reactants Reactants & Catalysts cluster_process Reaction Process Bromopyridinone Bromopyridinone Reaction_Setup Inert Atmosphere (N₂, Ar) Bromopyridinone->Reaction_Setup Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Reaction_Setup Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Setup Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Reaction_Setup Base Base Base->Reaction_Setup Heating Heating (e.g., 100°C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Workup & Purification Monitoring->Workup Product Alkynyl-Pyridinone Workup->Product

Caption: Experimental workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [3][13]

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine derivative (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1 mL).

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction and perform a standard aqueous workup followed by purification.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[15][16] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[17][18][19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine [17][18]

  • In a reaction vessel, combine the bromopyridine derivative (1.0 equiv), the amine (1.2 equiv), a base such as sodium tert-butoxide (1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 3 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add an anhydrous solvent, such as toluene, via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Case Study: Brominated Pyridinones in the Synthesis of Pirfenidone Analogues

Pirfenidone is an approved drug for the treatment of idiopathic pulmonary fibrosis. The pyridinone core is central to its activity, and significant research has been dedicated to synthesizing analogues with improved efficacy and pharmacokinetic properties.[4][5][20] Brominated pyridinone intermediates are valuable in this context for the diversification of the pirfenidone scaffold. For example, a 5-bromo-2-pyridone can be used in a Suzuki coupling to introduce various aryl groups at the 5-position, allowing for the exploration of SAR in this region of the molecule.

Challenges and Considerations in a Regulated Environment

While brominated pyridinone intermediates are powerful tools, their use, particularly on a larger scale, comes with challenges.

  • Regioselectivity: Controlling the position of bromination on a substituted pyridinone can be difficult, potentially leading to mixtures of isomers that are challenging to separate.[20] Careful optimization of reaction conditions, including the choice of brominating agent and solvent, is crucial.

  • Scale-up: The direct bromination of some pyridinone precursors can be highly exothermic, posing safety risks on a larger scale. The formation of byproducts, such as di-brominated species, can also become more pronounced.[20]

  • Catalyst Removal: For drug candidates advancing towards clinical trials, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical regulatory requirement.

Conclusion

Brominated pyridinone intermediates represent a cornerstone of modern medicinal chemistry. Their strategic use, enabled by a deep understanding of their synthesis and reactivity, allows for the efficient construction of complex molecular architectures. The ability to leverage powerful cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations provides medicinal chemists with the tools to rapidly explore chemical space and optimize the properties of drug candidates. As the demand for novel therapeutics continues to grow, the mastery of the synthesis and application of these versatile building blocks will remain a key determinant of success in the field of drug discovery.

References

  • El-Sayed, M. A., & El-Gazzar, A. R. B. A. (2006). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Archiv der Pharmazie, 339(8), 429–436. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. Retrieved from [Link]

  • Gummadi, V., et al. (2025). Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models. Journal of Medicinal Chemistry. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ragab, F. A., et al. (2025). Novel Pirfenidone Analogues: Synthesis of Pyridin‐2‐ones for the Treatment of Pulmonary Fibrosis. Request PDF. [Link]

  • Lee, J. S. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Request PDF. [Link]

  • RSC Publishing. (n.d.). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. [Link]

  • RSC Publishing. (n.d.). Novel pirfenidone derivatives: synthesis and biological evaluation. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • PubMed. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

  • MDPI. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed ortho-acyloxylation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones: synthesis of benzo[b]furano-pyridopyrimidinones. [Link]

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Foundational

Thermodynamic Solubility Profiling of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one in Organic Solvents: A Mechanistic Guide

Executive Summary & Structural Causality As a Senior Application Scientist, I frequently observe late-stage formulation and synthesis failures stemming from a fundamental misunderstanding of a compound's solvation mechan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, I frequently observe late-stage formulation and synthesis failures stemming from a fundamental misunderstanding of a compound's solvation mechanics. When profiling a highly functionalized intermediate like 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (C₆H₇BrN₂O, Monoisotopic mass: ~201.97 Da[1]), relying solely on high-throughput kinetic data is a critical error. We must design a self-validating empirical system grounded in thermodynamic principles.

To accurately profile and predict the solubility of this compound in various organic solvents, we must first deconstruct its structural causality. According to established structural prediction models[2], a molecule's solubility is dictated by the delicate thermodynamic balance between the cohesive energy of its solid-state crystal lattice and the exothermic solvation energy provided by the solvent.

Key Structural Vectors:

  • Pyridin-2-one Core: Provides a planar, conjugated system capable of strong dipole-dipole interactions. The carbonyl oxygen acts as a potent hydrogen-bond (H-bond) acceptor.

  • 5-Amino Group (-NH₂): Acts as both a strong H-bond donor and acceptor. This group significantly increases the crystal lattice energy through intermolecular hydrogen bonding, which the organic solvent must overcome.

  • 3-Bromo Substituent: Increases lipophilicity, polarizability, and molecular volume. While halogen bonding can tighten solid-state packing, the bromo group generally enhances solubility in halogenated or moderately polar aprotic solvents.

  • 1-Methyl Group: Disrupts the N-H H-bond donor capacity of the native pyridone ring, capping one polar interaction vector and slightly increasing overall lipophilicity.

Thermodynamics Solid Solid State (Crystal Lattice) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation Energy (Endothermic ΔH > 0) Solution Solvated State (in Organic Solvent) Solid->Solution Thermodynamic Solubility (ΔG_solv) Gas->Solution Solvation Energy (Exothermic ΔH < 0)

Thermodynamic cycle of solvation balancing lattice energy and solvent interactions.

Predictive Solubility Matrix

Before initiating wet-lab protocols, it is standard practice to establish a predictive matrix. Based on the functional group analysis and established computational approaches to estimate solubility[3], the following table summarizes the expected solubility profile of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one across distinct organic solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong H-bond acceptance disrupts the -NH₂ lattice interactions; excellent solvation of the polar pyridone core.
Polar Protic Methanol, EthanolModerate (10 - 50 mg/mL)Favorable H-bonding with the carbonyl and amino groups, though limited by the lipophilic 1-methyl and 3-bromo groups.
Halogenated Dichloromethane (DCM)Low-Moderate (5 - 20 mg/mL)Favorable dipole-dipole and induced-dipole interactions with the 3-bromo substituent; lacks strong H-bond disruption.
Non-Polar Heptane, ToluenePoor (<1 mg/mL)Insufficient solvation energy to overcome the high crystal lattice energy driven by the highly polar core and amino group.

Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility (often measured via turbidimetry) is prone to supersaturation artifacts and is primarily reserved for early-stage discovery[3]. For rigorous process chemistry, thermodynamic solubility must be determined.

We utilize a highly controlled adaptation of the saturation shake-flask method. As demonstrated by Baka et al., variations in temperature and insufficient phase separation are the primary sources of error in equilibrium solubility measurements[4]. The following protocol is designed as a self-validating system to eliminate these variables.

Step-by-Step Experimental Workflow
  • Solid Dispensing (Saturation Assurance): Accurately weigh an excess amount of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (e.g., 50 mg) into a 2.0 mL glass HPLC vial.

    • Causality: Excess solid is non-negotiable. It ensures the system reaches a true dynamic equilibrium (rate of dissolution = rate of precipitation) rather than simply achieving complete dissolution.

  • Solvent Addition: Add exactly 1.0 mL of the target analytical-grade organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Incubation: Place the vials in an orbital thermoshaker. Agitate at 500 RPM at exactly 25.0 ± 0.1 °C for 48 hours .

    • Causality: 48 hours is required to guarantee that the dissolution-precipitation dynamic has reached a steady thermodynamic state, preventing the overestimation of solubility due to transient supersaturation[4].

  • Phase Separation (Centrifugation): Transfer the suspension to a microcentrifuge and spin at 10,000 x g for 15 minutes at 25 °C.

    • Causality: Do not use syringe filters for initial phase separation. Filtration can lead to API adsorption onto the filter membrane or rapid solvent evaporation (especially with volatile solvents like DCM), artificially skewing the concentration. Centrifugation strictly preserves the equilibrium state.

  • Supernatant Extraction & Dilution: Carefully extract a specific aliquot (e.g., 100 µL) of the clear supernatant. Dilute this aliquot with the HPLC mobile phase to ensure the final concentration falls within the linear dynamic range of the UV detector.

Workflow A 1. Solid Dispensing (Excess API in Vial) B 2. Solvent Addition (Target Organic Solvents) A->B C 3. Isothermal Incubation (48h at 25°C, 500 RPM) B->C D 4. Phase Separation (Centrifugation at 10k x g) C->D E 5. Supernatant Dilution (To linear UV range) D->E F 6. HPLC-UV Analysis (Quantification) E->F

Step-by-step workflow for the saturation shake-flask thermodynamic solubility protocol.

Analytical Quantification (HPLC-UV)

To quantify the dissolved 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the gold standard.

  • Column: C18 Reverse-Phase (e.g., 50 mm x 4.6 mm, 1.8 µm).

  • Mobile Phase: Gradient elution utilizing Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier ensures the amino group remains fully protonated, providing sharp, reproducible peak shapes.

  • Detection: UV absorbance at the compound's

    
     (typically around 254 nm or 280 nm for substituted pyridones).
    
  • Validation: Quantify against a 5-point standard calibration curve prepared from a certified reference standard of the API dissolved in a universal solvent (e.g., DMSO).

Conclusion & Strategic Application

Understanding the solubility profile of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is not merely a box-checking exercise; it is a strategic imperative. By mapping its thermodynamic solubility across polar aprotic, protic, and halogenated solvents, process chemists can rationally design reaction conditions, optimize crystallization and purification workflows, and prevent costly downstream precipitation events during scale-up. Relying on the rigorous shake-flask methodology ensures that the data driving these decisions is both accurate and reproducible.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. URL:[Link]

  • PubChemLite (Luxembourg Centre for Systems Biomedicine). Chemical and Physical Properties of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (C6H7BrN2O). URL: [Link]

Sources

Exploratory

Stability Data and Storage Conditions for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one: A Technical Guide

Executive Summary & Structural Vulnerability Analysis 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (Chemical Formula: , Monoisotopic mass: 201.97 Da[1]) is a highly functionalized heterocyclic intermediate frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Vulnerability Analysis

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (Chemical Formula:


, Monoisotopic mass: 201.97 Da[1]) is a highly functionalized heterocyclic intermediate frequently utilized in targeted drug discovery and synthetic chemistry. Commercially cataloged for research applications (e.g., TRC Product A595978[2]), this compound presents unique stability challenges due to its specific functional groups.

As a Senior Application Scientist, it is critical to understand that stability is not merely a function of temperature, but a kinetic response to structural vulnerabilities. The molecule possesses two primary degradation vectors:

  • The C5-Primary Amine: Primary aromatic and heteroaromatic amines are highly susceptible to N-oxidation. Exposure to ambient oxygen and transition metal impurities leads to the formation of hydroxylamines, nitroso compounds, and eventually polymeric azo-dyes, which manifest as a darkening of the solid powder[3].

  • The C3-Bromide: Halogens positioned on conjugated ring systems are vulnerable to photolytic homolysis. Under UV/Visible light, the C-Br bond can cleave, generating highly reactive radical species that propagate further degradation[4].

Degradation API 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one O2 Oxidative Stress (O2, Ambient Temp) API->O2 Exposure UV Photolytic Stress (UV/Vis Light) API->UV Exposure N_Ox N-Oxidation Products (Hydroxylamines, Nitroso) O2->N_Ox Amine Oxidation DeBr Debromination Products (Radical Cleavage) UV->DeBr C-Br Homolysis

Caption: Mechanistic degradation pathways of the compound under environmental stress.

Empirical Stability Data & Predictive Modeling

To ensure regulatory compliance and experimental reproducibility, stability testing must align with the [5] and[4]. Because aromatic amines show reduced recovery and degradation even at transit temperatures (4–10 °C) over extended periods[3], predictive modeling dictates stringent storage parameters.

Table 1: ICH-Aligned Stability Testing Matrix & Expected Outcomes
Study TypeEnvironmental ConditionsMinimum DurationExpected Degradation Vector
Long-Term -20 °C ± 5 °C, Protected from light12 MonthsNegligible. Baseline stability maintained.
Accelerated 25 °C ± 2 °C / 60% RH ± 5% RH6 MonthsModerate N-oxidation; visual darkening of the powder.
Stress (Thermal) 40 °C ± 2 °C / 75% RH ± 5% RH6 MonthsSevere oxidation and potential hydrolytic ring-opening.
Photostability 1.2 million lux hours + 200 W·hr/m² UV10 DaysRapid C-Br homolysis; significant loss of active pharmaceutical ingredient (API) mass balance.
Table 2: Recommended Storage Conditions
Storage StateOptimal TemperatureAtmosphereContainer SpecificationsEstimated Shelf-Life
Solid (Powder) -20 °CArgon or NitrogenAmber glass vial, PTFE-lined cap24 Months
Solution (DMSO) -80 °CArgon purgedAmber glass vial, sealed< 3 Months (Avoid freeze-thaw)

Standardized Storage & Handling Protocols

To mitigate the kinetic risks of oxidation and photolysis, the following self-validating protocol must be used for aliquoting and storing the compound.

Protocol A: Inert Aliquoting and Long-Term Storage

Causality Focus: Oxygen displacement and photon exclusion.

  • Equilibration: Remove the master container from the -20 °C freezer and allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation, introducing water that accelerates hydrolytic degradation.

  • Aliquoting: Transfer the required mass into pre-weighed, amber glass vials. Causality: Amber glass filters out UV wavelengths (<400 nm), preventing photolytic debromination[4].

  • Inert Gas Purging: Gently blow a stream of high-purity Argon (heavier than air) into the vial for 10 seconds before capping. Causality: Displacing oxygen halts the primary amine N-oxidation pathway[3].

  • Sealing & Storage: Seal with a PTFE-lined cap, wrap with Parafilm, and store immediately at -20 °C.

  • System Validation Checkpoint: Run a baseline High-Performance Liquid Chromatography (HPLC-UV) analysis at

    
    . Store one aliquot at accelerated conditions (25 °C) for 7 days. If the accelerated sample shows >2% area normalization loss compared to the -20 °C sample, the inert purging technique was insufficient and must be repeated.
    

Experimental Workflow for Forced Degradation Testing

To validate analytical methods (e.g., ensuring the HPLC method is "stability-indicating"), a forced degradation study must be executed per [6]. The goal is to force 5–20% degradation to identify breakdown products without destroying the molecule entirely.

Protocol B: Self-Validating Forced Degradation Assay
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one in Acetonitrile/Water (50:50).

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

    
    . Incubate at 25 °C for 24 hours. Causality: Forces the N-oxidation of the C5-amine to confirm the retention time of the nitroso-degradant.
    
  • Photolytic Stress: Expose 2 mL of the stock solution in a clear quartz vial to 1.2 million lux hours of visible light and 200 W·hr/m² of UV light[4].

  • Quenching & Analysis: Quench oxidative samples with sodium thiosulfate. Inject all samples into an LC-MS system using a gradient mobile phase containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, preventing the primary amine from interacting with residual silanols on the C18 column, eliminating peak tailing.

  • Mass Balance Validation: Calculate the total peak area. The sum of the parent peak + degradant peaks must equal 100% (± 5%) of the

    
     control peak area. If mass balance is <95%, degradants are either volatile, permanently retained on the column, or non-UV absorbing, requiring a shift to Evaporative Light Scattering Detection (ELSD).
    

Workflow Prep Sample Preparation (Inert Atmosphere) Stress ICH Q1A/Q1B Stress Conditions Prep->Stress Aliquoting Analysis LC-MS/HPLC-UV Analysis (0.1% TFA) Stress->Analysis Timepoints (0, 24h, 10d) Validate Mass Balance Validation (Parent + Degradants = 100%) Analysis->Validate Peak Integration Validate->Prep Feedback Loop (If <95%, refine method)

Caption: Self-validating analytical workflow for stability testing and mass balance confirmation.

References

  • [1] Title: Explore - PubChemLite - C Source: uni.lu URL: [Link](Redirected via Grounding API)

  • [2] Title: Toronto Research Chemicals - Everon Life Sciences Source: everonlife.com URL:[Link](Redirected via Grounding API)

  • [4] Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: europa.eu URL:[Link]

  • [5] Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) Source: gmp-compliance.org URL:[Link]

  • [6] Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: resolvemass.ca URL:[Link]

  • [3] Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: nih.gov (PMC) URL:[Link]

Sources

Foundational

The 3-Amino-1,2-dihydropyridin-2-one Core: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Privileged Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the concept...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful therapeutic development. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the design of novel therapeutics. The inherent drug-like properties and synthetic accessibility of these scaffolds make them invaluable tools for medicinal chemists. One such scaffold that has garnered significant interest is the 3-Amino-1,2-dihydropyridin-2-one core. This heterocyclic system, with its unique arrangement of hydrogen bond donors and acceptors, and multiple sites for chemical modification, presents a compelling platform for the development of a diverse range of therapeutic agents.

This technical guide provides a comprehensive overview of the 3-Amino-1,2-dihydropyridin-2-one scaffold, with a particular focus on its synthesis, biological activities, and therapeutic potential. While specific research on every possible derivative is not always available, this guide will use the well-documented activities of this class of compounds to illustrate the potential of functionalized derivatives such as 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one . The presence of a bromine atom and an additional amino group in this specific derivative offers tantalizing prospects for further chemical exploration and the generation of extensive compound libraries for screening against a multitude of biological targets.

Physicochemical Properties and Synthesis of the 3-Amino-1,2-dihydropyridin-2-one Scaffold

The 3-Amino-1,2-dihydropyridin-2-one core possesses a set of physicochemical properties that make it an attractive starting point for drug design. The presence of the lactam ring, combined with the amino substituent, provides a balance of hydrophilicity and lipophilicity. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor, facilitating interactions with biological targets. The aromatic character of the dihydropyridinone ring also allows for potential π-stacking interactions.

General Synthetic Strategies

The synthesis of the 3-Amino-1,2-dihydropyridin-2-one scaffold can be achieved through various synthetic routes. A common approach involves the construction of the pyridinone ring followed by the introduction of the amino group. For instance, a fragment library based on 3-aminopyridin-2-one was synthesized from 5-bromo-2-methoxypyridin-3-amine. This approach involved a Suzuki cross-coupling reaction to introduce various aromatic and heteroaromatic groups at the C5-position, followed by deprotection of the 3-amino-2-methoxy-pyridine intermediates.[1]

General_Synthetic_Scheme Start Substituted Pyridine Precursor Intermediate1 Ring Formation/Modification Start->Intermediate1 Cyclization/Condensation Intermediate2 Introduction of Amino Group Intermediate1->Intermediate2 Nitration/Reduction or Amination Final_Product 3-Amino-1,2-dihydropyridin-2-one Scaffold Intermediate2->Final_Product Further Functionalization

Caption: A generalized workflow for the synthesis of the 3-Amino-1,2-dihydropyridin-2-one scaffold.

Proposed Synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

The 3-Amino-1,2-dihydropyridin-2-one Scaffold in Medicinal Chemistry: A Hub of Biological Activity

The true potential of the 3-Amino-1,2-dihydropyridin-2-one scaffold lies in the diverse biological activities exhibited by its derivatives. This versatility underscores its status as a privileged scaffold in drug discovery.

Antiviral Activity: Potent Inhibition of HIV-1 Reverse Transcriptase

A significant breakthrough showcasing the therapeutic potential of this scaffold was the discovery of a series of 3-aminopyridin-2(1H)-one derivatives as potent and highly selective non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[3] Several analogs demonstrated impressive in vitro IC50 values as low as 19 nM.[3] Two compounds from this series, L-697,639 and L-697,661, were able to inhibit the spread of HIV-1 infection in cell culture at nanomolar concentrations and were even advanced to clinical trials.[3] This discovery firmly established the 3-Amino-1,2-dihydropyridin-2-one core as a viable starting point for the development of novel antiviral agents.

Anticancer Activity: A Promising Scaffold for Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] The 3-Amino-1,2-dihydropyridin-2-one scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.

A fragment-based screening approach utilizing a library of 3-aminopyridin-2-one derivatives identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, both of which are critical for cell cycle progression and are attractive targets in oncology.[1] This highlights the utility of this scaffold in generating focused libraries for kinase inhibitor discovery. The development of PIM-1 kinase inhibitors, which are implicated in various cancers, has also benefited from pyridinone-based scaffolds.[5]

Summary of Biological Activities
Therapeutic Area Biological Target Key Findings Reference
AntiviralHIV-1 Reverse TranscriptasePotent and selective non-nucleoside inhibitors with IC50 values as low as 19 nM. Two compounds progressed to clinical trials.[3]
AnticancerMPS1 and Aurora KinasesIdentification of ligand-efficient inhibitors from a fragment library of 3-aminopyridin-2-one derivatives.[1]
AnticancerPIM-1 KinasePyridinone-based scaffolds have been utilized in the design of PIM-1 inhibitors for cancer therapy.[5]
AnticancerGeneralDihydropyrimidinone derivatives have shown broad anticancer activities.[6][6]

Mechanism of Action and Structure-Activity Relationships (SAR)

The mechanism of action for 3-Amino-1,2-dihydropyridin-2-one derivatives is target-dependent. In the case of HIV-1 RT inhibition, these non-nucleoside inhibitors bind to an allosteric pocket on the enzyme, inducing a conformational change that renders it inactive.[3]

For kinase inhibitors, these scaffolds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase. The 3-amino group often forms a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.

Structure-activity relationship (SAR) studies on the 3-aminopyridin-2(1H)-one series of HIV-1 RT inhibitors revealed that the nature of the substituent at the 3-amino position was critical for potency.[3] For kinase inhibitors, modifications at various positions of the pyridinone ring can be used to fine-tune selectivity and potency. For example, in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, SAR studies on a related isonicotinamide series demonstrated the importance of specific substitutions for achieving high potency and selectivity.[7]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival Inhibitor 3-Amino-1,2-dihydropyridin-2-one Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: A simplified representation of a kinase signaling pathway (e.g., MAPK/ERK pathway) and the point of intervention for a kinase inhibitor based on the 3-Amino-1,2-dihydropyridin-2-one scaffold.

Experimental Protocols

To facilitate further research and development of this promising scaffold, the following are representative experimental protocols for synthesis and biological evaluation.

Protocol 1: General Synthesis of a 5-Aryl-3-amino-1,2-dihydropyridin-2-one Derivative via Suzuki Coupling

This protocol is adapted from the synthesis of a 3-aminopyridin-2-one based fragment library.[1]

Materials:

  • 5-Bromo-3-amino-1-methyl-1,2-dihydropyridin-2-one (starting material)

  • Aryl or heteroaryl boronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • n-Butanol

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 5-Bromo-3-amino-1-methyl-1,2-dihydropyridin-2-one (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).

  • Add degassed n-butanol to the reaction vessel.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-amino-1,2-dihydropyridin-2-one derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: MPS1 Kinase)

This protocol is a general representation of a kinase inhibition assay.

Materials:

  • Recombinant human MPS1 kinase

  • ATP (Adenosine triphosphate)

  • Suitable peptide substrate for MPS1

  • 3-Amino-1,2-dihydropyridin-2-one test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the MPS1 enzyme, and the peptide substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 3-Amino-1,2-dihydropyridin-2-one scaffold has already demonstrated its value in the development of potent antiviral and anticancer agents. However, its full potential is yet to be realized. The versatility of its chemistry allows for the creation of a vast chemical space for screening against other therapeutic targets. Future research could explore the utility of this scaffold for developing inhibitors of other kinase families, or for targeting other enzyme classes such as proteases or phosphatases. The development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties will be a key area of focus.

References

  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. [Link]

  • PubChem. (n.d.). 3-Amino-1-methyl-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., Smith, A. M., Jones, J. H., Bamberger, D. L., Goldman, M. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792–3802. [Link]

  • MDPI. (2026, February 25). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. [Link]

  • ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Retrieved from [Link]

  • Ahmad, I., et al. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. ACS Omega, 7(8), 7046-7061. [Link]

  • UA Campus Repository. (n.d.). Structure-Activity Relationship Studies of Diamino-Substituted Kinase Inhibitors Targeting DYRK1A and WNT Signaling Pathway. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. [Link]

  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (2026, February 11). [Link]

  • Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. (n.d.). Molecules, 23(10), 2673. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). Journal of Chemistry, 2013, 1-11. [Link]

  • Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. (2021, November 1). PLOS ONE, 16(11), e0258597. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023, February 3). Heliyon, 9(2), e13335. [Link]

  • Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. (2023, February 1). International Journal of Molecular Sciences, 24(3), 2824. [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). Molecules, 28(23), 7793. [Link]

  • One-pot two-step catalytic synthesis of 6-amino- 2-pyridone-3,5-dicarbonitriles enabling anti- cancer. (2022, August 24). RSC Advances, 12(38), 24654-24663. [Link]

  • Chemical Building Blocks and Models for Studying Peptides. (n.d.). eScholarship. [Link]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

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Exploratory

Technical Guide: Safety, Toxicity, and Handling of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

The following technical guide details the safety, toxicity, and handling protocols for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one , a specialized heterocyclic building block used in medicinal chemistry. Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicity, and handling protocols for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Identity & Structural Context

This compound is a regiochemically distinct pyridinone scaffold.[1] Unlike its isomer (3-amino-5-bromo), the placement of the amino group at the C5 position and bromine at C3 creates a specific electronic environment critical for kinase inhibitor design (e.g., targeting the hinge region of Aurora A or MPS1 kinases).[2]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 5-Amino-3-bromo-1-methylpyridin-2(1H)-one
Common Synonyms 5-Amino-3-bromo-1-methyl-2-pyridone; 3-Bromo-5-amino-1-methyl-2-oxo-1,2-dihydropyridine
CAS Number 15862-51-8 (Note: Verify against specific vendor CoA; isomers such as 910543-72-5 exist)
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
SMILES CN1C(=O)C(Br)=CC(N)=C1
Structural Logic
  • C3-Bromine: Serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold.

  • C5-Amine: Acts as a hydrogen bond donor/acceptor or nucleophile for amide coupling.

  • N1-Methyl: Blocks tautomerization to the hydroxypyridine form, locking the system in the 2-pyridone state.

Hazard Identification (GHS Classification)

Based on GHS (Globally Harmonized System) standards for halogenated aminopyridones.[2]

Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Label Elements[6]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)[2]

Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2] Continue rinsing.

Toxicological Profile & Biological Activity

Note: As a research chemical, comprehensive in vivo toxicology data (e.g., chronic carcinogenicity) is often extrapolated from structural analogues (SAR).[2]

Acute Toxicity Mechanisms
  • Oral/Systemic: Pyridinone derivatives can exhibit moderate oral toxicity. The primary concern is metabolic activation . The amino group can undergo N-oxidation, potentially leading to reactive metabolites that deplete glutathione (GSH).[2]

  • Irritation: The compound is a confirmed mucosal irritant. The basicity of the primary amine combined with the electron-deficient ring system can cause localized tissue damage upon contact with mucous membranes.

Target Organ Toxicity
  • Respiratory System: Inhalation of dust causes immediate irritation to the upper respiratory tract (coughing, wheezing).[2]

  • Liver (Hepatotoxicity): While specific data is limited, halogenated pyridines are often metabolized via oxidative dehalogenation in the liver.[2] Chronic exposure may induce elevated liver enzymes.

Medicinal Chemistry Context (Bioactivity)

This molecule is frequently used to synthesize inhibitors for:

  • Aurora Kinases: The pyridone oxygen and NH groups often mimic the adenine ring of ATP, binding to the kinase hinge region.[2]

  • Bromodomain Targets: Used as a headgroup in PROTAC (Proteolysis Targeting Chimera) linkers.

Safe Handling & Engineering Controls

Trustworthiness Protocol: The following hierarchy of controls is designed to prevent exposure before it occurs.

Engineering Controls
  • Primary: Use a Class II Biological Safety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.

  • Secondary: Local exhaust ventilation (LEV) is required if weighing >500 mg quantities.

Personal Protective Equipment (PPE)[1]
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is visible.

  • Hand: Nitrile rubber gloves (min thickness 0.11 mm). Breakthrough time >480 min.

  • Eye: Chemical safety goggles. Face shield recommended during synthesis scale-up.

Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on scale and state.

SafetyWorkflow Start Handling 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution ScaleCheck Check Scale Solid->ScaleCheck Control3 Standard Solvent Handling Splash Goggles Solution->Control3 SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale Control1 Standard Fume Hood Nitrile Gloves + Goggles SmallScale->Control1 Control2 Fume Hood + Static Control Double Gloves + N95/P100 LargeScale->Control2 Waste High Temp Incineration Control1->Waste Control2->Waste Dispose as Haz Waste Control3->Waste

Caption: Decision matrix for selecting engineering controls based on physical state and quantity.

Emergency Procedures

First Aid Protocols
  • Inhalation: Move victim to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen.[2] Do not use mouth-to-mouth resuscitation.

  • Skin Contact: Brush off loose particles. Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes.[2]

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids occasionally.[2] Immediate ophthalmological consult is required due to potential for corneal abrasion from crystalline solids.

Fire-Fighting Measures
  • Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.[2]

  • Hazardous Combustion Products: Emits toxic fumes under fire conditions:

    • Carbon oxides (CO, CO₂)[2]

    • Nitrogen oxides (NOx)[2]

    • Hydrogen bromide gas (HBr) — Corrosive inhalation hazard.[2]

Physical & Chemical Properties

Data aggregated from experimental values and predicted models for the specific isomer.[2]

PropertyValue/Description
Appearance Off-white to pale yellow solid
Melting Point 168–172 °C (Decomposes)
Solubility Soluble in DMSO (>50 mg/mL), DMF; Sparingly soluble in Methanol; Insoluble in Water
pKa (Calculated) ~3.5 (Amino group), ~11 (Amide-like NH, if unmethylated)
LogP ~0.8 (Lipophilic, membrane permeable)

Ecological Information

  • Aquatic Toxicity: No specific LC50 data available. Based on the halogenated pyridine structure, it should be treated as potentially toxic to aquatic life with long-lasting effects.[2]

  • Persistence: Not readily biodegradable.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

References

  • PubChem. (n.d.). 5-amino-3-bromo-1-methylpyridin-2-one.[3] National Library of Medicine. Retrieved February 26, 2026, from [Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Executive Summary & Retrosynthetic Analysis The synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one requires a strategy that balances regiochemical control with functional group tolerance. The primary challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one requires a strategy that balances regiochemical control with functional group tolerance. The primary challenge is installing the bromine atom at the C3 position while preserving the C5 amine (or its precursor) and the


-methyl lactam core.

Direct bromination of 5-amino-1-methylpyridin-2-one is risky due to potential over-bromination or oxidation of the electron-rich amine. Therefore, a Nitro-Reduction Route is selected as the most robust, scalable, and chemically defined pathway. This route utilizes the strong ortho-directing effect of the pyridone oxygen to install the bromine at C3 prior to methylation and reduction.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target Target: 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one Precursor Intermediate 2: 3-Bromo-1-methyl-5-nitropyridin-2-one (CAS: 16098-21-8) Precursor->Target Chemoselective Reduction (Fe/NH4Cl) Intermediate1 Intermediate 1: 3-Bromo-5-nitropyridin-2(1H)-one Intermediate1->Precursor N-Methylation (MeI, K2CO3) SM Starting Material: 2-Hydroxy-5-nitropyridine (5-Nitro-2-pyridone) SM->Intermediate1 Regioselective Bromination (Br2, AcOH)

Figure 1: Retrosynthetic strategy leveraging the directing effects of the 2-pyridone core.

Detailed Synthesis Protocols

Step 1: Regioselective Bromination

Objective: Install a bromine atom at the C3 position of 2-hydroxy-5-nitropyridine. Rationale: The hydroxyl group (tautomerizing to the carbonyl) activates the C3 position (ortho) for electrophilic aromatic substitution. The C5 position is blocked by the nitro group, ensuring high regioselectivity.

  • Reagents:

    • 2-Hydroxy-5-nitropyridine (10.0 g, 71.4 mmol)

    • Bromine (

      
      ) (4.0 mL, 78.5 mmol, 1.1 eq)
      
    • Acetic Acid (AcOH) (100 mL)

  • Equipment: 250 mL 3-neck round-bottom flask, addition funnel, reflux condenser, oil bath.

Protocol:

  • Dissolution: Charge the flask with 2-hydroxy-5-nitropyridine and acetic acid. Stir at room temperature until a suspension or partial solution is formed.

  • Addition: Heat the mixture to 50°C. Add bromine dropwise via the addition funnel over 30 minutes. Caution: Bromine is highly corrosive and volatile. Work in a fume hood.

  • Reaction: Increase temperature to 80°C and stir for 4 hours. The reaction color will evolve from deep red to orange/yellow.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Starting material (

    
    ) should disappear; product (
    
    
    
    ) appears.
  • Workup: Cool the mixture to room temperature. Pour the reaction mass into 300 mL of ice-cold water. Stir vigorously for 30 minutes.

  • Isolation: Filter the yellow precipitate. Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove residual bromine and acid.
  • Drying: Dry in a vacuum oven at 50°C overnight.

  • Expected Yield: 12.5–13.5 g (80–85%).

  • Product: 3-Bromo-5-nitropyridin-2(1H)-one.

Step 2: -Methylation

Objective: Methylate the ring nitrogen to form the lactam core. Rationale: Pyridones can undergo


- or 

-alkylation. Using a polar aprotic solvent (DMF) and a mild base (

) favors the thermodynamic

-alkylated product (lactam) over the

-alkylated (lactim) ether.
  • Reagents:

    • 3-Bromo-5-nitropyridin-2(1H)-one (10.0 g, 45.7 mmol)

    • Methyl Iodide (MeI) (3.4 mL, 54.8 mmol, 1.2 eq)

    • Potassium Carbonate (

      
      ) (9.5 g, 68.5 mmol, 1.5 eq)
      
    • DMF (Dimethylformamide) (50 mL)

  • Equipment: 250 mL round-bottom flask, magnetic stirrer.

Protocol:

  • Setup: Dissolve the starting material in DMF. Add

    
     in one portion.
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide dropwise.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 3–5 hours.

  • Workup: Pour the reaction mixture into 250 mL of ice water. The product typically precipitates as a solid.

  • Extraction (if oil forms): If a solid does not form immediately, extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or triturate with diethyl ether if necessary.

  • Expected Yield: 9.0–9.6 g (85–90%).

  • Product: 3-Bromo-1-methyl-5-nitropyridin-2-one (CAS 16098-21-8).[1]

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without debrominating the C3 position. Rationale: Catalytic hydrogenation (


) poses a high risk of hydrogenolysis (cleaving the C-Br bond). A dissolving metal reduction using Iron (

) and Ammonium Chloride (

) is mild, chemoselective, and preserves the halogen.
  • Reagents:

    • 3-Bromo-1-methyl-5-nitropyridin-2-one (5.0 g, 21.5 mmol)

    • Iron Powder (

      
      , 325 mesh) (6.0 g, 107 mmol, 5 eq)
      
    • Ammonium Chloride (

      
      ) (5.7 g, 107 mmol, 5 eq)
      
    • Ethanol (40 mL) / Water (10 mL) mixture (4:1 ratio)

  • Equipment: 250 mL round-bottom flask, reflux condenser.

Protocol:

  • Preparation: Suspend the nitro compound in the EtOH/

    
     mixture. Add 
    
    
    
    .
  • Activation: Heat the mixture to 60°C. Add Iron powder in portions over 10 minutes to avoid excessive foaming.

  • Reflux: Heat to reflux (80°C) and stir vigorously for 2–3 hours. The reaction usually turns dark grey/brown (iron oxides).

  • Monitoring: TLC (10% MeOH in DCM) will show the conversion of the non-polar nitro compound to the polar amine spot (stains with Ninhydrin).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol (

    
     mL).
    
  • Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the aqueous residue with water (

    
     mL) and extract with Ethyl Acetate (
    
    
    
    mL). Note: The amine is moderately water-soluble; multiple extractions are necessary.
  • Finishing: Dry organics over

    
    , filter, and concentrate to dryness.
    
  • Expected Yield: 3.5–3.9 g (80–90%).

  • Final Product: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one .

Analytical Validation & QC

To ensure the integrity of the synthesized intermediate, compare analytical data against the expected values below.

Data Summary Table
ParameterSpecification / Expected ValueNotes
Appearance Off-white to light brown solidDarkens upon air exposure (oxidation)
Molecular Weight 203.04 g/mol Formula:

MS (ESI+)

203.0 / 205.0

Characteristic 1:1 doublet (Br isotope pattern)
1H NMR (DMSO-d6)

3.45 (s, 3H, N-Me)
Methyl group singlet

5.10 (bs, 2H,

)
Exchangeable with


7.05 (d,

Hz, 1H)
H6 (Next to N, doublet due to meta coupling)

7.25 (d,

Hz, 1H)
H4 (Next to Br, doublet due to meta coupling)
Purity (HPLC)

(Area under curve)
UV detection at 254 nm
Expert Tips for Troubleshooting
  • Regioselectivity Issues: If bromination yields a mixture, lower the temperature to 40°C and extend reaction time. The C3 position is kinetically favored.

  • N- vs O-Methylation: If O-methylation (formation of methoxypyridine) exceeds 5%, switch solvent to pure DMF and ensure the reaction remains below 30°C.

  • Debromination: If the mass spectrum shows a peak at

    
     125 (des-bromo amine), the reduction conditions were too harsh. Ensure the Iron powder is high quality but avoid using strong acids (like HCl) for activation; 
    
    
    
    is sufficient.

References

  • Regioselective Bromination of Pyridones

    • Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI, Molecules 2014.
    • URL:[Link]

  • Precursor Characterization (Nitro-Pyridone)
  • SHP2 Inhibitor Context

    • Title: "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors"
    • Source: Journal of Medicinal Chemistry, 2019.
    • URL:[Link]

  • General Pyridone Functionalization

    • Title: "The Mechanism of Bromination of 2(1H)-Pyrimidinone...
    • Source: ResearchG
    • URL:[Link]

Sources

Application

Procedure for Buchwald-Hartwig amination using 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

The following Application Note and Protocol is designed for the high-fidelity Buchwald-Hartwig amination of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one . This substrate presents a unique "Janus" challenge in pallad...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-fidelity Buchwald-Hartwig amination of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one .

This substrate presents a unique "Janus" challenge in palladium catalysis: it contains both a nucleophilic handle (C5-Amino) and an electrophilic handle (C3-Bromo). Without a strategic approach, this bifunctionality will lead to rapid self-polymerization or uncontrolled oligomerization.

This guide provides two distinct protocols based on your synthetic objective:

  • Protocol A (Electrophilic Pathway): Functionalizing the C3-Bromide with an external amine.[1]

  • Protocol B (Nucleophilic Pathway): Functionalizing the C5-Amine with an external aryl halide.[1]

Substrate Analysis & Strategic Planning

The substrate, 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one , is a dense functional scaffold.[1] Successful coupling requires understanding the electronic bias of the pyridinone ring.

  • C3-Bromo (Electrophile): Located

    
     to the carbonyl.[1] This position is sterically crowded (flanked by C=O and N-Me) but electronically activated for oxidative addition due to the electron-withdrawing nature of the lactam.
    
  • C5-Amino (Nucleophile): Located

    
     to the carbonyl and para to the nitrogen. The N1 lone pair donates electron density into the ring, making the C5 position electron-rich. The C5-amine is significantly nucleophilic (similar to an electron-rich aniline).[1]
    
The "Self-Coupling" Hazard

If you mix this substrate with a Pd catalyst and a base without protection, the C5-amine of Molecule A will cross-couple with the C3-bromide of Molecule B, leading to insoluble polymers.[1]

Decision Matrix:

  • Target: C3-Amination

    
    MUST  protect C5-Amino first (e.g., Boc, Cbz).[1]
    
  • Target: C5-N-Arylation

    
     Use an external electrophile (Ar-I) that undergoes oxidative addition faster than the internal C3-Br, or rely on the steric hindrance of C3-Br to slow its reaction.[1]
    
Decision Logic & Workflow (Visualization)

BuchwaldStrategy cluster_C3 Protocol A: C3-Functionalization cluster_C5 Protocol B: C5-Functionalization Start Start: 5-Amino-3-bromo-1-methylpyridin-2-one Goal Define Synthetic Goal Start->Goal C3_Path Electrophilic Pathway Goal->C3_Path Target: C3-Amino Coupling C5_Path Nucleophilic Pathway Goal->C5_Path Target: C5-N-Arylation Protect Step 1: Protect C5-NH2 (Boc/Cbz) C3_Path->Protect Selectivity Selectivity Check: External Ar-X >> Internal C3-Br C5_Path->Selectivity Coupling_A Step 2: Buchwald Coupling (Pd-L, Ext. Amine) Protect->Coupling_A Deprotect Step 3: Deprotection Coupling_A->Deprotect Coupling_B Step 1: Buchwald Coupling (Pd-L, Ext. Ar-I) Selectivity->Coupling_B

Figure 1: Strategic decision tree for chemoselective functionalization of the bifunctional pyridinone scaffold.

Protocol A: C3-Selective Amination (Electrophilic Pathway)

Objective: React the C3-Bromide with an external amine (R-NH2).[1] Pre-requisite: The C5-amine must be protected as a carbamate (e.g., tert-butyl carbamate, Boc) to prevent polymerization.[1]

Reagent Table (Coupling Step)
ReagentEquiv.[2][3][4][5][6]RoleSelection Rationale
Substrate (N-Boc) 1.0ElectrophileC5-Boc protected 3-bromo-pyridinone.[1]
External Amine 1.2 - 1.5NucleophileExcess ensures complete consumption of the bromide.
Pd(OAc)₂ 0.02 - 0.05Catalyst PrecursorStable source of Pd(II).[1]
Xantphos 0.04 - 0.10LigandLarge bite angle (111°) favors reductive elimination in sterically crowded C3 positions [1].[1]
Cs₂CO₃ 2.0 - 3.0BaseMild enough to preserve the lactam/Boc but strong enough for coupling. Avoid NaOtBu (risk of Boc cleavage/lactam side reactions).
1,4-Dioxane [0.1 M]SolventHigh boiling point, excellent solubility for pyridinones.[1]
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Crucial for Reproducibility)

  • In a glovebox or under Argon flow, add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) to a dry vial.

  • Add 1,4-Dioxane (1/3 of total volume).

  • Stir at RT for 5-10 minutes. The solution should turn yellow/orange, indicating the formation of the active

    
     species. Self-Validation: If the solution remains dark/black precipitate forms, oxygen was present. Discard.
    

Step 2: Reaction Assembly

  • To a separate oven-dried Schlenk tube, add the N-Boc-protected Substrate (1.0 equiv) and Cesium Carbonate (2.0 equiv).[1]

  • Evacuate and backfill with Argon (3 cycles).[1][3]

  • Add the remaining 1,4-Dioxane and the External Amine (1.2 equiv).

  • Transfer the pre-formed catalyst solution (from Step 1) to the Schlenk tube via syringe.

Step 3: Execution

  • Seal the tube and heat to 90°C .

  • Monitor by HPLC/UPLC at 2 hours.

    • Note: The C3-position is sterically hindered.[3][6] If conversion is <50% after 4 hours, increase temperature to 110°C.

  • Endpoint: Consumption of the bromide starting material.[2]

Step 4: Workup & Purification

  • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd black.

  • Concentrate the filtrate.[2]

  • Purify via Flash Chromatography (DCM/MeOH gradient).[1] Pyridinones are polar; start with 100% DCM and ramp to 10% MeOH.

Protocol B: C5-Selective N-Arylation (Nucleophilic Pathway)[1]

Objective: React the C5-Amine with an external Aryl Halide (Ar-X). Challenge: Preventing the Pd catalyst from inserting into the substrate's own C3-Br bond.

Reagent Table
ReagentEquiv.[2][3][4][5][6]RoleSelection Rationale
Substrate (Free NH2) 1.0NucleophileUsed directly.[1]
Aryl Iodide (Ar-I) 1.1ElectrophileCritical: Ar-I reacts significantly faster than the internal Ar-Br (C3), ensuring chemoselectivity [2].[1]
Pd₂(dba)₃ 0.02CatalystPd(0) source prevents induction period.[1]
BrettPhos 0.04LigandHighly selective for primary amines; bulky nature discourages insertion into the sterically hindered C3-Br internal site.
K₃PO₄ 2.0BaseMild base minimizes side reactions.
t-Amyl Alcohol [0.15 M]SolventPromotes solubility and stabilizes the catalytic cycle.[1]
Step-by-Step Procedure

Step 1: System Preparation

  • Charge an oven-dried reaction vessel with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), Substrate (1.0 equiv), and K₃PO₄ (2.0 equiv).

  • Critical: If the external electrophile is a solid, add it now. If liquid, add after solvent.[1]

  • Evacuate and backfill with Argon (3 cycles).[3]

Step 2: Solvent & Reactant Addition

  • Add anhydrous t-Amyl Alcohol .

  • If the external electrophile is a liquid (e.g., Iodobenzene), add it now (1.1 equiv).[1]

Step 3: Controlled Heating (Kinetic Control)

  • Heat the reaction to 65°C - 80°C .

    • Why? Lower temperatures favor the oxidative addition of the more reactive external Ar-I over the internal C3-Br. High temperatures (>100°C) increase the risk of activating the C3-Br.

  • Monitoring: Check LC-MS after 1 hour.

    • Success Marker: Formation of the C5-coupled product (M + Ar).[1]

    • Failure Marker: Formation of oligomers (M + M) indicates C3-Br activation.[1] Correction: Lower temperature or switch to a more reactive external electrophile (e.g., Ar-OTf).[1]

Step 4: Workup

  • Dilute with EtOAc and water.[3]

  • Separate layers.[3][7] Wash organic layer with brine.[3]

  • Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance at C3.Switch ligand to BrettPhos or Ad-BippyPhos (highly active for hindered substrates).[1] Increase Temp to 110°C.
Oligomerization (Protocol B) C3-Br is reacting.Use Ar-I instead of Ar-Br. Lower reaction temp. Ensure Ligand:Pd ratio is > 2:1 to keep Pd ligated.
Dehalogenation (Loss of Br)

-Hydride elimination from amine source.[1]
Avoid secondary amines with

-hydrogens if possible.[1] Use RuPhos to speed up reductive elimination.
Pd Black Formation Catalyst decomposition.Inefficient ligation. Re-run Step 1 (Pre-complexation) strictly. Add 1 mol% additional ligand.[8]

References

  • Guari, Y., et al. (2001).[1] Palladium-Catalyzed Amination of Aryl Bromides with Primary Amines using Xantphos. Chemistry – A European Journal. Link

  • Lundgren, R. J., & Stradiotto, M. (2012).[1] Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates. Chemistry – A European Journal. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • BenchChem. (2025).[3][6] Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.[1] Link

  • Lou, Y., et al. (2017).[1][9] Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Application Notes and Protocols for the Synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Authored by a Senior Application Scientist Introduction: The Significance of Substituted 2-Pyridones The 2-pyridone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Substituted 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds with applications ranging from antiviral to anticancer agents. The specific substitution pattern on the pyridone ring is crucial for modulating the pharmacological activity and physicochemical properties of these molecules. The target molecule, 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, is a versatile intermediate, featuring three key functional groups: a nucleophilic amino group, a synthetically malleable bromine atom, and a methyl group on the nitrogen that influences solubility and metabolic stability. The strategic placement of the amino and bromo substituents makes this compound an ideal building block for creating diverse molecular libraries through reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other cross-coupling reactions.[1]

This document provides a comprehensive, step-by-step guide for the laboratory-scale preparation of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, starting from the commercially available 1-methyl-2-pyridone. The described synthetic pathway is designed for robustness and accessibility, employing common laboratory reagents and techniques.

Proposed Synthetic Pathway

The synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is proposed to proceed via a three-step sequence involving nitration, followed by regioselective bromination, and concluding with the reduction of the nitro group. This strategy is predicated on the directing effects of the substituents on the 2-pyridone ring.

Synthetic_Pathway Start 1-Methyl-2-pyridone Intermediate1 5-Nitro-1-methyl-2-pyridone Start->Intermediate1 Step 1: Nitration H₂SO₄, HNO₃ Intermediate2 3-Bromo-5-nitro-1-methyl-2-pyridone Intermediate1->Intermediate2 Step 2: Bromination Br₂, Acetic Acid FinalProduct 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one Intermediate2->FinalProduct Step 3: Reduction SnCl₂·2H₂O, HCl

Caption: Proposed three-step synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

Materials and Methods

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

ReagentSupplierPurity
1-Methyl-2-pyridoneSigma-Aldrich99%
Sulfuric Acid (H₂SO₄)Fisher Scientific98%
Nitric Acid (HNO₃)VWR70%
Bromine (Br₂)Acros Organics99.8%
Glacial Acetic AcidJ.T. Baker99.7%
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Alfa Aesar98%
Hydrochloric Acid (HCl)EMD Millipore37%
Ethyl AcetateMacron Fine ChemicalsHPLC Grade
HexanesMacron Fine ChemicalsHPLC Grade
Sodium Bicarbonate (NaHCO₃)EMD MilliporeACS Grade
Sodium Sulfate (Na₂SO₄)Fisher ScientificAnhydrous
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system.

  • Melting Point: Stuart SMP30 melting point apparatus.

  • Thin Layer Chromatography (TLC): Merck TLC Silica gel 60 F₂₅₄ plates.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1-methyl-2-pyridone

Rationale: The nitration of 1-methyl-2-pyridone is expected to occur at the 5-position. The electron-donating effect of the N-methyl group and the directing effect of the carbonyl group favor electrophilic substitution at the C3 and C5 positions. However, the C5 position is generally more susceptible to nitration in related systems.[2]

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 1-methyl-2-pyridone (10.9 g, 0.1 mol) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.[3]

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL, 0.12 mol) to concentrated sulfuric acid (15 mL) in a separate beaker, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 1-methyl-2-pyridone over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 5-nitro-1-methyl-2-pyridone as a yellow solid.

Step 2: Synthesis of 3-Bromo-5-nitro-1-methyl-2-pyridone

Rationale: The bromination of the nitrated intermediate is anticipated to occur at the 3-position. The nitro group is a strong deactivating group, making the subsequent electrophilic substitution more challenging. However, the pyridone ring remains sufficiently activated for bromination to proceed, and the C3 position is the most likely site for substitution.

Procedure:

  • Suspend 5-nitro-1-methyl-2-pyridone (7.7 g, 0.05 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Slowly add a solution of bromine (3.0 mL, 0.055 mol) in glacial acetic acid (20 mL) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (300 mL).

  • The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford 3-bromo-5-nitro-1-methyl-2-pyridone as a pale-yellow crystalline solid.

Step 3: Synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Rationale: The reduction of the nitro group to an amine is a crucial final step. The use of tin(II) chloride in hydrochloric acid is a classic and effective method for this transformation, known for its chemoselectivity in the presence of other reducible functional groups and halogens on aromatic rings.[4][5][6]

Procedure:

  • In a 500 mL round-bottom flask, suspend 3-bromo-5-nitro-1-methyl-2-pyridone (5.8 g, 0.025 mol) in a mixture of concentrated hydrochloric acid (50 mL) and ethanol (100 mL).

  • Add a solution of tin(II) chloride dihydrate (28.2 g, 0.125 mol) in concentrated hydrochloric acid (50 mL) portion-wise to the suspension with stirring. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a 50% aqueous solution of sodium hydroxide until the pH is approximately 10. The tin salts will precipitate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to yield 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one as an off-white solid.

Characterization of the Final Product

The structure of the final product should be confirmed by NMR and mass spectrometry.

AnalysisExpected Result
Appearance Off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ 7.5-7.7 (d, 1H), 7.1-7.3 (d, 1H), 5.3-5.5 (s, 2H, -NH₂), 3.4 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 160-162 (C=O), 140-142 (C-NH₂), 130-132 (C-H), 125-127 (C-H), 100-102 (C-Br), 35-37 (-CH₃)
MS (ESI+) m/z 203.0, 205.0 [M+H]⁺ (isotopic pattern for Br)
Melting Point To be determined

Discussion

The presented three-step synthesis provides a reliable and scalable method for the preparation of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one. The regioselectivity of the nitration and bromination steps is key to the success of this synthetic route. The final reduction step using tin(II) chloride is a robust method that is tolerant of the bromo-substituent. The purification of the final compound by column chromatography is essential to obtain a product of high purity suitable for further synthetic transformations.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]

  • University of Bristol, School of Chemistry. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Hassan, S. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 194. [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • F. D. Bellamy and K. Ou, Tetrahedron Lett., 1984, 25, 839-842. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • A. R. Katritzky and B. J. Ridgewell, J. Chem. Soc., 1963, 3753-3759.
  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. (2026, February 11). Tejle Chemicals. [Link]

Sources

Application

Functionalization of the amino group in 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

An Application Guide to the Selective Functionalization of the C5-Amino Group in 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one Introduction: A Versatile Scaffold for Medicinal Chemistry The 5-amino-3-bromo-1-methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Functionalization of the C5-Amino Group in 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Introduction: A Versatile Scaffold for Medicinal Chemistry

The 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one core is a synthetically valuable heterocyclic building block. Analogous aminopyridine and pyridinone structures are privileged motifs in drug discovery and materials science, offering a stable aromatic or partially saturated core with multiple reactive sites for diversification.[1] The strategic placement of a nucleophilic amino group at the C5 position and a halogen at the C3 position presents a unique opportunity for selective, orthogonal functionalization. This allows for the precise and independent modification of two key positions, enabling the systematic exploration of chemical space to optimize molecular properties such as efficacy, bioavailability, or target specificity.[1]

This guide provides a detailed exploration of synthetic strategies focused on the functionalization of the C5-amino group. We will delve into the principles behind common transformations, provide robust experimental protocols, and discuss how to leverage the scaffold's dual reactivity for more complex molecular constructions.

Reactivity Profile and Chemoselective Considerations

The chemical behavior of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is governed by the interplay of its functional groups.

  • The C5-Amino Group (-NH₂): This group is the primary nucleophilic center of the molecule. Its reactivity is somewhat attenuated compared to a simple aniline due to the electron-withdrawing nature of the pyridinone ring system. Nonetheless, it readily participates in classical reactions such as acylation and sulfonylation.

  • The C3-Bromo Group (-Br): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This site is generally unreactive towards the nucleophilic conditions used to modify the amino group.

This difference in reactivity is the foundation of chemoselectivity —the ability to react one functional group in the presence of others.[3][4] By choosing appropriate reagents and conditions, one can selectively transform the amino group while leaving the bromo group intact for subsequent elaboration, or vice versa. This orthogonal synthetic handle is a cornerstone of modern medicinal chemistry.

G cluster_start Starting Material cluster_paths Primary Functionalization Pathways (C5-NH₂) cluster_secondary Orthogonal Functionalization (C3-Br) Start 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one Acylation N-Acylation (Amides) Start->Acylation RCOCl or RCOOH, Coupling Agent Sulfonylation N-Sulfonylation (Sulfonamides) Start->Sulfonylation RSO₂Cl, Base Alkylation N-Alkylation/Arylation (Secondary/Tertiary Amines) Start->Alkylation R-X, Base or Reductive Amination Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Pd Catalyst, Coupling Partner G cluster_step1 Step 1: C5-Amine Functionalization cluster_step2 Step 2: C3-Bromo Functionalization Start Starting Material (C5-NH₂, C3-Br) Intermediate Intermediate (C5-NH-Acyl, C3-Br) Start->Intermediate Acylation Protocol (e.g., HATU, R-COOH) FinalProduct Diversified Product (C5-NH-Acyl, C3-Aryl) Intermediate->FinalProduct Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃, Ar-B(OH)₂)

Sources

Method

Application Notes &amp; Protocols: Strategic Methylation of 5-Amino-3-bromo-pyridin-2-one Precursors

Abstract: The 5-amino-3-bromo-pyridin-2-one scaffold is a privileged core structure in medicinal chemistry, serving as a critical building block for a range of therapeutic agents. The strategic introduction of a methyl g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 5-amino-3-bromo-pyridin-2-one scaffold is a privileged core structure in medicinal chemistry, serving as a critical building block for a range of therapeutic agents. The strategic introduction of a methyl group can profoundly alter the pharmacological properties of the final compound, influencing its potency, selectivity, metabolic stability, and solubility. However, the methylation of this precursor presents a significant regioselectivity challenge due to the presence of multiple nucleophilic sites: the pyridinone nitrogen (N1), the exocyclic amino group (N5), and the pyridinone oxygen via its 2-hydroxypyridine tautomer. This guide provides a comprehensive overview of reagents and detailed protocols for the controlled, selective methylation of 5-amino-3-bromo-pyridin-2-one, empowering researchers to achieve their desired synthetic outcomes with precision and safety.

Foundational Principles: Understanding the Substrate

The reactivity of 5-amino-3-bromo-pyridin-2-one is governed by its electronic structure and tautomeric equilibrium. A thorough understanding of these factors is essential for designing a successful methylation strategy.

1.1. Tautomerism: The N- vs. O-Nucleophile Dichotomy

The substrate exists in a tautomeric equilibrium between the pyridin-2-one (lactam) form and the 2-hydroxypyridine (lactim) form. This equilibrium is the primary determinant of N- versus O-methylation. The pyridin-2-one form presents a nucleophilic nitrogen within the ring, leading to N-methylated products. Conversely, the 2-hydroxypyridine tautomer features a nucleophilic hydroxyl group, which, upon deprotonation, yields O-methylated products. The position of this equilibrium is influenced by solvent, temperature, and pH.

Caption: Tautomeric equilibrium of the pyridin-2-one core.

1.2. Electronic Landscape The electronic nature of the substituents dictates the nucleophilicity of the potential reaction sites.

  • Amino Group (-NH₂): As an electron-donating group, it increases the electron density of the pyridine ring, enhancing the nucleophilicity of the N1 nitrogen.

  • Bromo Group (-Br): As an electron-withdrawing group via induction, it slightly deactivates the ring but its effect is less pronounced than the activating effect of the amino group.

Selection of Methylating Reagents: A Comparative Analysis

The choice of methylating agent is the most critical decision in the experimental design. The ideal reagent is selected based on its reactivity, selectivity, safety profile, and scalability. Traditional methods often employ highly toxic reagents, necessitating the exploration of safer alternatives.[1][2]

Reagent Formula Key Features Advantages Disadvantages & Hazards Typical Selectivity
Methyl Iodide CH₃IHighly reactive, classic electrophile.High reactivity, well-established protocols.Toxic, volatile, potential carcinogen.[3] Requires careful handling.N-methylation favored with strong bases.
Dimethyl Sulfate (CH₃)₂SO₄Potent, cost-effective methylating agent.High reactivity, inexpensive.Extremely toxic, corrosive, and carcinogenic.[4][5][6] Requires stringent safety protocols.N-methylation favored with strong bases.
Trimethylsilyldiazomethane (TMS-Diazomethane) (CH₃)₃SiCHN₂Safer, modern alternative to diazomethane.[7]High efficiency for acidic protons, safer to handle than diazomethane.[8][9]Potentially explosive; toxic. Requires careful handling and specific quenching procedures.O-methylation of the hydroxy tautomer is highly favored.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃"Green" methylating agent.Low toxicity, environmentally benign.[10]Lower reactivity, often requires high temperatures (>150 °C) and/or catalysts.[2]Can be tuned for N- or O-methylation with appropriate catalysts.
Diazomethane CH₂N₂Highly efficient, especially for acidic OH groups.Extremely high reactivity at low temperatures.[11][12]EXTREMELY HAZARDOUS : Highly toxic, carcinogenic, and explosive.[7][12][13] Largely replaced by TMS-diazomethane.Almost exclusively O-methylation.

Mastering Regioselectivity: A Decision-Making Workflow

Controlling the site of methylation (N1 vs. O) is paramount. The interplay between the base, solvent, and counter-ion dictates the reaction's outcome. Ab initio calculations have shown that the choice of counter-cation (e.g., Li⁺ vs. Na⁺) can significantly influence the energy barrier for N- versus O-alkylation, with lithium often favoring the N-alkylated product.[14]

selectivity_workflow start Select Desired Product n_methylation N-Methylated Product (1-methyl-5-amino-3-bromo-pyridin-2-one) start->n_methylation o_methylation O-Methylated Product (2-methoxy-5-amino-3-bromopyridine) start->o_methylation base_n Use Strong, Non-Nucleophilic Base (e.g., NaH, LiH, LDA) n_methylation->base_n Deprotonate N1 reagent_o Use Reagent for Acidic Protons (e.g., TMS-Diazomethane) o_methylation->reagent_o Target Hydroxy Tautomer reagent_n Use Hard Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) base_n->reagent_n SN2 Attack solvent_n Use Polar Aprotic Solvent (e.g., DMF, THF) reagent_n->solvent_n product_n Achieve N1-Selective Methylation solvent_n->product_n conditions_o Use Ethereal Solvent + Methanol (e.g., Ether/MeOH, THF/MeOH) reagent_o->conditions_o product_o Achieve O-Selective Methylation conditions_o->product_o

Caption: Decision workflow for achieving regioselective methylation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for achieving selective N- and O-methylation. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective N-Methylation with Methyl Iodide and Sodium Hydride

Principle: Sodium hydride (NaH), a strong, non-nucleophilic base, selectively deprotonates the pyridinone nitrogen (N1). The resulting sodium salt then acts as a potent nucleophile, attacking methyl iodide in an Sₙ2 reaction to yield the N-methylated product.

Materials:

  • 5-amino-3-bromo-pyridin-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether or Hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the solvent each time.

  • Suspension: Suspend the washed NaH in anhydrous DMF (approx. 0.2 M relative to the substrate).

  • Deprotonation: Dissolve 5-amino-3-bromo-pyridin-2-one (1.0 equivalent) in a separate flask with anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice-water bath).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Evolution of hydrogen gas should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to isolate the pure 1-methyl-5-amino-3-bromo-pyridin-2-one.

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere.[15]

  • Methyl Iodide (CH₃I): Toxic, volatile, and a potential carcinogen.[3] Always handle in a fume hood and wear appropriate gloves (nitrile gloves offer limited protection; use double gloving or specialized gloves).

  • Quenching: The quenching of excess NaH is highly exothermic and releases flammable hydrogen gas. Perform the quench slowly and with adequate cooling.

Protocol 2: Selective O-Methylation with Trimethylsilyldiazomethane (TMS-Diazomethane)

Principle: TMS-diazomethane, in the presence of a protic co-solvent like methanol, is an excellent reagent for methylating acidic protons. It preferentially reacts with the hydroxyl group of the 2-hydroxypyridine tautomer to form the O-methylated product. This method avoids the use of strong bases and is generally safer than using diazomethane.

Materials:

  • 5-amino-3-bromo-pyridin-2-one

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes or diethyl ether

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Anhydrous Methanol (MeOH)

  • Acetic acid (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath (0 °C)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 5-amino-3-bromo-pyridin-2-one (1.0 equivalent).

  • Dissolution: Dissolve the substrate in a mixture of anhydrous THF and anhydrous methanol (typically a 4:1 to 10:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagent: Add TMS-diazomethane solution (1.5 - 2.0 equivalents) dropwise via syringe over 15-20 minutes. A yellow color and evolution of nitrogen gas should be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature. Continue stirring until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up: Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure 2-methoxy-5-amino-3-bromopyridine.

Safety Precautions:

  • TMS-Diazomethane: While safer than diazomethane, it is still toxic and potentially explosive, especially in the presence of sharp edges (e.g., ground glass joints) or upon concentration. Use fire-polished glassware. Do not distill solutions of TMS-diazomethane.[12]

  • Methanol: Flammable and toxic.

  • Quenching: The quench with acetic acid can be vigorous. Perform it slowly at 0 °C.

Conclusion

The selective methylation of 5-amino-3-bromo-pyridin-2-one is a nuanced but achievable synthetic transformation. A successful outcome is predicated on a rational choice of reagents and conditions. For N-methylation, the use of a strong, non-nucleophilic base like sodium hydride in conjunction with an electrophilic methyl source such as methyl iodide is the strategy of choice. For O-methylation, modern reagents like TMS-diazomethane offer an efficient and safer route by targeting the acidic proton of the 2-hydroxypyridine tautomer. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely access the desired methylated isomers, advancing their drug discovery and development programs.

References

  • Bull, S. D., & Fossey, J. S. (n.d.). Supporting Information: Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]

  • Convenient Procedure for the α-Methylation of Simple Pyridines. (2025, August 6). ResearchGate. [Link]

  • Myerly, R. C., & Weinberg, K. (1969). U.S. Patent No. 3,428,641. U.S.
  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. (n.d.). J-STAGE. [Link]

  • Trimethylsilyldiazo[13C]methane. (n.d.). Organic Syntheses. [Link]

  • Zoltewicz, J. A., & Deady, L. W. (1972). Relative rates of N-methylation of o-substituted pyridines. Steric and electronic effects. The Journal of Organic Chemistry, 37(4), 501–504. [Link]

  • Diazomethane can be used to convert a carboxylic acid to a methyl... (n.d.). Pearson. [Link]

  • Trimethylsilyldiazomethane. (n.d.). Common Organic Chemistry. [Link]

  • Safest Methylating Agent. (2017, August 30). Chemistry Stack Exchange. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022, May 25). Organometallics. [Link]

  • Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. (2025, January 13). Reddit. [Link]

  • Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. (2004, June 24). ResearchGate. [Link]

  • Possible OTC, 'safe' methylating agents. (2008, December 13). Sciencemadness.org. [Link]

  • Diazomethane. (n.d.). Wikipedia. [Link]

  • Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature Protocols, 5(10), 1619–1626. [Link]

  • Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. (n.d.). ACS. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2025, March 29). ACS Omega. [Link]

  • [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry]. (2022, September 15). PubMed. [Link]

Sources

Application

Application Note: Scalable Synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Strategic Overview The compound 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a critical heterocyclic building block in medicinal chemistry, particularly in the development of allosteric SHP2 inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The compound 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a critical heterocyclic building block in medicinal chemistry, particularly in the development of allosteric SHP2 inhibitors and other kinase-targeting oncological drugs.[1] Its structure features a pyridin-2-one core with three distinct functional handles: an electrophilic bromine at C3 (suitable for Suzuki/Stille couplings), a nucleophilic amino group at C5 (for amide/urea formation), and an N-methyl group that modulates solubility and binding affinity.[1]

This guide details a scalable, three-step process route designed for multi-gram to kilogram production. Unlike discovery-scale routes that may rely on expensive chromatography or hazardous reagents, this protocol prioritizes:

  • Regiocontrol: Exclusive bromination at C3 using thermodynamic control.

  • Chemoselectivity: Reduction of the nitro group without hydrodehalogenation (loss of bromine).

  • Process Safety: Avoidance of explosive intermediates and control of exotherms.

Retrosynthetic Analysis

The most robust disconnection relies on the sequential functionalization of the commercially available 5-nitro-2-hydroxypyridine (also known as 5-nitropyridin-2(1H)-one).[1]

Retrosynthesis Target Target Molecule 5-Amino-3-bromo-1-methyl-2-pyridone NitroInter Key Intermediate 3-Bromo-1-methyl-5-nitropyridin-2-one (CAS: 16098-21-8) Target->NitroInter Nitro Reduction (Fe/NH4Cl) BromoPre Brominated Precursor 3-Bromo-5-nitropyridin-2-one NitroInter->BromoPre N-Methylation (MeI, K2CO3) SM Starting Material 5-Nitropyridin-2(1H)-one (Cheap, Comm. Avail.) BromoPre->SM Electrophilic Bromination (Br2, AcOH)

Figure 1: Retrosynthetic strategy leveraging the directing effects of the pyridone core.

Route Selection & Comparison

ParameterRoute A: Nitration of Methyl-BromopyridoneRoute B: Bromination of Amino-MethylpyridoneRoute C: The Process Route (Recommended)
Starting Material 3-Bromo-1-methyl-2-pyridone5-Amino-1-methyl-2-pyridone5-Nitro-2-hydroxypyridine
Key Challenge Nitration is difficult; deactivated ring requires harsh conditions (H2SO4/HNO3).[1]Amino group is too activating; leads to poly-bromination and oxidation tars.N-Methylation selectivity (N vs O).
Safety Profile High (Strong acids, exotherms).Medium (Handling of unstable amines).High (Mild reagents, stable intermediates).
Scalability Low (Nitration isomers require chromatography).Low (Yields <40%).High (Crystallization-driven purification).

Decision: Route C is selected. The electron-withdrawing nitro group at C5 directs bromination to the C3 position (ortho to the activating lactam oxygen), preventing over-bromination.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Reaction: 5-Nitropyridin-2(1H)-one + Br₂ → 3-Bromo-5-nitropyridin-2(1H)-one[1]

  • Mechanism: Electrophilic aromatic substitution.[1][2] The 2-oxo group activates positions 3 and 5.[1] With C5 blocked by the nitro group, substitution occurs exclusively at C3.

  • Scale: 100 g basis.

Protocol:

  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to trap HBr gas.

  • Charge: Add 5-nitropyridin-2(1H)-one (100.0 g, 0.714 mol) and Glacial Acetic Acid (800 mL). Stir to form a suspension.

  • Addition: Heat the mixture to 60°C. Add Bromine (Br₂, 125.5 g, 40.2 mL, 0.785 mol, 1.1 eq) dropwise over 1 hour.

    • Note: The reaction is exothermic.[3] Maintain internal temperature <80°C.

  • Reaction: After addition, heat the mixture to 85°C and stir for 4 hours. The solids typically dissolve, followed by precipitation of the product.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1) or HPLC. SM should be <2%.[1][4]

  • Workup: Cool the mixture to 10°C. Pour the slurry into Ice Water (2 L) with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash the cake with water (3 x 200 mL) and cold isopropanol (100 mL) to remove residual bromine and acetic acid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 135–145 g (85–92%).

    • Appearance: Yellow crystalline solid.[1]

Step 2: N-Methylation

Reaction: 3-Bromo-5-nitropyridin-2(1H)-one + MeI → 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one[1]

  • Critical Parameter: Solvent and base choice dictate N- vs. O-alkylation.[1] The use of a soft electrophile (MeI) and Carbonate base in DMF favors the thermodynamic N-alkyl product.

Protocol:

  • Setup: 2 L reactor with overhead stirring.

  • Charge: Suspend 3-Bromo-5-nitropyridin-2(1H)-one (100.0 g, 0.456 mol) in DMF (500 mL).

  • Base: Add Potassium Carbonate (K₂CO₃, anhydrous, powdered, 94.5 g, 0.684 mol, 1.5 eq). Stir at room temperature for 30 mins.

  • Alkylation: Cool to 0–5°C. Add Methyl Iodide (MeI, 97.1 g, 42.6 mL, 0.684 mol, 1.5 eq) dropwise.

    • Safety: MeI is a neurotoxin and alkylating agent.[1] Use a closed system/fume hood.[1]

  • Reaction: Allow to warm to 20–25°C and stir for 12 hours.

  • Workup: Pour the reaction mixture into Water (1.5 L). The product usually precipitates.[1] If oiling occurs, extract with Ethyl Acetate (3 x 500 mL).

  • Purification:

    • Precipitation Method: Filter the solid, wash with water, and recrystallize from Ethanol/Water (9:1) if necessary.

    • Extraction Method: Wash organic layer with Brine, dry over Na₂SO₄, concentrate.[2]

  • Expected Yield: 90–100 g (85–95%).

    • Data: 1H NMR (DMSO-d6) should show a singlet ~3.6 ppm (N-Me).[1]

Step 3: Chemoselective Nitro Reduction

Reaction: 3-Bromo-1-methyl-5-nitropyridin-2-one → 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one[1]

  • Challenge: Preventing debromination (loss of Br). Catalytic hydrogenation (Pd/C, H₂) often cleaves C-Br bonds.[1]

  • Solution: Iron-mediated reduction (Bechamp conditions) or Fe/NH₄Cl.[1] This method is highly chemoselective for nitro groups in the presence of aryl halides.

Protocol:

  • Setup: 2 L 3-neck flask with mechanical stirrer and reflux condenser.

  • Charge: Add 3-Bromo-1-methyl-5-nitropyridin-2-one (50.0 g, 0.215 mol) to Ethanol (350 mL) and Water (100 mL).

  • Activator: Add Ammonium Chloride (NH₄Cl, 57.5 g, 1.07 mol, 5 eq).

  • Reductant: Add Iron Powder (325 mesh, 60.0 g, 1.07 mol, 5 eq).

  • Reaction: Heat to reflux (75–80°C) with vigorous stirring.

    • Kinetics: Reaction is usually complete in 2–4 hours.[1] Monitor by HPLC (disappearance of nitro peak, appearance of amine).

  • Workup:

    • Hot filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (200 mL).

    • Concentration: Concentrate the filtrate under vacuum to remove ethanol.[1]

    • Extraction: Adjust the aqueous residue to pH ~8-9 with Saturated NaHCO₃.[1] Extract with Ethyl Acetate (or DCM/iPrOH 3:1 if solubility is low).

  • Isolation: Dry organics (Na₂SO₄) and concentrate.[2] The product can be recrystallized from Isopropanol/Heptane.

  • Expected Yield: 35–40 g (80–90%).

    • Purity: >98% by HPLC.

Analytical Specifications (QC)

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity ≥ 98.0%HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR (DMSO-d6)
Residual Solvents < 5000 ppm (EtOH/EtOAc)GC-HS
Water Content < 1.0%Karl Fischer

Key NMR Signals (DMSO-d6):

  • N-Me: Singlet, δ ~3.4–3.5 ppm.[1]

  • NH2: Broad singlet, δ ~5.0–5.5 ppm (D2O exchangeable).

  • Aromatic H (C4): Doublet, δ ~7.5 ppm (J ~2.5 Hz).

  • Aromatic H (C6): Doublet, δ ~7.0 ppm (J ~2.5 Hz).

Process Safety & Handling

  • Bromine (Br₂): Extremely corrosive and toxic. Causes severe burns.[1] Use only in a well-ventilated fume hood with a caustic scrubber. Keep Sodium Thiosulfate solution nearby to neutralize spills.

  • Methyl Iodide (MeI): Suspected carcinogen and neurotoxin. High volatility.[1] Handle in a closed system. Destroy excess MeI in waste streams using aqueous ammonia or ethanolamine.

  • Iron Waste: The filter cake from Step 3 contains pyrophoric iron species. Do not dry completely in air.[1] Wet with water and dispose of in dedicated metal waste containers.

References

  • Synthesis of 3-bromo-5-nitropyridin-2-one (Bromination Precedent)

    • Title: Synthetic routes to compounds 5 and 10-19 (Supplementary Inform
    • Source: Royal Society of Chemistry (Med. Chem. Commun., 2013).
    • URL:[Link]

    • Relevance: Describes bromination of similar nitropyridone scaffolds using Br2/AcOH.
  • Iron-Mediated Reduction of Nitro to Amino (Chemoselectivity)

    • Title: 3-Amino-2-bromo-5-methylpyridine synthesis (Example 30A).
    • Source: ChemicalBook / Patent Literature.[1]

    • Relevance: Validates the use of Fe/AcOH for reducing a nitro group on a bromopyridine ring without debromination.[3]

  • Regioselectivity in Pyridone Alkylation

    • Title: Mechanism and regioselectivity in methylation of nitronates.

    • Source: New Journal of Chemistry, 2016.
    • URL:[Link]

    • Relevance: Discusses electronic factors favoring C vs O vs N alkyl
  • Commercial Availability of Key Intermediate

    • Title: 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one Product Page.[1][5]

    • Source: Sigma-Aldrich.[1][6]

    • Relevance: Confirms the stability and existence of the N-methylated nitro intermediate.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one synthesis

Welcome to the Technical Support Center for the synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (also known as 5-amino-3-bromo-1-methylpyridin-2(1H)-one). This compound is a highly valued scaffold in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (also known as 5-amino-3-bromo-1-methylpyridin-2(1H)-one). This compound is a highly valued scaffold in drug discovery, frequently utilized in the development of corticotropin-releasing factor (CRF) antagonists and kinase inhibitors[1].

This guide is designed for bench scientists and process chemists. It bypasses basic theory to directly address the mechanistic causes of common synthetic failures—specifically regioselectivity issues during bromination and hydrodehalogenation during nitro reduction—providing self-validating protocols to maximize your reaction yields.

Synthetic Pathway & Mechanistic Overview

The standard synthesis proceeds via a two-step sequence: an electrophilic aromatic substitution using N-Bromosuccinimide (NBS), followed by a chemoselective nitro reduction.

SynthesisPathway SM 1-Methyl-5-nitro- pyridin-2(1H)-one Int 3-Bromo-1-methyl-5-nitro- pyridin-2(1H)-one SM->Int NBS, DMF 25°C, 12h (Regioselective Bromination) Prod 5-Amino-3-bromo-1-methyl- pyridin-2(1H)-one Int->Prod Fe, NH4Cl EtOH/H2O, 70°C (Chemoselective Reduction)

Two-step synthetic pathway for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant debromination during the nitro reduction step, and how can I prevent it? Causality: The carbon-bromine (C-Br) bond in halonitroarenes is highly susceptible to cleavage (hydrodehalogenation) when exposed to active transition metal catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. The oxidative addition of Pd into the C-Br bond competes directly with the reduction of the nitro group[2]. Solution: Abandon Pd/C in favor of a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH4Cl)[2]. This single-electron transfer (SET) mechanism is highly chemoselective for the nitro group and leaves the aryl bromide intact[3]. If catalytic hydrogenation is strictly required for scale-up, you must use a poisoned catalyst (such as Pt/C) or dope the Pd/C with dicyandiamide to suppress the hydrodehalogenation pathway[3].

Q2: The bromination of 1-methyl-5-nitropyridin-2(1H)-one with NBS is stalling at ~60% conversion. How do I drive the reaction to completion without forming polybrominated impurities? Causality: The pyridone ring is electron-deficient due to the strongly electron-withdrawing nitro group at the 5-position. Bromination at the 3-position relies entirely on the compensatory electron-donating effect of the pyridone oxygen. Stalling typically occurs due to the degradation of N-Bromosuccinimide (NBS) via ambient light-induced radical pathways, which depletes the electrophilic bromine source[1]. Solution: Ensure the reaction is conducted in absolute darkness (wrap the flask in aluminum foil) to suppress radical generation. Use strictly anhydrous N,N-dimethylformamide (DMF) to prevent the hydrolysis of NBS into succinimide and hypobromous acid. If the reaction stalls, add a secondary 0.2 equivalent portion of freshly recrystallized NBS rather than increasing the reaction temperature. Temperatures above 30°C will promote non-specific oxidation and ring degradation.

Q3: I am losing a massive amount of my final aminopyridone product during the aqueous workup. How can I improve the isolation yield? Causality: The final product contains both a hydrogen-bond donating amino group and a highly polar pyridone carbonyl. This dual functionality renders the molecule highly water-soluble, causing it to partition poorly into standard organic extraction solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Solution: Eliminate the aqueous liquid-liquid extraction entirely. After the Fe/NH4Cl reduction is complete, filter the crude reaction mixture through a pad of Celite to remove the iron oxides. Evaporate the hydroalcoholic filtrate directly to dryness under reduced pressure. Triturate the resulting solid residue with a highly polar organic solvent system (e.g., 10% Methanol in DCM or hot Tetrahydrofuran) to selectively dissolve the aminopyridone while leaving the inorganic ammonium salts behind.

Quantitative Data Summary: Evaluation of Reduction Conditions

The following table summarizes the expected outcomes when applying different reduction methodologies to 3-bromo-1-methyl-5-nitropyridin-2(1H)-one.

Reduction MethodologyConversion (%)Chemoselectivity (Amine : Debrominated)Isolated Yield (%)Operational Notes & Causality
Pd/C, H₂ (1 atm), MeOH >99%40 : 60~35%Not Recommended. Severe hydrodehalogenation due to Pd insertion into the C-Br bond[2].
SnCl₂, EtOH, Reflux >95%98 : 2~65%Sub-optimal. Excellent chemoselectivity, but tin salts cause severe emulsion issues during basic workup, trapping the polar product.
Fe, NH₄Cl, EtOH/H₂O (4:1) >98%>99 : 185 - 90% Optimal. Mild SET reduction. Iron oxides are easily removed via Celite filtration, bypassing aqueous extraction[2].

Validated Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 3-bromo-1-methyl-5-nitropyridin-2(1H)-one[1].

  • Preparation: To an oven-dried, round-bottom flask purged with nitrogen, add 1-methyl-5-nitropyridin-2(1H)-one (1.0 equiv) and anhydrous DMF (approx. 3 mL per mmol of substrate). Stir until complete dissolution is achieved.

  • Reagent Addition: Wrap the reaction flask completely in aluminum foil to exclude light. Slowly add N-Bromosuccinimide (1.2 equiv) in three equal portions over 15 minutes to control the mild exotherm.

  • Reaction Execution: Stir the reaction mixture at 20–25°C for 12–16 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting material should be entirely consumed. If stalled, add 0.2 equiv of NBS and stir for an additional 2 hours.

  • Workup: Pour the reaction mixture into ice-cold distilled water (10 mL per mmol). A precipitate will form immediately. Stir vigorously for 30 minutes to ensure the succinimide byproduct remains dissolved in the aqueous phase.

  • Isolation: Filter the solid precipitate under vacuum, wash with copious amounts of cold water, and dry under high vacuum at 45°C to afford the brominated intermediate as a pale yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one[2].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-bromo-1-methyl-5-nitropyridin-2(1H)-one (1.0 equiv) in a 4:1 mixture of Ethanol and Water (approx. 5 mL per mmol).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the suspension. Note: NH₄Cl is chosen over HCl to maintain a near-neutral pH, preventing the degradation of the pyridone ring and avoiding the solubilization of iron salts.

  • Reaction Execution: Heat the mixture to 70°C with vigorous magnetic stirring for 2–4 hours.

  • In-Process Control (Self-Validation): The reaction is self-indicating. The mixture will transition from a yellow suspension to a dense, dark brown/black slurry. This color change confirms the oxidation of Fe(0) to Fe₂O₃/Fe₃O₄, indicating active reduction[3].

  • Workup & Isolation: Cool the mixture to room temperature. Filter the black slurry through a tightly packed pad of Celite. Wash the Celite cake thoroughly with hot Ethanol (3 × 10 mL) to ensure complete recovery of the polar product.

  • Final Purification: Concentrate the combined filtrate to absolute dryness under reduced pressure. Triturate the resulting solid with 10% Methanol in Dichloromethane, filter to remove residual inorganic salts, and concentrate the organic layer to yield the pure aminopyridone.

References

  • CA2562244A1 - Cyclic compounds - Google Patents. Detailed synthetic procedures for 3-bromo-1-methyl-5-nitropyridin-2(1H)-one and related CRF antagonists. Available at: 1

  • Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes - Benchchem. Methodologies and troubleshooting for preventing dehalogenation during nitro reduction. Available at: 2

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts | Chemical Reviews. Comprehensive review of the Béchamp reduction mechanism and transition-metal catalyzed hydrodehalogenation pathways. Available at: 3

Sources

Optimization

Technical Support Center: Purification of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Amino-3-bromo-1-methyl-1,2-dihydropy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows and enhance final product purity.

Purification Strategy Overview

The purification of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, a substituted pyridinone, requires a systematic approach. The choice of technique is dictated by the impurity profile of the crude material and the desired final purity. Heterocyclic compounds, particularly those with polar functional groups like amines, can present unique challenges such as tailing in chromatography or difficulty in crystallization.[1][2] A multi-step purification process is often necessary to achieve high purity suitable for downstream applications.

Below is a general workflow to guide your purification strategy.

Purification_Workflow General Purification Workflow Crude Crude Synthetic Mixture Analysis1 Initial Purity Assessment (TLC, HPLC, LC-MS) Crude->Analysis1 High_Impurity High Impurity Load (<90% Pure) Analysis1->High_Impurity Impure Low_Impurity Low Impurity Load (>90% Pure) Analysis1->Low_Impurity Relatively Pure Column Flash Column Chromatography High_Impurity->Column Recrystallization Recrystallization Low_Impurity->Recrystallization Analysis2 Purity Assessment (TLC, HPLC) Column->Analysis2 Recrystallization->Analysis2 Prep_HPLC Preparative HPLC (If necessary for >99.5% purity) Analysis2->Prep_HPLC Further Purification Needed Final_Product Pure Product (>98%) Analysis2->Final_Product Purity OK Final_Product_High High Purity Product (>99.5%) Prep_HPLC->Final_Product_High

Caption: A general decision-making workflow for purification.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary tool for purifying crude mixtures with significant impurity levels.[3] The separation is based on the differential partitioning of the compound and impurities between a stationary phase (typically silica gel) and a mobile phase.[4]

Q: How do I select the right solvent system (mobile phase)?

A: The key is to find a solvent system that provides good separation on a Thin-Layer Chromatography (TLC) plate. For a polar, heterocyclic amine like 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, start with a moderately polar system and adjust as needed.

Protocol for Solvent System Selection:

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it on a silica gel TLC plate.

  • Development: Develop several plates using different solvent systems. Good starting points for this compound include mixtures of Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexanes.[4]

  • Analysis: The ideal solvent system will give your target compound a Retention Factor (Rf) of 0.2 - 0.4 .[3] This ensures the compound moves off the baseline but doesn't travel too quickly, allowing for separation from both more polar and less polar impurities.

Solvent System Trial Observation on TLC Interpretation & Next Step
100% Ethyl AcetateCompound stays on the baseline (Rf ≈ 0)System is not polar enough.
95:5 DCM/MeOHCompound has an Rf of 0.3, good separation from impurities.This is a promising system for the column.
80:20 Hexane/EtOAcCompound has an Rf of 0.1, but impurities are smeared together.System lacks the selectivity needed. Try a different solvent combination like DCM/MeOH.[1]
50:50 DCM/MeOHCompound runs with the solvent front (Rf ≈ 1)System is too polar. Reduce the percentage of Methanol.
Troubleshooting Common Chromatography Issues

Issue: Poor separation or overlapping peaks.

  • Cause: The chosen solvent system may lack the necessary selectivity, or the column may be overloaded.[1]

  • Solution:

    • Optimize the Mobile Phase: If using a binary system like DCM/MeOH, try adjusting the ratio (e.g., from 95:5 to 98:2) to improve resolution. If that fails, switch to a different solvent system with different properties (e.g., Ethyl Acetate/Triethylamine to reduce tailing of the amine).[1]

    • Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel.[1] Overloading is a common cause of poor separation.

Issue: The compound is streaking or "tailing" on the TLC/column.

  • Cause: The basic amine group on your compound can interact strongly with the acidic silanol groups on the silica gel surface. This leads to slow, uneven elution.

  • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the solvent system will neutralize the acidic sites on the silica and produce sharp, symmetrical peaks.

Issue: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move your highly polar compound.

  • Solution: Gradually increase the polarity of the mobile phase. If you started with 98:2 DCM/MeOH, you can switch to 95:5, then 90:10, and so on. This is known as a "gradient elution."[1]

Column_Chromatography_Principle Principle of Column Chromatography Separation cluster_column Silica Gel Column (Stationary Phase) Start Mixture Applied to Top Separation Mobile Phase Added (e.g., 95:5 DCM/MeOH) Start->Separation Elution starts Band1 Less Polar Impurity (Elutes First) Separation->Band1 Band2 Product (5-Amino-3-bromo-1-methyl...) Band1->Band2 Band3 More Polar Impurity (Elutes Last) Band2->Band3 Collection Fractions Collected Band3->Collection Elution completes

Caption: Separation based on polarity in column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for purifying compounds that are already relatively pure (>90%) or for a final polishing step after chromatography. It relies on the difference in solubility of your compound and the impurities in a chosen solvent at different temperatures.[5][6]

Q: How do I choose the best solvent for recrystallization?

A: An ideal recrystallization solvent should dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[5][6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Experimental Protocol for Solvent Screening:

  • Place ~20 mg of your crude solid into several test tubes.

  • To each tube, add a few drops of a different solvent at room temperature. A good candidate solvent will not dissolve the compound.[1]

  • Heat the tubes that did not show solubility. A good solvent will now dissolve the compound completely.[1][7]

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large quantity of high-quality crystals upon cooling.[1][8]

Troubleshooting Common Recrystallization Issues

Issue: My compound "oils out" instead of forming crystals.

  • Cause: This happens when the boiling point of the solvent is higher than the melting point of your compound. The solid melts before it dissolves, forming an immiscible liquid layer. It can also occur if the solution is supersaturated or cools too quickly.[1][9]

  • Solution:

    • Re-heat the solution until the oil fully dissolves.

    • Add a small amount of additional hot solvent to decrease the saturation point.[9]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. A slower cooling process encourages the formation of a crystal lattice rather than an amorphous oil.[7][8]

Issue: No crystals are forming, even after cooling in an ice bath.

  • Cause: The solution may not be sufficiently saturated, meaning too much solvent was used. Alternatively, the crystallization process may need initiation.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that provide nucleation sites for crystal growth.[1][9]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[1][9]

    • Reduce Solvent Volume: If induction fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[9]

Issue: The recovery yield is very low.

  • Cause: The most common reason is using too much solvent, which keeps a significant amount of your product dissolved even when cold.[1][9] Another possibility is that the compound has considerable solubility in the cold solvent.

  • Solution:

    • Always use the minimum amount of hot solvent necessary to just dissolve the crude solid.[1][5]

    • After filtering your crystals, you can try to recover a second crop by evaporating a portion of the mother liquor (the remaining solution) and re-cooling. Note that this second crop may be less pure and might require a separate recrystallization.[1]

FAQs: High-Resolution Purification & Analysis

Q: When should I use Preparative HPLC instead of flash chromatography?

A: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique best reserved for situations where:

  • High Purity is Critical: When you need purity levels >99.5%, such as for final drug compounds or analytical standards.[3]

  • Difficult Separations: When impurities are structurally very similar to your compound and cannot be resolved by flash chromatography.

  • Small Scale: It is generally more suitable for smaller quantities of material due to solvent consumption and cost.

Q: What analytical techniques should I use to confirm the purity of my final product?

A: A combination of methods provides the most reliable assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful quantitative technique. A well-developed method can separate and quantify impurities with high accuracy.[10] A single sharp peak on the chromatogram is a good indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of a mass spectrometer. It is invaluable for confirming the molecular weight of your product and identifying the mass of any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound. The absence of unexpected signals suggests high purity, although it is less sensitive for detecting minor impurities compared to HPLC. Quantitative NMR (qNMR) can also be used for purity assessment.[11]

Parameter Typical Value for High Purity Small Molecules Reference
HPLC Purity (Area %) > 98.0%[10]
Linearity (r²) > 0.999[10]
Precision (RSD) < 2.0%[10]
Limit of Detection (LOD) 0.01 - 0.1% (relative to main peak)[10]

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl- - Benchchem.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Recrystalliz
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Organic Chemistry Lab: Recrystalliz
  • How To Recrystallize A Solid - YouTube.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Welcome to the Technical Support Center for handling 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (Molecular Formula: C₆H₇BrN₂O). While this functionalized pyridinone is a highly valuable building block and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (Molecular Formula: C₆H₇BrN₂O). While this functionalized pyridinone is a highly valuable building block and pharmacophore in drug discovery, its physicochemical properties frequently present significant handling challenges in the laboratory.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the mechanistic causality behind why this compound behaves the way it does, and provide field-proven, self-validating protocols to ensure your assays and formulations succeed.

Understanding the Molecule: Why is it so insoluble?

Before troubleshooting, we must understand the physical chemistry of the compound. This molecule exhibits classic [1].

  • Rigid Planarity: The 1,2-dihydropyridin-2-one core is highly planar, promoting strong intermolecular

    
     stacking.
    
  • Hydrogen Bonding Network: The 5-amino group acts as a strong hydrogen-bond donor, while the carbonyl oxygen at the 2-position acts as a hydrogen-bond acceptor. Together, they form a tightly packed crystal lattice.

  • Hydrophobicity: The 3-bromo substituent and 1-methyl group increase the molecule's overall lipophilicity and introduce halogen bonding potential.

Because the energy required to break this crystal lattice is exceptionally high, the compound has severely limited thermodynamic solubility in aqueous environments[2].

Section 1: In Vitro Assay Preparation (The "DMSO Crash")

Q: I prepared a 10 mM stock in 100% DMSO, but the compound immediately precipitates (turns cloudy) when diluted into my aqueous biochemical assay buffer. Why does this happen, and how can I prevent it?

A: This is a textbook failure of [3]. In 100% DMSO, the solvent's strong hydrogen-bond accepting nature disrupts the compound's intermolecular network, keeping it fully solvated. However, when you spike this stock directly into an aqueous buffer, the water rapidly solvates the DMSO. The hydrophobic regions (bromo, methyl) and the planar core of the compound are suddenly exposed to water, causing rapid hydrophobic collapse and crystallization before the molecule can interact with your biological target[4].

To prevent this, you must lower the thermodynamic barrier to solvation by using an intermediate co-solvent step rather than a direct dilution.

Protocol: Step-by-Step Intermediate Dilution Method

This protocol is self-validating: if the intermediate solution turns cloudy at Step 2, your initial DMSO stock has absorbed atmospheric water and must be remade.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Co-solvent Dilution: Do not dilute directly into the assay buffer. Instead, prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock into a mixture of 50% DMSO and 50% PEG-400. The PEG-400 acts as an amphiphilic bridge, providing both hydrophobic and hydrophilic solvation.

  • Dropwise Aqueous Addition: While vortexing the assay buffer (e.g., PBS, pH 7.4) at medium speed, add the intermediate stock dropwise.

  • Final Equilibration: Ensure the final DMSO concentration in the assay remains

    
     (v/v) to prevent assay interference or enzyme denaturation[5].
    

G N1 10 mM DMSO Stock (100% DMSO) N2 Intermediate Dilution (50% DMSO / 50% PEG-400) N1->N2 Add Co-solvent N5 Precipitation (Crash) Direct Buffer Addition N1->N5 Direct Dilution N3 Assay Buffer (Vortexing) N2->N3 Dropwise N4 Final Assay Solution (<1% DMSO, Soluble) N3->N4 Equilibration

Workflow for preventing DMSO-induced precipitation during in vitro assay preparation.

Section 2: Formulation for In Vivo Studies

Q: We are moving to rodent PK studies, but the compound is practically insoluble in water and saline. What is the optimal formulation strategy for oral (PO) dosing?

A: Because 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is solid-state limited, simply adjusting the pH will not yield sufficient solubility (the amino group is only weakly basic, and the pyridinone is nearly neutral). You must use a formulation that physically disrupts the crystal lattice and encapsulates the molecule. A is highly recommended[6].

Protocol: Preparation of a Tween-80/PEG-400/Saline Micellar Formulation

Target Formulation: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline

  • Weighing: Weigh the required mass of the crystalline compound into a clean glass vial.

  • Solubilization (Energy Input): Add the calculated volume of DMSO (5% of final volume). Sonicate until a clear solution is formed. Causality: DMSO breaks the initial H-bond network.

  • Co-solvent Addition: Add PEG-400 (40% of final volume). Vortex vigorously for 2 minutes. The solution must remain optically clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex for 1 minute. Causality: The amphiphilic Tween-80 begins forming pre-micellar structures around the solvated drug.

  • Aqueous Phase: Slowly add 0.9% physiological saline (50% of final volume) while continuously vortexing. The mixture will form a thermodynamically stable, optically clear, or slightly opalescent micellar dispersion suitable for oral gavage[7].

G M1 Crystalline Compound (Strong H-bonds, Pi-stacking) M2 Crystal Lattice Disruption (DMSO + Sonication) M1->M2 M3 Hydrophobic Solvation (PEG-400 Addition) M2->M3 M4 Micellar Encapsulation (Tween-80 Surfactant) M3->M4 M5 Stable Aqueous Dispersion (Saline Addition) M4->M5

Mechanistic pathway of overcoming solid-state limitations using co-solvents and surfactants.

Section 3: Analytical & Structural Verification

Q: Which deuterated solvent is recommended for ¹H and ¹³C NMR characterization?

A: Do not use Chloroform-d (CDCl₃). The polarity of the 5-amino group and the dihydropyridinone core makes it highly insoluble in non-polar halogenated solvents. DMSO-d₆ is the gold standard for this compound. It provides excellent solubility and shifts the exchangeable amine protons (-NH₂) downfield, typically allowing them to be observed clearly between 5.0 - 6.5 ppm, distinct from the aromatic protons.

Data Presentation: Solvent Compatibility Summary

To assist in your experimental design, the following table summarizes the empirical solubility limits and compatibility of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one across common laboratory solvents.

Solvent / MatrixSolvation MechanismEst. Solubility LimitRecommended Use
DMSO (100%) Strong H-bond acceptor, disrupts lattice> 50 mMStock solutions, NMR (DMSO-d₆)
DMF (100%) Polar aprotic solvation> 30 mMAlternative to DMSO for synthesis
PEG-400 Amphiphilic bridging~ 5 - 10 mMCo-solvent for in vivo formulation
Methanol / EtOH Weak H-bond donor/acceptor< 2 mMLimited use; analytical LC-MS
Water / PBS (pH 7.4) Highly polar, repelled by Br/Methyl< 50 µMUnsuitable without co-solvents
Chloroform / DCM Non-polar< 10 µMAvoid

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Academic Press.[Link]

  • Bhalani, D. V., et al. (2022). "Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs." Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology.[Link]

  • Forssén, S. (2010). "Miniaturization of Drug Solubility and Dissolution Testings." Helda - University of Helsinki.[Link]

  • Cecchini, C., et al. (2022). "Designing Soluble PROTACs: Strategies and Preliminary Guidelines." Journal of Medicinal Chemistry, 65(9), 6540-6554.[Link]

  • Sen, S., et al. (2015). "Effective formulation strategies for poorly water soluble drugs." Acta Pharmaceutica Sinica B.[Link]

  • Porter, C. J. H., et al. (2008). "Oral lipid-based formulations: Using pre-clinical data to dictate formulation strategies for poorly water soluble drugs." Expert Opinion on Drug Delivery.[Link]

  • Sugano, K., et al. (2006). "High throughput solubility measurement with automated polarized light microscopy analysis." Journal of Pharmaceutical Sciences.[Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 5-Amino-3-bromo-1-methyl-2-pyridone Couplings

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one , a highly functionalized and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals working with 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one , a highly functionalized and challenging heterocyclic building block[1].

Due to the presence of an unprotected primary amine, a sterically hindered C3-bromide, and a coordinating pyridone core, standard cross-coupling conditions often fail. This guide synthesizes field-proven mechanistic insights to help you troubleshoot catalyst poisoning, control chemoselectivity, and optimize your yields.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My Suzuki-Miyaura coupling is stalling at <10% conversion. Why is the catalyst dying, and how do I fix it?

The Causality: The failure is likely due to off-cycle catalyst poisoning. The unprotected 5-amino group acts as a strong, competitive


-donor ligand. Once the Pd(0) catalyst undergoes oxidative addition into the C3-Br bond, the free 

group from another substrate molecule can coordinate to the vacant site on the Pd(II) intermediate. Furthermore, the amidine-like resonance of the 2-pyridone core can strongly chelate palladium, creating a thermodynamically stable dead-end complex ()[2].

The Solution: You must physically block the amine from reaching the palladium center.

  • Ligand Choice: Employ highly sterically demanding, electron-rich biaryl phosphine ligands such as XPhos or SPhos . The massive steric bulk of the dicyclohexyl and triisopropylphenyl groups creates a protective "pocket" around the Pd center, allowing the linear boronic acid to transmetalate while physically excluding the bulky 5-amino-pyridone from coordinating.

  • Precatalyst: Use XPhos Pd G3 or G4 precatalysts. These ensure the rapid, quantitative generation of the active mono-ligated

    
     species, preventing the formation of unreactive Pd-black.
    
Q2: I am observing significant N-arylation byproducts instead of the desired C3-C coupling. How do I tune the chemoselectivity?

The Causality: You are inadvertently triggering a Buchwald-Hartwig amination. In the presence of strong bases (e.g.,


, 

, or even

in dry solvents), the 5-amino group becomes partially deprotonated. This dramatically increases its nucleophilicity, driving the reaction down a C-N bond formation pathway rather than the transmetalation step required for Suzuki coupling.

The Solution: Modulate the base strength and solvent environment.

  • Base Selection: Switch to a milder, inorganic base such as

    
     or 
    
    
    
    . These bases are sufficiently basic to form the active boronate complex required for transmetalation, but weak enough to leave the 5-amino group fully protonated and non-nucleophilic.
  • Solvent System: Introduce water. Using a biphasic or miscible aqueous system (e.g., 1,4-Dioxane/

    
     at a 4:1 ratio) hydrates the base, further dampening its ability to deprotonate the amine while accelerating the Suzuki transmetalation step.
    
Q3: What if my goal is to perform a Buchwald-Hartwig amination at the C3 position? How do I prevent homocoupling?

The Causality: Homocoupling occurs because your starting material contains both the electrophile (C3-Br) and the nucleophile (C5-


). If the catalyst activation is slow, the substrate will react with itself.

The Solution: To favor cross-coupling with an exogenous amine over self-condensation, you must use a catalyst system that drastically accelerates the cross-coupling rate. As demonstrated in the C,N-cross coupling of unprotected 3-halo-2-aminopyridines, RuPhos (for secondary exogenous amines) and BrettPhos (for primary exogenous amines) paired with LiHMDS provide outstanding chemoselectivity, completely outcompeting the homocoupling pathway ()[2].

Q4: I'm seeing protodehalogenation (reduction of C3-Br to C3-H). What is causing this?

The Causality: Protodehalogenation is a common side reaction for sterically hindered, enolizable heterocyclic halides like 3-bromo-2-pyridones ()[3]. It occurs when the Pd(II)-aryl intermediate abstracts a proton from the solvent or base before transmetalation can occur, often via


-hydride elimination if aliphatic alcohols are present.

The Solution: Eliminate proton sources in the solvent (avoid ethanol or isopropanol; use strictly 1,4-Dioxane or Toluene). Ensure your boronic acid is in excess (1.5 - 2.0 equiv) to make transmetalation the fastest step in the catalytic cycle.

Part 2: Pathway Visualizations

Mechanism Substrate 5-Amino-3-bromo- 1-methyl-2-pyridone OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd + Pd(0) Coord Off-Cycle: -NH2 Coordination (Catalyst Poisoning) Substrate->Coord Poor Ligand Choice Pd0 Pd(0)L_n Catalyst Pd0->OxAdd Pd0->Coord TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Weak Base (e.g., K3PO4) NAryl Side Reaction: N-Arylation (Strong Base) OxAdd->NAryl Strong Base (e.g., NaOtBu) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired C3-Coupled Product RedElim->Product

Figure 1: Mechanistic divergence in the coupling of 5-amino-3-bromo-2-pyridones.

Workflow Start Issue: Low Yield in Coupling Reaction Check1 Is starting material consumed? Start->Check1 NoConsump No: Catalyst Poisoning or Failed Ox. Addition Check1->NoConsump No YesConsump Yes: Side Reactions Occurring Check1->YesConsump Yes Sol1 Action: Switch to bulky ligand (XPhos) or protect -NH2 (Boc) NoConsump->Sol1 Check2 Identify Byproduct via LC-MS YesConsump->Check2 Dehalogenation Protodehalogenation (M - 79) Check2->Dehalogenation Homocoupling Homocoupling (Dimer Mass) Check2->Homocoupling NArylation N-Arylation (Isomer Mass) Check2->NArylation Sol2 Action: Remove alcohol solvents, increase Ar-B(OH)2 Dehalogenation->Sol2 Sol3 Action: Switch to RuPhos/ BrettPhos Precatalysts Homocoupling->Sol3 Sol4 Action: Use weaker base (K3PO4) + Water NArylation->Sol4

Figure 2: Diagnostic decision tree for troubleshooting coupling reactions.

Part 3: Catalyst & Ligand Selection Matrix

Summarized below is the quantitative and qualitative data for selecting the optimal reaction parameters based on your specific synthetic goal.

Reaction GoalOptimal PrecatalystOptimal LigandBase (Equiv)Solvent SystemKey Mechanistic Rationale
Suzuki C-C Coupling XPhos Pd G3 (2-5 mol%)XPhos

(3.0 eq)
1,4-Dioxane /

(4:1)
Bulky ligand prevents -NH2 coordination; weak base prevents N-arylation.
Buchwald C-N (1° Amine) BrettPhos Pd G3 (5 mol%)BrettPhosLiHMDS (2.5 eq)Toluene (Anhydrous)BrettPhos explicitly favors primary amine coupling, outcompeting homocoupling.
Buchwald C-N (2° Amine) RuPhos Pd G3 (5 mol%)RuPhosLiHMDS (2.5 eq)Toluene (Anhydrous)RuPhos accommodates the steric bulk of secondary amines at the hindered C3 position.

Part 4: Self-Validating Experimental Protocol (Suzuki-Miyaura)

This protocol is engineered with built-in validation checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Reagents & Setup:

  • Substrate: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (1.0 mmol)

  • Coupling Partner: Arylboronic Acid (1.5 mmol)

  • Base: Potassium Phosphate Tribasic (

    
    , 3.0 mmol)
    
  • Catalyst: XPhos Pd G3 (0.05 mmol, 5 mol%)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized

    
     (1.0 mL)
    

Step-by-Step Methodology:

  • Anaerobic Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, arylboronic acid,

    
    , and XPhos Pd G3. Seal the tube with a septum and purge with ultra-pure Argon for 10 minutes.
    
  • Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane and

    
     mixture with Argon for 30 minutes.
    
  • Catalyst Activation (Validation Checkpoint 1): Add the degassed solvent mixture to the Schlenk tube via syringe.

    • Self-Validation: The solution should immediately transition from a pale yellow/brown to a deep, homogeneous red/orange. This color change confirms the successful generation of the active

      
       species. If the solution turns black and precipitates, oxygen has compromised the catalyst.
      
  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.

  • Reaction Monitoring (Validation Checkpoint 2): After 2 hours, withdraw a 10

    
     aliquot via syringe under Argon. Quench into 1 mL of EtOAc/Water. Analyze the organic layer via LC-MS.
    
    • Self-Validation: You should observe the

      
       peak of the product. The absence of an isomer peak (N-arylation) validates that 
      
      
      
      is successfully maintaining chemoselectivity.
  • Workup: Once the starting material is consumed (typically 6-12 hours), cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure C3-coupled product.

Part 5: References

  • Buchwald, S. L., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2714–2717.

  • Wnuk, S. F., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 79(10), 4615–4624.

  • Everon Life Sciences / Toronto Research Chemicals. 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (A595978). Product Database & Structural Verification.

Sources

Troubleshooting

Minimizing side reactions in the bromination of aminopyridinones

Welcome to the technical support center for the bromination of aminopyridinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of aminopyridinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The electron-rich nature of the aminopyridinone scaffold, while beneficial for its biological activity, presents unique challenges in achieving selective and high-yielding bromination. This resource provides in-depth, experience-based answers to common issues, helping you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the bromination of aminopyridinones. Each entry details the probable causes and provides actionable solutions.

Question: Why am I observing polybromination (e.g., dibromo- or tribromo- products) instead of the desired monobrominated product?

Answer:

Polybromination is a frequent side reaction when brominating highly activated aromatic systems like aminopyridinones. The initial introduction of a bromine atom does not sufficiently deactivate the ring to prevent further electrophilic attack.

Primary Causes & Solutions:

  • Overly Reactive Brominating Agent: Molecular bromine (Br₂) is a very strong electrophile and often leads to multiple brominations on electron-rich systems.[1]

    • Solution: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for controlled monobromination of activated heterocycles.[1][2][3] It provides a slow, low-concentration source of electrophilic bromine, which significantly reduces the likelihood of over-bromination.[4]

  • Incorrect Stoichiometry: Using an excess of the brominating agent, even a mild one, will inevitably lead to polybromination once the starting material is consumed.

    • Solution: Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of NBS. It is often better to have a slightly incomplete reaction and recover some starting material than to contend with a mixture of polybrominated products which can be difficult to separate. Monitor the reaction closely using TLC or LC-MS to determine the optimal endpoint.[5]

  • Reaction Temperature: Higher temperatures can increase the rate of the second bromination, making it more competitive with the initial reaction.

    • Solution: Perform the reaction at a lower temperature. Starting at 0 °C or even -10 °C can significantly enhance selectivity for the mono-brominated product. Allow the reaction to warm slowly to room temperature if conversion is sluggish.

Question: My reaction has low conversion, or fails to proceed at all. What are the likely causes?

Answer:

Low or no conversion in a bromination reaction, especially with an activated substrate, typically points to issues with the reagents, reaction setup, or deactivation of the substrate itself.

Primary Causes & Solutions:

  • Deactivated Substrate: Aminopyridinones are basic at the ring nitrogen. In the presence of strong acids, the pyridine nitrogen can be protonated, forming a pyridinium salt. This positively charged species is highly deactivated towards electrophilic aromatic substitution.[6][7][8]

    • Solution: Avoid acidic conditions. If an acid is generated in situ (e.g., HBr from a reaction with Br₂), consider adding a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge the acid. When using NBS, which produces succinimide as a byproduct, this is less of an issue.

  • Impure Reagents or Solvents: Impurities in your starting material can interfere with the reaction.[5] Additionally, NBS can degrade over time, especially with exposure to moisture.

    • Solution: Ensure the purity of your aminopyridinone. Recrystallize or chromatograph if necessary. For NBS, it is best to use a freshly opened bottle or to recrystallize it from water if its purity is in doubt. Ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Insufficient Activation: While aminopyridinones are generally activated, other substituents on the ring could be strongly deactivating, or the chosen brominating agent may be too mild for a specific substrate.

    • Solution: If using a very mild brominating agent with a less-activated aminopyridinone, a more reactive one may be necessary. Alternatively, the addition of a catalytic amount of a Lewis acid or a protic acid can sometimes enhance the electrophilicity of the brominating agent, though care must be taken to avoid substrate deactivation.[9]

Question: I'm observing significant decomposition of my starting material or product. How can I prevent this?

Answer:

Decomposition suggests that the reaction conditions are too harsh for the aminopyridinone scaffold, which can be sensitive to strong oxidants or acids.

Primary Causes & Solutions:

  • Oxidative Degradation: Some brominating agents, or impurities within them, can act as strong oxidants, leading to degradation of the electron-rich ring.[1]

    • Solution: Again, using a high-purity, milder reagent like NBS is crucial.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions.[5]

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to product decomposition.[5]

    • Solution: Monitor the reaction frequently by TLC or LC-MS. Once the starting material is consumed or the desired product concentration is maximized, quench the reaction immediately. Work-up should be performed promptly. Running the reaction at lower temperatures will also mitigate decomposition.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions regarding the bromination of aminopyridinones.

Question: What is the best brominating agent for aminopyridinones and why?

Answer:

For achieving selective monobromination, N-Bromosuccinimide (NBS) is generally the superior choice over molecular bromine (Br₂). The aminopyridinone ring is highly activated by both the amino group (an electron-donating group) and the pyridone oxygen. This high electron density makes it very susceptible to electrophilic attack.

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[4] It serves as a source of electrophilic bromine (Br⁺) at a low and steady concentration, which is key to preventing over-bromination.[3]

  • Molecular Bromine (Br₂): Br₂ is a much more aggressive brominating agent.[1] Its high reactivity often leads to a mixture of mono-, di-, and sometimes tri-brominated products, which are challenging to separate and result in lower yields of the desired compound.

ReagentFormulaFormReactivitySelectivityPrimary Side Reaction
N-Bromosuccinimide C₄H₄BrNO₂SolidMildHighLow Conversion (if under-stoichiometric)
Molecular Bromine Br₂LiquidHighLowPolybromination, Decomposition

Question: How does the choice of solvent affect the outcome of the bromination?

Answer:

Solvent choice is critical as it can influence both the reactivity of the brominating agent and the stability of intermediates.

  • Aprotic, Non-polar Solvents (e.g., CH₂Cl₂, CHCl₃, CCl₄): These are generally good choices. They solubilize NBS and the substrate well without participating in the reaction. Dichloromethane (CH₂Cl₂) is often preferred.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These can accelerate the reaction. For example, bromination of uracil derivatives with NBS is effective in DMF.[9] However, they can also promote side reactions and make product isolation more difficult. Use with caution and monitor the reaction closely.

  • Protic Solvents (e.g., Acetic Acid, Alcohols): These are generally not recommended . They can react with the brominating agent or promote the formation of pyridinium salts, deactivating the substrate.

Question: Do I need to protect the amino group before bromination?

Answer:

Generally, it is not necessary to protect the amino group. The bromination of aminopyridines is an electrophilic aromatic substitution on the ring. The amino group is the primary activating group, and its protection (e.g., as an amide) would decrease the ring's reactivity, potentially requiring harsher conditions that could lead to other side reactions. The reaction typically shows high regioselectivity for substitution on the pyridinone ring rather than reaction at the amino group itself.[11]

Experimental Protocols & Visualizations

General Protocol for Selective Monobromination using NBS

This protocol is a starting point and may require optimization for your specific substrate.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aminopyridinone (1.0 equiv).

  • Dissolve the starting material in an appropriate anhydrous solvent (e.g., CH₂Cl₂ or CHCl₃, ~0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

2. Reagent Addition:

  • In a separate container, weigh out N-Bromosuccinimide (NBS) (1.05 equiv).

  • Add the NBS to the cooled reaction mixture portion-wise over 10-15 minutes. Adding it slowly helps to control the reaction rate and dissipate heat.

3. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C.

  • Monitor the progress of the reaction every 15-30 minutes by TLC or LC-MS.

  • If the reaction is sluggish after 1-2 hours, allow it to warm slowly to room temperature and continue monitoring.

4. Work-up and Quenching:

  • Once the starting material is consumed (or optimal product formation is observed), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and dilute with additional CH₂Cl₂.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure monobrominated aminopyridinone.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and solving common issues during the bromination process.

G Start Reaction Outcome Unsatisfactory PolyBrom Problem: Polybromination Start->PolyBrom High MW Byproducts? LowConv Problem: Low Conversion Start->LowConv Mainly Starting Material? Decomp Problem: Decomposition Start->Decomp Baseline Smear / Tar? CheckPurity Check Purity of Starting Material & NBS CheckStoich Verify Stoichiometry (NBS ~1.05 eq.) Monitor Monitor Closely (TLC / LC-MS) CheckStoich->Monitor CheckTemp Lower Reaction Temperature (Start at 0°C) CheckTemp->Monitor CheckSolvent Use Anhydrous, Aprotic Solvent (e.g., CH2Cl2) SwitchReagent Switch to Milder Reagent (NBS instead of Br2) SwitchReagent->Monitor InertAtmosphere Use Inert Atmosphere (N2 or Argon) PolyBrom->CheckStoich PolyBrom->CheckTemp PolyBrom->SwitchReagent LowConv->CheckPurity LowConv->CheckSolvent LowConv->Monitor Allow longer time or gentle warming Decomp->CheckTemp Decomp->SwitchReagent Decomp->InertAtmosphere

Caption: Troubleshooting workflow for aminopyridinone bromination.

References

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A Mild Method for the Regioselective Bromination of 2-Aminopyridines. ResearchGate. Available from: [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Suru Chemicals. Available from: [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. Available from: [Link]

  • Aromatic heterocycles 1: structures and reactions. University of Glasgow. Available from: [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available from: [Link]

  • The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate. Available from: [Link]

  • Pyridines – Structure. DAV University. Available from: [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available from: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Available from: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Which position does Electrophilic aromatic substitution of Pyridine favour at? Quora. Available from: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Available from: [Link]

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry - CSIRO Publishing. Available from: [Link]

  • Heterocyclic Chemistry. Guru Jambheshwar University of Science and Technology. Available from: [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available from: [Link]

  • What is the mechanism of bromination of an amide group? Quora. Available from: [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PMC. Available from: [Link]

  • Trying to minimize side reactions in a peptide coupling reaction. Reddit. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Case ID: PUR-910543 Molecule: 5-Amino-3-bromo-1-methylpyridin-2(1H)-one (CAS: 910543-72-5) Assigned Specialist: Senior Application Scientist Status: Active Guide Executive Summary & Solvent Selection User Query: What is...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-910543 Molecule: 5-Amino-3-bromo-1-methylpyridin-2(1H)-one (CAS: 910543-72-5) Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary & Solvent Selection

User Query: What is the optimal solvent system for recrystallizing 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one to remove colored impurities and achieve >98% purity?

Technical Response: This molecule presents a specific purification challenge due to the competing polarity of the pyridone core (polar) and the bromo/methyl substituents (lipophilic), combined with the oxidation sensitivity of the free amino group (


).

Based on structural analysis and standard protocols for aminopyridone intermediates (often used in BTK inhibitor synthesis), we recommend two primary solvent systems.

Recommended Solvent Systems
System ClassSolvent CompositionPrimary Use CaseMechanism
Primary (Thermal) Ethanol (EtOH) (Absolute or 95%)High-purity isolation of crystalline solid.Temperature Gradient: The compound is soluble in hot EtOH but crystallizes upon cooling. The polar protic solvent stabilizes the amide/pyridone tautomer.
Secondary (Anti-solvent) Ethyl Acetate (EtOAc) / Heptane Maximizing yield from mother liquors or oiling-out material.Polarity Shift: Dissolution in moderately polar EtOAc followed by the addition of non-polar Heptane forces the polar pyridone out of solution while leaving lipophilic impurities dissolved.
Alternative Methanol (MeOH) / Water Removing inorganic salts or highly polar byproducts.Hydrophobic Effect: Water acts as a strong anti-solvent for the brominated organic core.

Detailed Experimental Protocols

Protocol A: The Ethanol Thermal Recrystallization (Gold Standard)

Best for: Removing colored oxidation byproducts and achieving distinct crystal formation.

Prerequisites:

  • Inert Atmosphere (Nitrogen/Argon) - Critical for preventing amine oxidation.

  • Degassed Ethanol.

Step-by-Step SOP:

  • Dissolution: Place the crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Add Ethanol (5 mL per gram of solid) .

  • Heating: Heat the mixture to reflux (

    
    ) under a nitrogen blanket.
    
    • Checkpoint: If the solid does not dissolve completely, add more EtOH in 0.5 mL increments until a clear solution is obtained.

  • Filtration (Hot): If insoluble black specks (oxidized polymer) remain, filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization: Remove from heat and allow the filtrate to cool slowly to room temperature (RT) over 2 hours.

    • Tip: Do not use an ice bath immediately; rapid cooling causes "oiling out" (phase separation) rather than crystallization.

  • Final Cooling: Once at RT, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Collection: Filter the crystals and wash with cold (

    
    ) Ethanol. Dry under vacuum at 
    
    
    
    .
Protocol B: The EtOAc/Heptane Anti-Solvent Method

Best for: Recovering product that refuses to crystallize or forms an oil.

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate at

    
    .
    
  • Precipitation: While stirring rapidly, add Heptane dropwise.

    • Visual Cue: Stop adding Heptane when a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Growth: Allow to cool undisturbed. The product should precipitate as a beige/off-white solid.

Troubleshooting Guide (FAQ)

Q1: My product turned dark brown/black during heating. What happened?

  • Diagnosis: Oxidation of the 5-amino group. Aminopyridines are electron-rich and prone to air oxidation, forming diazo-like or polymeric impurities.

  • Fix: You must exclude oxygen. Sparge your solvents with Nitrogen for 15 minutes before use. Perform the recrystallization under a positive pressure of Nitrogen. If the color is already dark, treat the hot solution with activated charcoal, stir for 10 minutes, and filter hot.

Q2: The product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing.

  • Diagnosis: The solution is too concentrated, or the cooling was too rapid (supersaturation limit exceeded).

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount (10-20% volume) of additional solvent. Turn off the stirrer and allow the flask to cool very slowly (wrap the flask in a towel to insulate it). Seed with a pure crystal at

    
    .
    

Q3: I have low recovery yield (<50%).

  • Diagnosis: The compound is too soluble in the chosen solvent at room temperature.

  • Fix: Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling step. Alternatively, switch to the EtOAc/Heptane method, which forces precipitation more aggressively.

Visualizing the Workflow

The following logic flow helps determine the correct purification path based on the physical state of your crude material.

RecrystallizationLogic Start Crude 5-Amino-3-bromo- 1-methyl-1,2-dihydropyridin-2-one CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Looks dry Oil Sticky Oil / Gum CheckState->Oil Looks wet/sticky SolventChoice Solvent Selection Solid->SolventChoice MethodB Method B: EtOAc / Heptane (Anti-Solvent) Oil->MethodB Oils require anti-solvent to force lattice formation MethodA Method A: Ethanol (Thermal Gradient) SolventChoice->MethodA High Purity Needed SolventChoice->MethodB High Yield Needed ProcessA 1. Dissolve in hot EtOH 2. Filter hot (opt. charcoal) 3. Slow cool to RT 4. Ice bath MethodA->ProcessA ProcessB 1. Dissolve in min. warm EtOAc 2. Add Heptane until turbid 3. Seed & Cool MethodB->ProcessB Result Pure Crystalline Solid (Off-white/Beige) ProcessA->Result ProcessB->Result

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state and yield requirements.

References & Authoritative Grounding

  • General Pyridone Synthesis & Purification:

    • Source:Sigma-Aldrich / Merck . "Purification of Heterocyclic Amines." Standard laboratory protocols for handling air-sensitive amino-heterocycles emphasize the use of inert atmospheres and polar-protic solvents like Ethanol for recrystallization.

    • URL:

  • Specific Analogous Chemistry (BTK Inhibitor Intermediates):

    • Source:World Intellectual Property Organization (WIPO) . Patent WO2014165044. "Bruton's Tyrosine Kinase Inhibitors." This patent describes the synthesis of structurally identical intermediates (aminopyridones), utilizing Ethyl Acetate/Heptane systems for isolation and Ethanol for final purification.

    • URL:

  • Solvent Selection Guides:

    • Source:Pfizer / GSK Solvent Selection Guides . These industry-standard guides categorize Ethanol and Ethyl Acetate as "Preferred" green solvents for pharmaceutical intermediates, supporting their selection for this workflow.

    • URL: (General reference to the Green Chem. 2016, 18, 4424 paper).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 910543-72-5 before handling. The 5-amino moiety renders this compound potentially skin-sensitizing and toxic if inhaled.

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 3-Bromo-Pyridinone Intermediates

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 3-bromo-pyridinone intermediates. The unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with 3-bromo-pyridinone intermediates. The unique electronic properties and coordination potential of the pyridinone scaffold can lead to frustratingly low conversion rates in otherwise robust cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just solutions, but a framework for logical troubleshooting.

Section 1: Foundational Issues & First-Line Troubleshooting

This section addresses the most fundamental issues that can lead to complete reaction failure. Before optimizing specific parameters, it is crucial to ensure the groundwork of your experimental setup is solid.

Q1: My reaction has failed completely, with only starting materials visible by TLC/LC-MS. Where do I even begin to troubleshoot?

A1: Complete failure to launch a cross-coupling reaction almost always points to a fundamental problem with one of three areas: the integrity of your reagents, the quality of the inert atmosphere, or the activity of your catalyst.

1. Reagent and Solvent Purity: Palladium catalysts are sensitive to impurities.[1]

  • Solvents: Ensure solvents are anhydrous and have been properly degassed. Ethereal solvents like THF and dioxane can form peroxides over time, which can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands. It is recommended to use freshly distilled solvents or solvents from a purification system.

  • Bases: Inorganic bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. Ensure they are freshly purchased or have been dried in an oven prior to use. The particle size of the base can also matter; grinding the base to a fine powder before addition can improve reproducibility, especially in scaled-up reactions.[2][3]

  • Coupling Partners: The stability of your coupling partner, especially boronic acids, is critical. Verify their purity and consider if they may have decomposed during storage.

2. Maintaining an Inert Atmosphere: The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen, rendering it inactive.[1][4]

  • Degassing: Your reaction solvent must be rigorously degassed to remove dissolved oxygen. The most effective method is "freeze-pump-thaw." A less rigorous but often sufficient method for smaller scales is sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Reaction Setup: Use oven-dried glassware and perform all reagent additions under a positive pressure of an inert gas using Schlenk line or glovebox techniques. Ensure all septa are providing a good seal.

3. Catalyst Activity:

  • Pd(II) vs. Pd(0) Sources: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species.[5] This reduction step can be inefficient and can consume your ligand or coupling partner, leading to side reactions.[4] Consider using a Pd(0) source like Pd₂(dba)₃ or a modern, air-stable pre-catalyst (discussed in later sections) that rapidly generates the active species.[2]

  • Catalyst Decomposition: If your reaction mixture immediately turns black and precipitates a fine powder, this is likely "palladium black," an agglomerated, inactive form of the metal.[4] This indicates the phosphine ligand is not effectively stabilizing the palladium center. Check your ligand-to-palladium ratio (typically 1:1 to 4:1) and ensure the ligand itself has not degraded.[4]

Below is a logical workflow for diagnosing a failed reaction before proceeding to more complex optimization.

start Reaction Failed (0% Conversion) reagents Verify Reagent & Solvent Purity - Anhydrous & Degassed Solvents? - Fresh/Dry Base? - Coupling Partner Intact? start->reagents atmosphere Confirm Inert Atmosphere - Proper Degassing Technique? - No Leaks in Setup? start->atmosphere catalyst Assess Catalyst System - Pd Source Active? - Ligand Quality? - Immediate Pd Black Formation? start->catalyst control_exp Run a Control Reaction (e.g., Bromobenzene + Phenylboronic Acid) reagents->control_exp atmosphere->control_exp catalyst->control_exp control_works Control Works: Issue is Substrate-Specific control_exp->control_works Yes control_fails Control Fails: Issue is with General Setup/Reagents control_exp->control_fails No proceed Proceed to Specific Troubleshooting Sections control_works->proceed control_fails->start Re-evaluate Basics

Caption: Initial troubleshooting workflow for a failed reaction.

Section 2: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but the pyridinone core introduces specific challenges.[6] Low yields are often traced back to catalyst inhibition or decomposition of the boronic acid partner.

Q2: My Suzuki coupling is sluggish and gives low yields. What are the key parameters to screen for a 3-bromo-pyridinone substrate?

A2: The primary challenge with pyridinone substrates is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst, slowing down or inhibiting the catalytic cycle.[7][8] Therefore, the choice of ligand is paramount.

1. Catalyst & Ligand Selection: The goal is to use a ligand that is both electron-rich and sterically bulky. The electron richness promotes the rate-limiting oxidative addition step, while the bulk favors the desired reductive elimination and can physically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[3][8]

  • Recommended Ligands: Modern biaryl monophosphine ligands (Buchwald ligands) are highly effective. Start with SPhos, RuPhos, or XPhos.[1][8]

  • Pre-catalysts: Using commercially available pre-catalysts (e.g., SPhos Pd G3) is highly recommended. These are air-stable complexes that rapidly and reliably generate the active L-Pd(0) species in solution, leading to more reproducible results than generating the catalyst in situ from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a separate ligand.[2][9]

2. Base Selection: The base activates the organoboron species for transmetalation.[10][11] A base that is too weak will result in a slow or stalled reaction.

  • Common Choices: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often the most effective and generally well-tolerated.[8]

  • Aqueous vs. Anhydrous: Many Suzuki protocols use a mixture of an organic solvent (e.g., dioxane, THF, Toluene) and water.[5] The water helps to solubilize the inorganic base. However, excess water can promote unwanted side reactions (see Q3). Anhydrous conditions with K₃PO₄ can be effective, as trace water is often sufficient.[3]

3. Solvent and Temperature:

  • Solvents: 1,4-Dioxane, Toluene, and THF are excellent choices.[5]

  • Temperature: Most Suzuki couplings require heating, typically between 80-110 °C.[8] If conversion is low, a modest increase in temperature may be beneficial, but be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.[4]

ParameterRecommended Starting PointRationale & Key Considerations
Catalyst System SPhos Pd G3 or RuPhos Pd G3 (1-3 mol%)Pre-catalysts provide reliable activation. Bulky, electron-rich ligands overcome catalyst inhibition by the pyridine nitrogen.[1][8]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)Strong bases required to activate the boronic acid for transmetalation. Ensure base is a fine powder.[3][8]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic organic solvents are standard. A small amount of water aids in dissolving the base.[5]
Temperature 80-110 °CThermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step.
Q3: My major side product is the protodeboronated arene from my coupling partner. How can I prevent this?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source (often water), is a very common failure mode, especially for heteroaryl and electron-deficient arylboronic acids.[12]

Causality: The reaction is base-catalyzed and accelerated by water. Under the basic, aqueous conditions of many Suzuki reactions, the boronic acid is susceptible to being replaced by a proton from the solvent.

Solutions:

  • Minimize Water: While some water can be beneficial, excessive amounts accelerate protodeboronation.[4] Try reducing the amount of water in your solvent system or switch to anhydrous conditions.

  • Use Stabilized Boron Reagents: This is often the most robust solution. Instead of a boronic acid, use a more stable derivative that slowly releases the active species under the reaction conditions.[5][13]

    • Pinacol Esters (Bpin): More stable than boronic acids but may require more forcing conditions or the presence of water for hydrolysis to the active boronic acid.[12]

    • Trifluoroborate Salts (BF₃K): These are highly stable crystalline solids that hydrolyze slowly under basic conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[13][14]

    • MIDA Boronates: Exceptionally stable and can be used in sequential couplings.[5] They are hydrolyzed under specific conditions, providing a controlled release of the boronic acid.

Q4: How do I suppress the formation of biaryl homocoupling products from my boronic acid?

A4: The formation of a R-R dimer from your boronic acid (R-B(OH)₂) is typically caused by the presence of oxygen.[5][15]

Causality: Palladium can catalyze the oxidative coupling of two boronic acid molecules in the presence of an oxidant, most commonly O₂. This is also a common outcome when using a Pd(II) precatalyst, as the in situ reduction to Pd(0) can proceed via homocoupling of the boronic acid.[4][5]

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen using the techniques described in Q1.

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or using a pre-catalyst that cleanly generates Pd(0) avoids the initial reduction step that can promote homocoupling.[4]

  • Control Stoichiometry: Using a slight excess of the 3-bromo-pyridinone can help ensure the organopalladium intermediate preferentially reacts in the desired cross-coupling pathway rather than the homocoupling pathway.[15]

Section 3: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. With 3-bromo-pyridinone substrates, the primary challenge is severe catalyst inhibition, as both the pyridine nitrogen and the amine nucleophile can coordinate strongly to the palladium center.[7][16]

Q5: My Buchwald-Hartwig amination is extremely sluggish or stalls after partial conversion. What is the most likely cause?

A5: This is the classic symptom of catalyst inhibition or deactivation, a particularly acute problem for nitrogen-containing heterocycles.[1][7]

Causality: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. Additionally, the amine nucleophile itself can displace the phosphine ligand, leading to the formation of catalytically dormant or inactive palladium complexes.[16] The key is to use a catalytic system that favors the productive catalytic cycle over these off-cycle inhibitory pathways.

Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Inhibition Catalyst Inhibition (Pyridine or Amine) Pd0->Inhibition PdII_Br L-Pd(II)(Ar)(Br) OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord PdII_Br->Inhibition PdII_Amide L-Pd(II)(Ar)(NR₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ (Product) RedElim->Product DormantComplex [Pd]-Pyridine or [Pd]-(Amine)₂ (Dormant/Inactive) Inhibition->DormantComplex

Caption: Productive catalytic cycle vs. inhibitory pathways.

Solutions:

  • Ligand Choice is Critical: As with the Suzuki reaction, bulky, electron-rich biaryl monophosphine ligands are essential. For C-N coupling, ligands like RuPhos, BrettPhos, and XPhos are industry standards.[1][9] These ligands create a sterically congested environment around the palladium that disfavors the binding of inhibitory species and accelerates the final reductive elimination step.

  • Use a Pre-catalyst: Buchwald pre-catalysts (e.g., RuPhos Pd G3, BrettPhos Pd G3) are highly effective for amination reactions.[9] They provide a reliable and reproducible source of the active L-Pd(0) catalyst, which is crucial for these challenging substrates.

  • Increase Catalyst Loading: If inhibition is suspected, a modest increase in catalyst loading (e.g., from 2 mol% to 4-5 mol%) can sometimes overcome the issue by ensuring a sufficient concentration of active catalyst is present throughout the reaction.[17]

Q6: How do I select the optimal base for my amination reaction, especially if my substrate has base-sensitive functional groups?

A6: The base in a Buchwald-Hartwig reaction deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[2][18] The choice of base is a trade-off between reactivity and functional group compatibility.

BasepKaH (approx.)Common SolventsCharacteristics & Use Cases
NaOt-Bu 19Toluene, Dioxane, THFStrongest & Most Common. Very effective for a wide range of amines. Can cause decomposition of base-sensitive groups (e.g., esters, glutarimides).[2][19]
LHMDS / KHMDS 26THF, DioxaneVery Strong, Non-nucleophilic. Excellent for sterically hindered or less nucleophilic amines. Also base-sensitive.[9]
Cs₂CO₃ 10Dioxane, Toluene, DMFWeaker Inorganic Base. Good for substrates with base-sensitive functional groups. Often requires higher temperatures. Good solubility.[2]
K₃PO₄ 12Dioxane, TolueneWeaker Inorganic Base. A good alternative to carbonates for sensitive substrates. Often used in Suzuki couplings but also effective in aminations.[1]

Troubleshooting Strategy:

  • Start Strong: For robust substrates, begin with NaOt-Bu as it is often the most active base.

  • Pivot to Weaker Bases: If you observe substrate decomposition or side reactions, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄. You may need to increase the reaction temperature to compensate for the lower reactivity.[2]

Section 4: Standardized Experimental Protocols

Adherence to standardized, robust protocols is key to achieving reproducible results. The following are general procedures that serve as an excellent starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-bromo-pyridinone (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inerting: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%). Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the sealed tube in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously for the allotted time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo for purification.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.).[20]

  • Inerting: Add the 3-bromo-pyridinone (1.0 equiv.). Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3x).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Finally, add the amine (1.1-1.2 equiv.) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor reaction progress by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate for purification.

Section 5: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. The Journal of Organic Chemistry. [Link]

  • Slagt, V. F., et al. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Munday, R. H., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. [Link]

  • Foley, C. A., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Campbell, A. D., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

Optimization

Thermal stability challenges of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

A Guide to Understanding and Mitigating Thermal Stability Challenges Disclaimer: Specific, peer-reviewed thermal stability data for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is limited in publicly available liter...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Thermal Stability Challenges

Disclaimer: Specific, peer-reviewed thermal stability data for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is limited in publicly available literature. This guide has been developed by synthesizing information from analogous chemical structures, fundamental principles of organic chemistry, and established protocols for stability analysis. The information herein should be used as a strategic resource to guide your experimental design and troubleshooting efforts. We strongly recommend performing the validation experiments outlined in this guide to determine the precise stability parameters for your specific sample and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that might contribute to thermal instability?

A1: The thermal liability of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is likely influenced by several functional groups:

  • Bromo-Pyridinone System: Halogenated heterocycles can be susceptible to dehalogenation at elevated temperatures. The electron-rich nature of the dihydropyridinone ring, further activated by the amino group, may facilitate the elimination of bromine.

  • Amino Group: Primary aromatic amines can be prone to oxidation, especially at higher temperatures in the presence of air, leading to discoloration and the formation of complex impurities.

  • N-Methyl Group: While generally stable, N-alkyl groups on heterocyclic rings can be subject to dealkylation under certain thermal or catalytic conditions.

  • Dihydropyridinone Ring: The partially saturated ring system is less aromatic and potentially more susceptible to aromatization through dehydrogenation or other rearrangement reactions, especially under thermal stress.[1] The main product of thermodegradation of similar 1,4-dihydropyridine derivatives with a nitro substituent was a nitrozo-derivative formed as a result of dihydropyridine ring aromatization.[1]

Q2: What are the likely thermal decomposition products?

A2: Based on the structure, several decomposition pathways can be hypothesized. The presence of bromine atoms in brominated flame retardants (BFRs) often inhibits complete combustion and leads to the formation of brominated products of incomplete combustion (BPICs).[2][3] Key potential degradation products could include:

Potential Decomposition ProductChemical FormulaFormation Pathway
Hydrogen BromideHBrElimination from the pyridinone ring.
5-Amino-1-methyl-1,2-dihydropyridin-2-oneC₆H₈N₂OReductive or eliminative de-bromination.
3-Bromo-1-methyl-1,2-dihydropyridin-2-oneC₆H₆BrNODe-amination.
Oxidized/Polymeric MaterialsVariableOxidation of the amino group or polymerization.
Aromatized Pyridine DerivativesVariableDehydrogenation of the dihydropyridinone ring.
Q3: What are the recommended storage and handling conditions for this compound?

A3: To maximize shelf-life and prevent degradation, the following storage conditions are recommended, consistent with best practices for many brominated organic compounds:[4]

ConditionRecommendationRationale
Temperature Store in a cool environment (2-8 °C recommended). Avoid repeated freeze-thaw cycles.Minimizes the rate of potential slow-decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation of the electron-rich amino and dihydropyridinone functionalities.
Light Protect from light by using an amber vial or storing in a dark location.Dihydropyridine derivatives are known to be sensitive to light and UV irradiation.[1]
Moisture Keep in a tightly sealed container in a dry location or desiccator.Moisture can facilitate hydrolytic decomposition pathways.

Troubleshooting Experimental Challenges

This section addresses common problems encountered during experiments where thermal instability of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one may be the root cause.

Scenario 1: The reaction mixture darkens and multiple new spots appear on TLC/LC-MS when heating my reaction.
  • Question: I am running a reaction with 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one in a high-boiling solvent (e.g., DMF, DMSO, Toluene) at temperatures above 80 °C. I observe significant darkening of the solution over time and my analysis shows consumption of starting material but the formation of multiple new, often unidentified, products. Is my compound decomposing?

  • Answer & Troubleshooting Workflow: Yes, this is a classic sign of thermal decomposition. High temperatures can provide the activation energy needed to initiate degradation pathways. The darkening of the solution often suggests the formation of polymeric or highly conjugated byproducts resulting from oxidation or other complex reactions.

    Workflow for Diagnosis and Mitigation:

    G start Problem: Reaction mixture darkens & impurities form upon heating check_control Step 1: Run a Control Experiment Heat the starting material in the reaction solvent (no other reagents) at the target temperature. start->check_control analyze_control Step 2: Analyze Control Samples Take aliquots at T=0 and after several hours. Analyze by LC-MS. check_control->analyze_control eval_control Did the starting material degrade? analyze_control->eval_control lower_temp Solution A: Lower Reaction Temperature Investigate if the reaction can proceed at a lower temperature, even if slower. Consider longer reaction times. eval_control->lower_temp Yes check_reagents Step 3: Evaluate Reagent Compatibility If control is stable, one of the reagents may be promoting decomposition. Is the reaction strongly acidic or basic? eval_control->check_reagents No change_solvent Solution B: Change Solvent Use a lower-boiling point solvent if the reaction chemistry allows. lower_temp->change_solvent buffer_reaction Solution C: Modify Reaction Conditions Add a non-nucleophilic base or buffer to neutralize any generated acid (e.g., HBr). check_reagents->buffer_reaction

    Caption: Troubleshooting workflow for thermal decomposition during a reaction.

Scenario 2: My compound's purity decreases after purification by recrystallization from a hot solvent.
  • Question: I have a sample of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one that is ~95% pure. After recrystallizing it from boiling acetonitrile to improve purity, the final purity is now lower (~90%) and I see new impurity peaks in my HPLC analysis. What happened?

  • Answer and Recommendations: This indicates that the compound is not stable under the conditions of your recrystallization protocol. Even a relatively short exposure to high temperatures in solution can be enough to cause significant degradation.

    Recommendations for Alternative Purification:

    • Lower Temperature Recrystallization:

      • Try to find a solvent system where your compound is sparingly soluble at room temperature but fully soluble at a milder temperature (e.g., 40-50 °C).

      • Use the absolute minimum amount of warm solvent necessary to dissolve the solid. Rapidly crystallizing from a hot solution can trap impurities.[5]

    • Room Temperature Purification:

      • Column Chromatography: This is often the best method for thermally labile compounds. Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate your compound without any heat.

      • Solvent Slurry/Trituration: Suspend the impure solid in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Stir at room temperature for several hours, then filter to collect the purified, undissolved solid.

Scenario 3: I observe a gradual color change and drop in purity of my solid sample stored in the lab.
  • Question: I stored a solid sample of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one in a clear vial on the benchtop for several months. It has developed a yellowish or brownish tint, and a recent purity check shows it has degraded by 5-10%. Why is it not stable at room temperature?

  • Answer and Protocol for Stability Assessment: Long-term degradation at ambient temperature is common for sensitive compounds and can be accelerated by exposure to light, oxygen, and humidity.[6][7] The amino group is particularly susceptible to air oxidation, which often results in colored byproducts. To properly assess stability and determine an appropriate re-test date for your material, you can perform an accelerated stability study.

    Accelerated Stability Assessment Program (ASAP) Workflow:

    G start Goal: Assess Long-Term Stability prepare_samples Step 1: Sample Preparation Aliquot several small (~5-10 mg) samples of high-purity material into individual vials. start->prepare_samples initial_analysis Step 2: Initial Analysis (T=0) Analyze one sample immediately by a validated HPLC method to establish the initial purity and impurity profile. prepare_samples->initial_analysis stress_conditions Step 3: Stress Conditions Place the remaining vials in a stability chamber at elevated temperature and humidity (e.g., 40°C / 75% RH). initial_analysis->stress_conditions time_points Step 4: Time-Point Analysis Pull one vial for HPLC analysis at predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks). stress_conditions->time_points analyze_data Step 5: Data Analysis Plot the % purity and % total impurities vs. time. Determine the rate of degradation. time_points->analyze_data determine_shelf_life Step 6: Determine Shelf Life Use the degradation rate to extrapolate the expected shelf life under recommended storage conditions (e.g., 4°C, dark, dry). analyze_data->determine_shelf_life

    Caption: Workflow for an accelerated stability study.

Protocols for Thermal Stability Analysis

Protocol 1: Preliminary Thermal Stability Assessment by HPLC-MS

This method provides a rapid assessment of stability in a specific solvent at a given temperature.

  • Solution Preparation: Prepare a stock solution of your compound in the solvent of interest (e.g., Acetonitrile, DMF) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately inject an aliquot of the solution onto an HPLC-MS system to obtain the initial chromatogram and mass spectrum. Record the peak area of the parent compound.

  • Heating: Place the vial containing the stock solution in a heating block or oil bath set to the desired temperature (e.g., 60 °C, 80 °C, 100 °C).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from the heated vial, cool it to room temperature, and inject it into the HPLC-MS.

  • Data Analysis:

    • Compare the chromatograms over time. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of your starting material.

    • Examine the mass spectra of the new peaks to help identify potential decomposition products.

    • Plot the percentage of the remaining starting material (based on peak area) against time to visualize the degradation rate.

Protocol 2: Definitive Thermal Analysis by TGA and DSC

These techniques provide information about the thermal stability of the solid material.[8]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated. It is excellent for identifying the temperature at which decomposition begins (onset temperature) and quantifying mass loss due to volatilization or decomposition.

    • Place a small, accurately weighed amount of the solid sample (typically 2-10 mg) into the TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 500 °C).

    • The resulting TGA curve will show a sharp drop in mass at the temperature where the compound decomposes.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It can detect melting points, phase transitions, and exothermic or endothermic decomposition events.

    • Seal a small amount of the solid sample (typically 2-5 mg) in a DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min).

    • The DSC thermogram will show an endothermic peak for melting, followed by either an endothermic or exothermic peak (often sharp and large) corresponding to decomposition.

Interpreting TGA/DSC Data: A sharp weight loss in TGA that coincides with a large, sharp exothermic peak in DSC is a strong indicator of rapid, energetic decomposition. The onset temperature of these events provides a good estimate of the upper-temperature limit for handling the solid compound.

References

  • Unknown. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Available from: [Link]

  • Unknown. (2025, December 17). API Stability Studies: Protocol, Results, and Shelf Life Assignment. Pharmaceutical Laws. Available from: [Link]

  • Zagrodzka, J., & Dołhań, A. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. SciSpace. Available from: [Link]

  • Waterman, K. C., & Swanson, J. (2011). The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. AAPS PharmSciTech, 12(3), 932–938. Available from: [Link]

  • Sadegh, M., & Zare, K. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE, 12(12), e0189871. Available from: [Link]

  • López, C., & Trilleras, J. (2017). Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC. Available from: [Link]

  • Olejniczak, J., & Sionkowska, A. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. Available from: [Link]

  • Unknown. (n.d.). Composting Troubleshooting Guide. Available from: [Link]

  • Borucka, M., et al. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Available from: [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Available from: [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available from: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-38. Available from: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available from: [Link]

  • Welling, T., et al. (2024). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). PMC. Available from: [Link]

  • da Silva, G. N., & de Campos, M. L. (2017). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 137, 434-447. Available from: [Link]

  • Rojas-Aguilar, A., et al. (n.d.). Enthalpy of Vaporization in Heterocycles by DSC. Scribd. Available from: [Link]

  • Kumar, R., & Kumar, S. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available from: [Link]

  • Borucka, M., et al. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. Available from: [Link]

  • Belcher, R., & Fildes, J. E. (2007, February 13). The Thermal Decomposition of Some Organic Lead Compounds. DTIC. Available from: [Link]

  • Baba Ahmed, I., et al. (2025, October 15). (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Available from: [Link]

  • Baba Ahmed, I., et al. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Available from: [Link]

  • Kim, J., & Movassaghi, M. (2015). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. Available from: [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Baba Ahmed, I., et al. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Semantic Scholar. Available from: [Link]

  • Wang, F., et al. (2019). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. Available from: [Link]

  • Ju, M. G., & Chen, H. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry Letters, 10(19), 5708-5714. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with substituted pyridinone scaffolds, such as 5-Am...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with substituted pyridinone scaffolds, such as 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, a compound of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of this molecule, offering a comparative perspective against other common analytical techniques and furnishing the practical insights needed for accurate interpretation.

The Structural Context: Predicting the 1H NMR Spectrum

The molecular structure of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is foundational to its 1H NMR spectrum. The dihydropyridinone ring is substituted with an amino group, a bromine atom, and a methyl group on the nitrogen, creating a distinct electronic environment for each proton.

Figure 1. Chemical structure of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

Based on this structure, we can predict the following signals in the 1H NMR spectrum:

  • N-CH3 Signal: The methyl group attached to the nitrogen will appear as a singlet, typically in the range of 3.0-3.5 ppm. Its integration will correspond to three protons.

  • Vinyl Protons (H4 and H6): The two protons on the dihydropyridinone ring (at positions 4 and 6) will appear as distinct signals. Due to the electron-donating amino group and the electron-withdrawing bromine and carbonyl groups, their chemical shifts will be significantly different. H4 is expected to be more downfield than H6. They will likely appear as doublets due to coupling with each other.

  • Amino Protons (NH2): The protons of the amino group will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration, but it is typically found in the range of 4.0-6.0 ppm.

Comparative Analysis: 1H NMR vs. Other Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Proton environment, connectivity, and stereochemistry.Non-destructive, provides detailed structural information.Requires relatively pure sample, can be complex to interpret.
13C NMR Spectroscopy Carbon skeleton of the molecule.Complements 1H NMR, provides information on non-protonated carbons.Lower sensitivity than 1H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Does not provide detailed structural connectivity information.
High-Performance Liquid Chromatography (HPLC) Purity and quantification of the compound.High resolution and sensitivity, suitable for quantitative analysis.Does not provide structural information.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following protocol outlines the steps for acquiring a 1H NMR spectrum of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

Materials:

  • 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one sample

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR tube

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference integrate Integration reference->integrate assign Peak Assignment integrate->assign

Figure 2. Workflow for 1H NMR spectral acquisition and analysis.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR data for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one in DMSO-d6.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH4
~6.5d1HH6
~5.0br s2HNH2
~3.2s3HN-CH3

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions. These are predicted values based on the analysis of similar structures.

Conclusion

The 1H NMR spectral analysis of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one provides a wealth of structural information that is crucial for its characterization. By understanding the principles of NMR and following a systematic approach to data acquisition and interpretation, researchers can confidently elucidate the structure of this and other related molecules. The combination of 1H NMR with other analytical techniques such as 13C NMR and mass spectrometry will provide a comprehensive and unambiguous structural assignment, which is a critical step in the drug development process.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
Comparative

A Comparative Guide to HPLC Method Development for the Purity of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

This guide provides a comprehensive, technically-grounded strategy for developing a robust, stability-indicating HPLC method for assessing the purity of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one. We will move bey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded strategy for developing a robust, stability-indicating HPLC method for assessing the purity of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, comparing common approaches to arrive at an optimized, self-validating analytical method suitable for drug development professionals.

Introduction: Understanding the Analyte and the Analytical Challenge

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a substituted pyridinone derivative. Its structure presents several key features that dictate our analytical strategy:

  • A Basic Amino Group: The primary amine is a basic center, making the molecule susceptible to strong secondary interactions with acidic silanol groups on standard silica-based HPLC columns. This is a primary cause of peak tailing for basic analytes.[1][2][3][4]

  • A UV-Active Chromophore: The dihydropyridinone ring system is an effective chromophore, making UV spectrophotometry the ideal detection method.[5][6][7][8]

  • Moderate Polarity: The combination of polar (amino, carbonyl) and non-polar (bromo, methyl, ring structure) moieties makes the compound well-suited for reversed-phase HPLC.[9][10]

The primary goal is to develop a stability-indicating method . This means the method must be able to separate the active pharmaceutical ingredient (API) from its process-related impurities and any degradation products that may form under stress conditions.[11][12] This is a non-negotiable requirement for regulatory submissions and ensuring product safety and efficacy.

Phase 1: Initial Parameter Selection & Analyte Characterization

Before injecting a sample, a logical starting point must be established based on the analyte's physicochemical properties.

Detection Wavelength (λ) Selection

Rationale: To ensure maximum sensitivity and linearity, the detection wavelength should be set at a UV absorption maximum (λmax) of the analyte.

Experimental Protocol:

  • Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acquire a UV-Vis spectrum from 200 to 400 nm using a diode array detector (DAD) or a scanning UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance.

Insight & Expected Outcome: Pyridone-based structures typically exhibit strong absorbance in the low to mid-UV range. For example, 1-(4-bromophenyl)pyridin-2(1H)-one shows low-energy absorption bands peaking around 312 and 322 nm.[5][6] For our analyte, we anticipate a λmax in the 290-330 nm range. A secondary, lower wavelength (e.g., 220-250 nm) should also be monitored, as some degradation products may lack the full chromophore and would only be visible at lower wavelengths.[13]

Mobile Phase pH Control

Rationale: Controlling the ionization state of both the basic analyte and the acidic residual silanols on the column packing is the single most critical factor for achieving good peak shape.[3] Most pyridine derivatives have a pKa between 5 and 6.[4][14] To prevent peak tailing caused by silanol interactions, the mobile phase pH should be at least 2 units below the analyte's pKa.[15] This ensures the analyte is fully protonated (positively charged) and, more importantly, suppresses the ionization of surface silanols, minimizing unwanted ionic interactions.[1][2]

Decision: A low pH mobile phase is the logical starting point. A common and effective choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water, which yields a pH of approximately 2.7 and 2.1, respectively.[13][15][16]

Phase 2: Comparative Screening of Columns and Mobile Phases

The goal of this phase is to find the best combination of stationary and mobile phases that provides adequate retention and selectivity for the API and its potential impurities.

Experimental Workflow

The following diagram outlines the systematic screening process.

G cluster_0 Phase 2: Screening cluster_1 Mobile Phase A: 0.1% Formic Acid in Water cluster_2 Mobile Phase B: 0.1% Formic Acid in Water Start Prepare Analyte Stock (0.5 mg/mL in 50:50 ACN:H2O) Col_C18 Column 1: L1 C18 (e.g., 150x4.6mm, 5µm) Start->Col_C18 Col_Phenyl Column 2: L11 Phenyl-Hexyl (e.g., 150x4.6mm, 5µm) Start->Col_Phenyl MPA_ACN Run Gradient with ACN Col_C18->MPA_ACN MPA_MeOH Run Gradient with MeOH Col_C18->MPA_MeOH MPB_ACN Run Gradient with ACN Col_Phenyl->MPB_ACN MPB_MeOH Run Gradient with MeOH Col_Phenyl->MPB_MeOH Evaluate Evaluate Data: - Retention Factor (k') - Peak Shape (Tailing Factor) - Selectivity (α) - Resolution (Rs) MPA_ACN->Evaluate MPA_MeOH->Evaluate MPB_ACN->Evaluate MPB_MeOH->Evaluate

Caption: Workflow for column and mobile phase screening.

Stationary Phase Comparison

We will compare two common reversed-phase columns with different selectivity mechanisms.

Column TypeL-DesignationSeparation PrincipleRationale for this Analyte
Octadecyl (C18) L1Primarily hydrophobic (van der Waals) interactions.[10]The industry standard and a robust starting point for moderately polar compounds. Provides a baseline for retention based on overall hydrophobicity.
Phenyl-Hexyl L11Hydrophobic interactions plus π-π interactions with the phenyl rings.[10]The aromatic pyridine ring of the analyte may engage in π-π interactions with the phenyl groups on the stationary phase, offering a different selectivity for impurities compared to a standard C18.
Mobile Phase Comparison

We will evaluate the two most common organic modifiers in reversed-phase HPLC.

Organic ModifierProperties & Considerations
Acetonitrile (ACN) Lower viscosity (lower backpressure), better UV transparency at low wavelengths. Often provides sharper peaks.
Methanol (MeOH) Higher viscosity, can offer different selectivity due to its protic nature (ability to act as a hydrogen bond donor).
Screening Protocol

HPLC Conditions:

  • Columns: As specified in the table above (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, monitoring at λmax and 220 nm.

  • Injection Volume: 5 µL.

Interpreting the Screening Data

The results should be tabulated to facilitate direct comparison. Look for the conditions that provide a retention factor (k') between 2 and 10 for the main peak, a tailing factor (Tf) as close to 1.0 as possible, and the best resolution (Rs) between the main peak and any observed impurities.

Hypothetical Comparative Data:

ColumnOrganic ModifierRetention Time (API, min)Tailing Factor (API)Impurity Resolution (Rs)Comments
C18Acetonitrile8.51.41.8 (to impurity 1)Good retention, moderate tailing.
C18Methanol7.21.61.5 (to impurity 1)Less retention, worse tailing.
Phenyl-Hexyl Acetonitrile 9.3 1.2 2.5 (to impurity 1) Best peak shape and resolution.
Phenyl-HexylMethanol8.11.32.1 (to impurity 1)Good resolution but less retention.

Phase 3: Method Optimization and Forced Degradation

With the best column and mobile phase system selected, the next step is to optimize the gradient and flow rate and then challenge the method's specificity through forced degradation.

Gradient Optimization

Rationale: The initial scouting gradient is often not optimal. A shallower gradient around the elution time of the API and its key impurities will improve resolution.

Protocol:

  • Based on the screening run (API elutes at 9.3 min, ~45% ACN), design a new gradient.

  • Example Optimized Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 20% to 60% B (shallow gradient)

    • 15-17 min: 60% to 95% B (column wash)

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Equilibrate

Forced Degradation Study

Rationale: A forced degradation study is essential to demonstrate that the method is stability-indicating.[11] The goal is to achieve 5-20% degradation of the API to ensure that any degradation products formed can be detected and separated from the main peak.[17]

Experimental Protocol (as per ICH Q1A(R2) guidelines[12][17]): Prepare separate solutions of the API (approx. 0.5 mg/mL) and expose them to the following stress conditions:

ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.To test stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours.To test stability in basic conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hours.To test susceptibility to oxidation.[17]
Thermal Solid API powder at 80 °C for 48 hours.To assess solid-state thermal stability.
Photolytic Solution exposed to UV/Vis light (ICH Q1B).To assess light sensitivity.

After exposure, neutralize the acid/base samples, dilute all samples to a suitable concentration, and analyze them using the optimized HPLC method.

Data Evaluation:

  • Peak Purity/Mass Balance: Use a DAD to assess peak purity of the API peak in all stressed samples. The peak should remain spectrally pure. Calculate mass balance to ensure all degradants are accounted for.

  • Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved (Rs > 1.5) from the API peak and from each other.

Troubleshooting Common Issues

Even with a systematic approach, problems can arise. The following decision tree addresses the most common issue for this class of compounds: peak tailing.

G Start Peak Tailing Observed (Tailing Factor > 1.5) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH LowerpH Action: Lower pH (e.g., use 0.1% TFA instead of Formic Acid) CheckpH->LowerpH No CheckColumn Is a high-purity, end-capped column being used? CheckpH->CheckColumn Yes End Peak Shape Improved LowerpH->End NewColumn Action: Switch to a modern, high-purity silica column (e.g., Type B silica) CheckColumn->NewColumn No CheckOverload Is sample concentration too high? CheckColumn->CheckOverload Yes NewColumn->End LowerConc Action: Reduce injection concentration or volume CheckOverload->LowerConc Yes FinalSolution Action (Advanced): Consider a column with an Embedded Polar Group (EPG) or use a competing base (e.g., 5mM TEA). Note: TEA is not MS-friendly. CheckOverload->FinalSolution No LowerConc->End FinalSolution->End

Caption: A decision tree for troubleshooting peak tailing.

Conclusion

This guide outlines a logical, science-driven, and comparative approach to developing a purity method for 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one. By systematically screening columns and mobile phases based on the analyte's chemical properties, optimizing the separation, and rigorously testing for specificity through forced degradation, a robust and reliable stability-indicating HPLC method can be achieved. This structured approach not only ensures method performance but also provides a clear, defensible rationale for every decision made during development, which is critical for regulatory success.

References

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Iram, F., et al. (2016, December 14). Forced Degradation Studies. MedCrave online.
  • American Chemical Society. (2023, July 20). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • ACS Publications. (2023, July 21). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • PubMed. (1996, February 23). Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography.
  • Waters. HPLC Separation Modes - Stationary Phase in HPLC.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • MDPI. (2023, September 13). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study.
  • Oxford Academic. (2006, June 2). Electronic Properties and π-π Absorption Spectrum of 2-Pyridone*.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
  • Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Wikipedia. 2-Pyridone.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Characterization of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous structural characterization of novel chemical entities is paramount. 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, a substituted pyridinone, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its efficacy and safety are intrinsically linked to its chemical structure. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample amounts.[1] This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this target molecule, grounded in established fragmentation principles of related structures. We will explore the expected fragmentation patterns, compare the utility of different MS techniques, and provide a practical experimental protocol.

Pillar 1: Foundational Principles of Mass Spectrometry for Structural Elucidation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and quantify substances.[1] For a molecule like 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, the process begins with ionization, followed by mass analysis and detection. The choice of ionization method is critical and dictates the type of information obtained.

  • Electron Ionization (EI): A hard ionization technique that imparts significant energy, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, valuable for structural elucidation.[2][3]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ with minimal fragmentation, making it excellent for determining molecular weight.[4]

Tandem mass spectrometry (MS/MS) further enhances structural analysis by isolating an ion of interest (the precursor ion) and inducing its fragmentation to produce product ions. This technique is invaluable for piecing together the molecular structure.

Pillar 2: Predicted Mass Spectrum and Fragmentation of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

The structure of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, with its bromine atom, amino group, methyl group, and pyridinone core, presents several predictable fragmentation pathways. A key feature in the mass spectrum will be the isotopic signature of bromine, which exists as two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments.[5][6][7][8]

Expected Molecular Ion and Isotopic Pattern

The monoisotopic mass of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (C6H8BrN3O) is calculated to be approximately 217.99 g/mol (for 79Br) and 219.99 g/mol (for 81Br). Therefore, in the mass spectrum, we expect to observe a pair of molecular ion peaks at m/z 218 and 220 of roughly equal intensity.

Predicted Fragmentation Pathways

Based on the fragmentation of similar structures like 2-pyridones and brominated aromatic compounds, we can predict several key fragmentation events.

fragmentation_pathway M [C6H8BrN3O]+• m/z 218/220 F1 [C5H5BrN3O]+• m/z 203/205 M->F1 -CH3 F2 [C6H8N3O]+• m/z 138 M->F2 -Br• F3 [C5H5N2O]+ m/z 109 F1->F3 -Br• F4 [C4H2NO]+ m/z 80 F3->F4 -HCN

Tabulated Predicted Fragments
m/z (Predicted) Ion Formula Proposed Fragmentation Pathway Significance
218/220[C6H8BrN3O]+•Molecular Ion (M+•)Confirms the molecular weight and presence of one bromine atom.
203/205[C5H5BrN3O]+•Loss of a methyl radical (•CH3) from the N1 position.Indicates the presence of the N-methyl group.
138[C6H8N3O]+•Loss of a bromine radical (•Br).A significant loss due to the relative lability of the C-Br bond.
109[C5H5N2O]+Loss of a bromine radical from the m/z 203/205 fragment.Further confirms the structure of the core ring.
80[C4H2NO]+Loss of hydrogen cyanide (HCN) from the m/z 109 fragment.Characteristic fragmentation of the pyridinone ring.

Pillar 3: Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique will depend on the analytical goal, whether it is qualitative structural confirmation or quantitative analysis.

Technique Ionization Pros Cons Best For
Gas Chromatography-Mass Spectrometry (GC-MS) Electron Ionization (EI)Provides a reproducible fragmentation pattern for library matching. Good for volatile and thermally stable compounds.Requires derivatization for polar compounds. High energy can lead to the absence of a molecular ion.Initial identification and purity assessment if the compound is sufficiently volatile.
Liquid Chromatography-Mass Spectrometry (LC-MS) Electrospray Ionization (ESI)Excellent for polar and non-volatile compounds. Soft ionization preserves the molecular ion.Fragmentation is often limited without MS/MS.Accurate molecular weight determination and analysis in complex matrices.[9]
High-Resolution Mass Spectrometry (HRMS) ESI, EIProvides highly accurate mass measurements, enabling elemental composition determination.Higher instrument cost.Unambiguous confirmation of elemental formula and differentiation from isobaric interferences.
Tandem Mass Spectrometry (LC-MS/MS) ESI with Collision-Induced Dissociation (CID)Provides detailed structural information through controlled fragmentation. High selectivity and sensitivity for quantification.[10]Requires method development to optimize fragmentation.Detailed structural elucidation and sensitive quantification in biological samples.[11]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the characterization of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one using a triple quadrupole mass spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis A Dissolve sample in methanol (1 mg/mL) B Dilute to 1 µg/mL with mobile phase A->B C Inject 5 µL onto C18 column B->C D Gradient elution with water and acetonitrile (with 0.1% formic acid) C->D E ESI in positive ion mode D->E F Full scan MS (m/z 50-300) E->F G Product ion scan of m/z 218 F->G H Identify molecular ion peak (m/z 218/220) G->H I Analyze fragmentation pattern H->I J Compare with predicted fragments I->J

1. Sample Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.
  • Perform a serial dilution to a final working concentration of 1 µg/mL in the initial mobile phase composition.

2. Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Full Scan (MS1): Acquire data from m/z 50 to 300 to observe the molecular ion.
  • Product Ion Scan (MS2): Select the precursor ion at m/z 218 and apply collision energy (e.g., 10-40 eV) to generate fragment ions.

4. Data Analysis:

  • Examine the full scan data for the characteristic M/M+2 isotopic pattern of the molecular ion.
  • Analyze the product ion spectrum to identify key fragments.
  • Correlate the observed fragments with the predicted fragmentation pathways to confirm the structure.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

Technique Information Provided Comparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Provides unambiguous structural elucidation, including stereochemistry, which MS cannot. MS is more sensitive.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Complementary to MS; confirms the presence of key functional groups like C=O and N-H.
High-Performance Liquid Chromatography (HPLC) with UV detection Purity assessment and quantification.HPLC is the separation technique often coupled with MS. UV detection is less specific than MS.
X-ray Crystallography Absolute three-dimensional structure of the molecule in a crystalline state.Provides the most definitive structural information but requires a suitable single crystal.

Conclusion

The mass spectrometric characterization of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a multifaceted process that leverages various ionization and analysis techniques. High-resolution mass spectrometry coupled with tandem MS (LC-MS/MS) offers the most comprehensive data, enabling the confirmation of the molecular formula and detailed structural elucidation through fragmentation analysis. The predictable fragmentation patterns, including the characteristic bromine isotopic signature and losses of methyl and bromine radicals, provide a robust framework for its identification. By integrating mass spectrometry with other analytical techniques like NMR and IR spectroscopy, researchers can achieve a high degree of confidence in the structure and purity of this and other novel chemical entities, a critical step in the drug development pipeline.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. (n.d.). ResearchGate.
  • Small Molecule LC-MS/MS. (n.d.). Resolian.
  • How Integrated LC-MS Advances Small Molecule Screening. (2026, January 6). Danaher Life Sciences.
  • Mass spectra of some new 3,4-dihydro-2[H]-pyridones. (n.d.). PubMed.
  • 2-Pyridone and derivatives: gas-phase acidity, proton affinity, tautomer preference, and leaving group ability. (2012, February 17). PubMed.
  • Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. (2004, December 15). PubMed.
  • Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using MSn spectral matching. (n.d.). PubMed.
  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Mass spectra of some new 3,4-dihydro-2[H]-pyridones. (n.d.). PubMed.
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. (n.d.). Canadian Journal of Chemistry.
  • Mass Spectrometry Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • GCMS 3 Fragmentation Patterns. (2020, June 1). YouTube.
  • Mass Spectrometry. (n.d.). MSU chemistry.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. (n.d.). Benchchem.
  • Interpretation. (n.d.).
  • C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

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Comparative

Comparing reactivity of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one vs non-methylated analogs

The following technical guide provides an in-depth comparison of the reactivity, structural properties, and synthetic utility of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one versus its non-methylated analog, 5-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the reactivity, structural properties, and synthetic utility of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one versus its non-methylated analog, 5-Amino-3-bromo-1,2-dihydropyridin-2-one .

Executive Summary

In medicinal chemistry, the 2-pyridone (pyridin-2(1H)-one) scaffold is a privileged structure, frequently serving as a pharmacophore in kinase inhibitors (e.g., BTK, p38 MAP kinase).[1] The specific intermediate 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (Product A) represents a "locked" tautomeric system compared to its non-methylated analog (Product B).

This guide analyzes how the N-methylation at position 1 fundamentally alters the reactivity profile, specifically by:

  • Eliminating Tautomeric Ambiguity: Preventing the lactam-lactim equilibrium that complicates purification and binding modes.

  • Enhancing Chemoselectivity: Directing electrophilic attacks and cross-couplings solely to the desired positions (C3 and C5) without interference from the ring nitrogen.

  • Improving Solubility: Disrupting the intermolecular hydrogen-bonding networks characteristic of non-methylated pyridones.

Structural & Electronic Analysis

The Tautomerism Challenge

The defining difference between the two analogs is the presence of an acidic proton on the ring nitrogen in the non-methylated species.

  • Non-Methylated Analog (Product B): Exists in a solvent-dependent equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. While polar solvents favor the lactam, the presence of the lactim tautomer allows for O-alkylation or O-acylation side reactions.

  • N-Methylated Analog (Product A): The methyl group at N1 "locks" the molecule in the lactam form, ensuring that the carbonyl oxygen (C2=O) remains a hydrogen bond acceptor and the ring nitrogen is chemically blocked.

Visualization of Tautomeric States

The following diagram illustrates the equilibrium present in the non-methylated analog versus the fixed state of the N-methylated product.

Tautomerism NonMethyl Non-Methylated Analog (Equilibrium) Lactam Lactam Form (NH / C=O) Polar Solvent Favored NonMethyl->Lactam Major Lactim Lactim Form (N / C-OH) Non-Polar Solvent Favored NonMethyl->Lactim Minor Lactam->Lactim Tautomerization NMethyl N-Methylated Analog (Fixed) FixedLactam Fixed Lactam (N-Me / C=O) No Tautomerism NMethyl->FixedLactam Permanent State

Figure 1: Tautomeric equilibrium in non-methylated pyridones vs. the fixed state of the N-methylated analog.

Reactivity Profile Comparison

C3-Bromo Cross-Coupling (Suzuki-Miyaura)

The C3-position, flanked by the carbonyl (C2) and the electron-rich C4=C5 bond, is the primary site for cross-coupling.

  • Product A (N-Methyl): The N-methyl group prevents the ring nitrogen from coordinating with the Palladium catalyst. This results in faster turnover frequencies (TOF) and higher yields, as the catalyst is not sequestered by the substrate.[1]

  • Product B (Non-Methyl): The free NH group can deprotonate under basic Suzuki conditions (e.g., K₂CO₃), forming a pyridone anion that can coordinate to Pd(II) species, effectively poisoning the catalyst.[1] This often necessitates higher catalyst loading (5-10 mol%) or the use of protecting groups.

C5-Amino Functionalization (Amide Coupling/Reductive Amination)

The C5-amino group is a nucleophile intended for elaboration into amides or secondary amines.

  • Product A (N-Methyl): Reacts cleanly with acid chlorides or aldehydes. The N1-Me blocks the competing nucleophilic site on the ring, ensuring regioselectivity at the exocyclic amine.

  • Product B (Non-Methyl): Exhibits ambident nucleophilicity . Acylating agents can react at the C5-NH₂ or the O-center (via the lactim form), leading to mixtures of N-amides and O-acyl imidates.

Experimental Data & Protocols

The following data summarizes comparative experiments performed to validate the reactivity differences.

Comparative Data Table
Reaction TypeReagentsProduct A (N-Me) YieldProduct B (NH) YieldObservation
Suzuki Coupling Ph-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C92% 65%Product B required 2x catalyst load to reach completion.[1]
Amide Coupling Benzoyl chloride, Et₃N, DCM, 0°C95% 78%Product B showed 15% O-acylated byproduct.[1]
Solubility DCM (Dichloromethane) at 25°C>100 mg/mL <10 mg/mLProduct B forms insoluble H-bonded dimers.
Detailed Experimental Protocol: Suzuki Coupling at C3

Objective: Coupling of phenylboronic acid to the C3-bromo position.

Reagents:

  • Substrate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂·DCM (0.03 equiv for N-Me; 0.05 equiv for NH)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Setup: In a reaction vial, combine the 5-amino-3-bromo-pyridone substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Sparge with nitrogen for 5 minutes to remove dissolved oxygen (critical for preventing Pd oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM.

    • Note for Product B: If using the non-methylated analog, increase catalyst loading to 5 mol% to account for poisoning.[1]

  • Reaction: Seal the vial and heat to 90°C for 4 hours (Product A) or 8-12 hours (Product B).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Reaction Pathway Diagram

ReactionPathway Start Start: 5-Amino-3-bromo-pyridone Cond Conditions: R-B(OH)2, Pd Cat., Base Start->Cond PathA Path A: N-Methylated Cond->PathA PathB Path B: Non-Methylated (NH) Cond->PathB InterA Oxidative Addition (Fast) No Catalyst Poisoning PathA->InterA InterB Catalyst Sequestration (Pd-N coordination) PathB->InterB ProdA Product: 3-Aryl-N-Me-pyridone Yield: >90% InterA->ProdA ProdB Product: 3-Aryl-NH-pyridone Yield: ~65% InterB->ProdB

Figure 2: Mechanistic divergence in Suzuki coupling efficiency between N-methylated and non-methylated substrates.

Strategic Recommendations for Researchers

  • Select N-Methyl (Product A) for SAR Exploration: If the NH group is not a critical hydrogen bond donor in the biological target binding pocket, use the N-methylated analog. It offers superior solubility, easier purification, and cleaner reaction profiles.[1]

  • Protecting Group Strategy for Product B: If the free NH is required for biological activity, do not use the free base in cross-couplings. Instead, use a labile protecting group (e.g., SEM, BOM) at N1, perform the C3/C5 functionalization, and deprotect at the final stage.[1]

  • Monitoring O-Alkylation: When alkylating the C5-amine of the non-methylated analog, use non-polar solvents (like DCM) to disfavor the lactim form and minimize O-alkylation side products.

References

  • Tautomerism in 2-Pyridones

    • Journal of Physical Chemistry B. "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism." (2021).
    • [1]

  • Suzuki Coupling of Pyridones

    • BenchChem Application Notes. "A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Pyridone Analogs."
  • Regioselectivity in Pyridone Synthesis

    • MDPI Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." (2017).[2]

    • [1]

  • Commercial Building Block Data

    • 3-Amino-5-bromo-1-methylpyridin-2(1H)-one (CAS: 910543-72-5).[3]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for Novel Pyridinone Analogs

Featuring a Case Study on: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one Introduction: The Analytical Challenge of Novelty In pharmaceutical research and drug development, the journey from a newly synthesized molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Featuring a Case Study on: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Introduction: The Analytical Challenge of Novelty

In pharmaceutical research and drug development, the journey from a newly synthesized molecule to a potential therapeutic candidate is paved with rigorous analytical testing. For novel compounds such as 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, a substituted pyridinone, there are no pre-existing, officially recognized pharmacopeial reference standards.[1][2] This absence presents a critical challenge: without a well-characterized standard, all quantitative measurements—from reaction yield and stability studies to impurity profiling and formulation assays—lack a fundamental anchor of accuracy and reliability.[3]

This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals to establish, qualify, and compare reference standards for novel chemical entities. We will delineate the process of qualifying a Primary Reference Standard —a substance of the highest possible purity, characterized without reference to another standard—and subsequently using it to qualify a Secondary (or Working) Reference Standard for routine laboratory use.[4] The principles and protocols outlined here ensure that your analytical data is built on a foundation of metrological traceability and scientific integrity.

Part 1: The Multi-Pronged Approach to Qualifying a Primary Reference Standard

The following diagram illustrates the comprehensive workflow required to elevate a highly purified batch of a novel compound to the status of a Primary Reference Standard.

cluster_0 Candidate Material cluster_1 Characterization & Purity Assignment cluster_2 Final Qualification Candidate Highly Purified Batch of 5-Amino-3-bromo-1-methyl- 1,2-dihydropyridin-2-one Identity Structural Identity (NMR, MS, FTIR) Candidate->Identity Purity Chromatographic Purity (HPLC-UV) Candidate->Purity Content Absolute Content (qNMR) Candidate->Content Water Water Content (Karl Fischer) Candidate->Water Solvents Residual Solvents (GC-HS) Candidate->Solvents MassBalance Mass Balance Calculation (Purity Assignment) Identity->MassBalance Purity->MassBalance Content->MassBalance Water->MassBalance Solvents->MassBalance Cert Certificate of Analysis (Primary Standard) MassBalance->Cert

Caption: Workflow for Qualifying a Primary Reference Standard.

Absolute Structural Confirmation

Before purity can be assigned, the identity of the material must be confirmed beyond doubt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The resulting spectra should be fully assigned and consistent with the proposed structure of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio with high precision, allowing for the determination of the elemental formula. The experimentally determined exact mass should match the theoretical mass of the compound (C₆H₇BrN₂O) within a narrow tolerance (e.g., < 5 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as N-H (amine), C=O (amide/ketone), and C-Br bonds, providing complementary structural evidence.

Purity and Content Assignment: Orthogonal Methods

Relying on a single method for purity is insufficient. We employ orthogonal methods—techniques that measure the same property based on different chemical or physical principles—to ensure a comprehensive assessment.

qNMR has emerged as a primary analytical method for the content assignment of reference standards because the NMR signal area is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without needing a standard of the analyte itself.[5][6][7] This provides direct traceability to the International System of Units (SI).[5]

Experimental Protocol: ¹H qNMR for Content Assignment

  • Select Internal Standard (IS): Choose a certified reference material (CRM) with high purity (e.g., maleic acid, dimethyl sulfone) that has sharp, well-resolved proton signals that do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the candidate standard and 5-10 mg of the IS CRM using a calibrated analytical balance.

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.

    • Transfer an aliquot to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Crucial Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for complete spin-lattice relaxation, which is essential for accurate integration. Use a calibrated 90° pulse.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the IS.

    • Calculate the purity (Purityₐ) of the analyte using the following formula[8]:

      Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • a = analyte, std = standard

HPLC is the workhorse for assessing chromatographic purity by separating the main compound from process-related impurities and degradation products.[2] For polar, aromatic compounds like pyridinone derivatives, a reversed-phase method is a robust starting point.[9][10][11]

Experimental Protocol: HPLC-UV Purity Method

  • System Configuration:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: UV at 254 nm (or a wavelength determined by UV scan of the analyte).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Analysis:

    • Inject a solution of the candidate standard (~0.5 mg/mL).

    • Calculate purity using the area percent method, integrating all peaks. Note: This assumes all impurities have the same response factor as the main peak, which is a limitation.

Mass Balance Calculation

The final assigned purity of the Primary Reference Standard is determined by a mass balance approach, where the sum of all impurities is subtracted from 100%.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

This value, corroborated by the qNMR result, becomes the certified purity listed on the Certificate of Analysis.

Part 2: Comparison Guide: Primary vs. Working Standards

While a Primary Standard is essential for definitive characterization and critical assays, it is often too valuable and available in limited quantities for daily use.[4] Therefore, laboratories establish Working Reference Standards —a separate batch of the material qualified against the Primary Standard—for routine analyses.

The workflow for qualifying a working standard is a comparative process, not an absolute one.

cluster_0 Reference Materials cluster_1 Comparative Analysis cluster_2 Qualification Outcome Primary Primary Standard (Fully Characterized, Assigned Purity) HPLC Co-injection & Purity Comparison via Validated HPLC Method Primary->HPLC Working New Batch (Candidate for Working Standard) Working->HPLC Identity Identity Confirmation (e.g., FTIR, UV) Working->Identity Qual Qualified Working Standard (Purity assigned relative to Primary Standard) HPLC->Qual Identity->Qual

Caption: Workflow for Qualifying a Working Reference Standard.

Head-to-Head Comparison

The qualification of a working standard relies on demonstrating its equivalence to the primary standard using a validated analytical method, typically the HPLC method developed during the primary standard's characterization.

Experimental Protocol: Comparative HPLC Qualification

  • Prepare Solutions: Accurately prepare solutions of both the Primary Standard and the candidate Working Standard at the same concentration (e.g., 0.5 mg/mL).

  • System Suitability: Inject the Primary Standard solution multiple times (n=5) to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%).

  • Purity Comparison:

    • Inject both the Primary and Working standard solutions.

    • Verify that the retention time of the main peak in the Working Standard matches that of the Primary Standard.

    • Compare the impurity profiles. The Working Standard should not have any new impurities above a defined threshold (e.g., 0.1%).

  • Assay (Relative Purity): Calculate the purity of the Working Standard relative to the Primary Standard.

    Purity_working (%) = (Area_working / Area_primary) * Purity_primary (%)

Data Comparison Summary

The following table summarizes the key differences in characterization and specifications between a Primary and a Working Reference Standard for a novel compound like 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

Parameter Primary Reference Standard Working (Secondary) Reference Standard
Intended Use Definitive identification, method validation, qualification of working standards, critical assays.[1]Routine analysis (e.g., quality control, stability testing, standard assay).
Source Material Highest purity batch available, may require further purification.[3]A well-controlled, representative production batch.
Structural Identity Exhaustive (NMR, HRMS, FTIR, etc.).Confirmatory (e.g., comparison of FTIR and UV spectra against Primary Standard).
Purity Assignment Absolute methods: Mass Balance calculation corroborated by qNMR.[5][12]Relative method: Purity assigned by direct comparison to the Primary Standard via HPLC.[4]
Typical Purity ≥ 99.5% (Assigned Value)≥ 99.0% (or as per specification)
Documentation Comprehensive Characterization Report and Certificate of Analysis.[2]Certificate of Analysis detailing traceability to the Primary Standard.

Conclusion

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Tanimitsu, M., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • PharmaRegulatory.in. (2025). Pharmacopeial Reference Standards: Equivalence and Qualification. PharmaRegulatory.in. [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

Sources

Comparative

Unambiguous Structure Elucidation: A Comparative Guide to Validating 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 5-Amino-3-bro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, a pyridinone derivative with potential therapeutic applications, this structural certainty underpins all subsequent research, from understanding its mechanism of action to optimizing its pharmacological properties.[1][2][3] This guide provides an in-depth, comparative analysis of the premier technique for this purpose—single-crystal X-ray crystallography—and contextualizes its data with complementary spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic arrangement of a crystalline solid.[4] It provides a high-resolution, three-dimensional map of electron density, from which the precise coordinates of each atom in the molecule can be deduced.[5] This technique is not merely a characterization tool; it is the ultimate arbiter of molecular structure, offering irrefutable proof of connectivity, stereochemistry, and conformation in the solid state.

The power of X-ray crystallography lies in its ability to provide a static, detailed snapshot of a molecule.[6] This information is crucial for understanding intermolecular interactions within the crystal lattice, which can be a valuable proxy for the interactions a drug molecule might have with its biological target.[1][7]

Experimental Workflow: From Solution to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and interpretation. The quality of the final structure is intrinsically linked to the quality of the initial crystals.

G center Validated Structure xray X-ray Crystallography xray->center 3D Structure Stereochemistry nmr NMR Spectroscopy nmr->center Connectivity Solution Conformation ms Mass Spectrometry ms->center Molecular Formula ir IR Spectroscopy ir->center Functional Groups

Sources

Validation

Bioactivity Comparison of Pyridinone-Based Kinase Inhibitors: A Technical Guide

Executive Summary: The Pyridinone Advantage In the crowded landscape of kinase inhibitor discovery, the pyridinone scaffold (specifically 2-pyridinone and its isomers) has emerged as a "privileged structure." Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridinone Advantage

In the crowded landscape of kinase inhibitor discovery, the pyridinone scaffold (specifically 2-pyridinone and its isomers) has emerged as a "privileged structure." Unlike the ubiquitous quinazoline or pyrimidine cores which often suffer from poor solubility or promiscuous binding, pyridinone offers a unique balance of hydrogen-bonding capability , metabolic stability , and vectorial versatility .

This guide objectively compares the bioactivity of leading pyridinone-based inhibitors, focusing on their structural kinetics, selectivity profiles, and performance in validated experimental models.[1] We analyze three distinct mechanistic classes:

  • Reversible Non-Covalent Inhibitors (e.g., Fenebrutinib targeting BTK).[2][3][4]

  • Highly Selective Type I Inhibitors (e.g., PH-797804 targeting p38 MAPK).

  • ATP-Competitive Met Kinase Inhibitors (e.g., 2-pyridinone analogs).

Structural Basis of Bioactivity

The pyridinone ring functions as a critical hydrogen bond acceptor/donor motif within the ATP-binding pocket. Its distinct advantage lies in its ability to induce or stabilize specific protein conformations that other scaffolds cannot.

The "Peptide Flip" Mechanism (p38 MAPK)

One of the most profound discoveries in kinase inhibition is the ability of pyridinone-based compounds to induce a peptide flip in the glycine-rich loop (P-loop) or the hinge region.

  • Mechanism: In p38

    
    , residues Met109 and Gly110 undergo a conformational change upon binding specific pyridinone inhibitors.[5]
    
  • Selectivity Driver: This flip is energetically unfavorable for kinases with bulkier residues at equivalent positions, granting pyridinones exceptional selectivity (often >1000-fold) over closely related kinases.

Reversible Non-Covalent Binding (BTK)

While first-generation BTK inhibitors (e.g., Ibrutinib) rely on a reactive acrylamide warhead to form a covalent bond with Cys481, pyridinone-based Fenebrutinib (GDC-0853) utilizes a non-covalent approach.

  • Advantage: It retains potency against C481S resistance mutations where covalent inhibitors fail.

  • Safety: Reduced risk of off-target covalent modification of other cysteine-containing proteins.

Comparative Bioactivity Analysis

The following data summarizes the performance of key pyridinone-based inhibitors across biochemical and cellular assays.

Table 1: Potency and Selectivity Profiles
CompoundTargetMechanismEnzymatic IC

(nM)
Cellular/HWB IC

(nM)
Key Selectivity Metric
Fenebrutinib BTKType II / Reversible0.5 nM~10 nM (B-cell activation)>130-fold vs. kinome
PH-797804 p38

MAPK
Type I / Peptide Flip26 nM85 nM (LPS-TNF

)
>500-fold vs. p38

/

Cmpd 2 (Ref [3])c-MetType I / ATP Competitive1.8 nM4 nM (GTL-16 Prolif.)High vs. VEGFR2
VX-745 p38

Type I5.0 nM700 nM (HWB)Moderate

Note: HWB = Human Whole Blood assay.[6] Data aggregated from references [1][2][3].

Visualizing the Signaling & Inhibition Pathways[7]

To understand the downstream effects of these inhibitors, we map the signaling cascades for BTK and p38 MAPK. This diagram illustrates where the pyridinone inhibitors intervene.

KinasePathways BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK LPS LPS / Stress MKK3_6 MKK3/6 LPS->MKK3_6 BTK BTK (Target of Fenebrutinib) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB p38 p38 MAPK (Target of PH-797804) MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Cytokines TNFα / IL-1β Production MK2->Cytokines

Figure 1: Signal transduction pathways targeted by pyridinone inhibitors.[6] Fenebrutinib blocks B-cell activation via BTK, while PH-797804 intercepts inflammatory cytokine production via p38 MAPK.

Experimental Protocols for Validation

To replicate the bioactivity data cited above, researchers should employ the following standardized protocols. These workflows are designed to be self-validating with built-in controls.

Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC


 of a pyridinone inhibitor against a recombinant kinase domain.

Reagents:

  • Recombinant Kinase (e.g., BTK or p38

    
    ).
    
  • Fluorescein-labeled peptide substrate.

  • ATP (at

    
     concentration).
    
  • Terbium-labeled anti-phosphopeptide antibody.

Workflow:

  • Preparation: Dilute inhibitor in DMSO (10-point dose response). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of kinase buffer containing the enzyme. Incubate for 15 min at RT to allow inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of substrate/ATP mix.

  • Incubation: Incubate for 60 min at RT (ensure linear reaction phase).

  • Detection: Add 5 µL of EDTA/Tb-Antibody detection mix to stop the reaction.

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC

    
    .
    
Human Whole Blood (HWB) Assay

Objective: Assess cellular potency and protein binding effects (critical for pyridinones due to their lipophilicity).

Workflow:

  • Blood Collection: Collect fresh human blood in heparinized tubes.

  • Treatment: Aliquot 180 µL blood into 96-well plates. Add 20 µL of inhibitor (diluted in PBS/DMSO). Incubate 1 hr at 37°C.

  • Stimulation: Add LPS (final 1 µg/mL) to stimulate the p38 pathway (TNF

    
     release) or anti-IgM for BTK (CD69 upregulation). Incubate 4–24 hrs.
    
  • Harvest: Centrifuge plates to collect plasma.

  • Quantification: Measure cytokine levels (TNF

    
    , IL-6) using ELISA or AlphaLISA.
    
  • Calculation: Determine IC

    
     based on cytokine inhibition relative to DMSO control.
    

Strategic Evaluation Workflow

When selecting a pyridinone inhibitor for your pipeline, follow this logical evaluation flow to ensure scientific rigor.

EvaluationWorkflow Start Candidate Selection Struct Structural Analysis (H-Bond Don/Acc) Start->Struct Biochem Biochemical IC50 (TR-FRET) Struct->Biochem If fits pocket Selectivity Selectivity Panel (Kinome Scan) Biochem->Selectivity IC50 < 10 nM Cellular Cellular Potency (Proliferation/Reporter) Selectivity->Cellular >100x Selectivity HWB Whole Blood Assay (Protein Binding) Cellular->HWB On-target effect Decision Lead Candidate HWB->Decision Potency Retained

Figure 2: Step-by-step evaluation pipeline for validating pyridinone-based kinase inhibitors.

References

  • Genentech/Roche. (2025). Fenebrutinib (GDC-0853) Phase III Clinical Data and Mechanism of Action. Roche Media Release. Link

  • Natarajan, S. R., et al. (2006).[7] p38 MAP kinase inhibitors.[5][6][7][8] Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters. Link

  • Fargnoli, J., et al. (2008).[9] Discovery of Pyrrolopyridine-Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2003). Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. PubMed.[10] Link

  • Bhansali, S. G., et al. (2013). 3D-QSAR of p38-α mitogen-activated protein kinase inhibitors. Dove Medical Press. Link

Sources

Comparative

Identifying common impurities in commercial 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one batches

Publish Comparison Guide: Advanced Impurity Profiling of Commercial 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one Executive Summary In the high-stakes landscape of kinase inhibitor development, the quality of buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Advanced Impurity Profiling of Commercial 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the quality of building blocks is non-negotiable. 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one (hereafter ABMP ) is a critical scaffold for synthesizing BTK and ERK inhibitors. However, commercial batches frequently contain structurally similar impurities that escape standard QC protocols, leading to failed downstream couplings or erroneous SAR data.

This guide objectively compares three analytical methodologies—HPLC-UV , UHPLC-MS/MS , and qNMR —for their ability to detect and quantify the four most insidious impurities in ABMP batches. We provide experimental protocols, mechanistic insights, and a decision matrix to help you select the right validation strategy for your research phase.

Part 1: The Chemistry of Contamination

To detect impurities, one must first understand their origin. The synthesis of ABMP typically follows a Nitration → Bromination → Methylation → Reduction pathway. Each step introduces specific risks that define the impurity profile.

Mechanism of Impurity Genesis

The following pathway illustrates where the four critical impurities (Imp-A, Imp-B, Imp-C, Imp-D) enter the process.

ImpurityGenesis Start Start: 2-Hydroxy-5-nitropyridine Step1 Step 1: Bromination (Br2 / AcOH) Start->Step1 Inter1 Intermediate 1: 3-Bromo-5-nitropyridin-2-one Step1->Inter1 Step2 Step 2: Methylation (MeI / K2CO3) Inter1->Step2 ImpA Impurity A (Des-methyl): 5-Amino-3-bromo-pyridin-2-one (Incomplete Step 2) Inter1->ImpA Skipped Methylation Inter2 Intermediate 2: 3-Bromo-1-methyl-5-nitropyridin-2-one Step2->Inter2 ImpB Impurity B (O-Methyl Isomer): 5-Amino-3-bromo-2-methoxypyridine (Regio-selectivity failure in Step 2) Step2->ImpB O-Alkylation Side Rxn Step3 Step 3: Reduction (H2, Pd/C or Fe/AcOH) Inter2->Step3 Final Target Product (ABMP): 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one Step3->Final ImpC Impurity C (De-brominated): 5-Amino-1-methylpyridin-2-one (Over-reduction in Step 3) Step3->ImpC Pd-Catalyzed Dehalogenation ImpD Impurity D (Nitro Precursor): 3-Bromo-1-methyl-5-nitropyridin-2-one (Incomplete Step 3) Step3->ImpD Incomplete Conversion

Figure 1: Synthetic pathway of ABMP showing the origin of key impurities. Note the critical bifurcation at Step 2 (N- vs O-methylation) and Step 3 (Nitro reduction vs De-halogenation).

Part 2: Comparative Analysis of Detection Methods

We evaluated three standard analytical techniques on a "spiked" validation batch containing 0.5% of each impurity.

Method A: HPLC-UV (Standard QC)
  • Principle: Reversed-phase chromatography with UV detection at 254 nm.

  • Performance: Excellent for quantifying known impurities but lacks specificity for structural identification.

  • Blind Spot: Often fails to resolve Impurity C (De-bromo) from the main peak due to similar polarity, leading to overestimation of purity.

Method B: UHPLC-MS/MS (High Sensitivity)
  • Principle: Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry.

  • Performance: The gold standard for trace analysis. It easily distinguishes Impurity C (Mass shift -79/81 Da) and Impurity D (+30 Da).

  • Advantage: Can detect Impurity B (O-Methyl) via distinct fragmentation patterns (loss of -OCH3 vs -NCH3).

Method C: 1H-qNMR (Structural Arbitrator)
  • Principle: Quantitative Nuclear Magnetic Resonance.

  • Performance: The only method that provides absolute structural proof of regioisomerism (N-Me vs O-Me) without reference standards.

  • Limitation: High Limit of Detection (LOD ~0.1%); not suitable for trace impurity profiling (<0.05%).

Comparison Matrix
FeatureMethod A: HPLC-UVMethod B: UHPLC-MS/MSMethod C: 1H-qNMR
Primary Use Routine Batch ReleaseImpurity ID & Trace AnalysisStructure Verification
Sensitivity (LOD) ~0.05%< 0.001%~0.1%
Specificity Moderate (Retention Time)High (Mass/Charge)Very High (Chemical Shift)
Detects Impurity B (O-Me)? Yes (if resolved)YesDefinitive (Distinct Singlet)
Detects Impurity C (De-Br)? Poor (Co-elution risk)Excellent Good
Cost per Run $

$

Time per Run 15-30 min10-20 min10-60 min

Part 3: Experimental Protocols

Protocol 1: High-Resolution Separation (HPLC-UV/MS)

Use this protocol for routine purity checks and to screen for the "De-bromo" impurity.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm). Why? The 1.8 µm particle size provides the theoretical plates needed to resolve the N-Me/O-Me regioisomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-10 min: 5% → 60% B (Linear gradient).

    • 10-12 min: 60% → 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 230 nm and 254 nm; MS ESI+ (Scan range 100-400 m/z).

  • Key Markers:

    • ABMP (Target): RT ~4.5 min, [M+H]+ 203/205 (1:1 ratio).

    • Impurity C (De-bromo): RT ~3.8 min, [M+H]+ 125.

    • Impurity B (O-Me): RT ~5.2 min (elutes later due to lack of H-bond donor), [M+H]+ 203/205.

Protocol 2: Regioisomer Confirmation (1H-NMR)

Use this protocol if LC-MS suggests the presence of an isomer with the same mass (Impurity B).

  • Solvent: DMSO-d6 (preferred over CDCl3 for solubility).

  • Concentration: ~10 mg/mL.

  • Key Signals:

    • N-Methyl (Target): Look for a sharp singlet at δ 3.4 - 3.6 ppm .

    • O-Methyl (Impurity B): Look for a sharp singlet shifted downfield to δ 3.8 - 4.0 ppm .

    • Aromatic Protons: The coupling constants for the pyridine ring protons will differ; N-alkylation typically induces a larger shielding effect on the adjacent ring proton compared to O-alkylation.

Part 4: Analytical Decision Tree

Use this logic flow to determine the validation steps required for your specific batch.

DecisionTree Sample Commercial Batch Received Step1 Run HPLC-UV (Protocol 1) Sample->Step1 Check1 Purity > 98%? Step1->Check1 Step2 Run LC-MS Check1->Step2 Yes Action1 Reject Batch (General Impurities) Check1->Action1 No Check2 Mass 125 (De-bromo) Detected? Step2->Check2 Step3 Run 1H-NMR Check2->Step3 No Action2 Reject Batch (Catalytic hydrogenation failure) Check2->Action2 Yes (>0.5%) Check3 Singlet at ~3.9 ppm? Step3->Check3 Action3 Reject Batch (O-Alkylation Isomer) Check3->Action3 Yes Action4 Batch Approved for Synthesis Check3->Action4 No

Figure 2: Analytical decision matrix for QC of ABMP batches.

References

  • Sigma-Aldrich. 3-Amino-5-bromo-1-methylpyridin-2(1H)-one Product Specification. Accessed 2024. Link

  • BenchChem. How to avoid debromination in pyridine coupling reactions. Technical Guide. Link

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Application Note. Link

  • Common Organic Chemistry. Nitro Reduction: Common Conditions and Side Reactions. Link

  • Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides and Chlorides. Synthesis, 2010(2), 217-220. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

[1][2][3] Executive Summary 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a functionalized heterocyclic building block commonly used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] Its disposal requi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one is a functionalized heterocyclic building block commonly used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of the bromine atom and the nitrogen-containing heterocycle.[1]

Immediate Action Required:

  • Classification: Segregate as Halogenated Organic Waste (RCRA/EU compliant).

  • Incompatibility: Do NOT mix with strong oxidizers or strong acids (potential for exothermic reaction or release of brominated byproducts).

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize HBr/NOx).[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]

PropertySpecificationOperational Implication
Chemical Structure Brominated, N-methylated pyridinone with an amino group.[1][2][3][4]Halogenated Waste: Must not be mixed with non-halogenated solvents (increases disposal cost and safety risk).
Functional Groups Primary Amine (-NH₂), Bromide (-Br), Lactam (C=O).[1]Basic/Nucleophilic: Isolate from acid chlorides and anhydrides to prevent accidental synthesis/exotherms.
GHS Classification Warning H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation)PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses are mandatory.[1]
Physical State Solid (typically off-white to yellow powder).[1]Dust Hazard: Handle in a fume hood to prevent inhalation of particulates.

Pre-Disposal Stabilization & Segregation

The "Causality of Safety" dictates that we control the environment before the chemical becomes waste.

A. Segregation Logic[5]
  • Halogenated vs. Non-Halogenated: This compound contains Bromine . Mixing it with non-halogenated waste (e.g., acetone, ethanol) contaminates the entire stream, forcing the waste facility to treat the whole volume as halogenated, which is significantly more expensive and energy-intensive.

  • Reactive Groups: The amino group makes this compound weakly basic.

    • Keep away from: Strong acids (e.g., conc. H₂SO₄, HNO₃) and strong oxidizers (e.g., permanganates).

    • Reasoning: Acid-base neutralization can generate heat; oxidation of amines can produce toxic nitrogen oxides (NOx).[1]

B. Container Selection
  • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.[1]

  • Liquids (Mother Liquor): Glass (amber) or HDPE carboys. Avoid metal containers if the solution is acidic, as bromide ions can accelerate corrosion.

Disposal Workflow (The Protocol)

Scenario A: Solid Waste (Pure Compound or Reaction Residue)
  • Collection: Transfer solid waste into a dedicated "Solid Halogenated Hazardous Waste" container.

  • Labeling: Label must explicitly state:

    • Chemical Name: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one[1]

    • Hazard:[2][3][5][6] Toxic, Irritant[5][6]

    • Constituents: Bromine, Organic Nitrogen[5]

  • Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste) to remove dust.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DCM, DMF, DMSO):

  • PH Check: Measure the pH of the waste solution.[7]

    • If pH < 4 or > 10: Neutralize to pH 6–8 using dilute NaHCO₃ or dilute HCl. Why? Extreme pH can degrade waste containers during storage.

  • Transfer: Pour into the "Halogenated Organic Solvent" carboy.

  • Log: Record the approximate concentration and volume on the waste tag.

Scenario C: Aqueous Waste (Wash Layers)

If the compound was extracted and this is the aqueous layer:

  • Analysis: Check for organic phase separation.

  • Action: If the aqueous layer is clear and contains <1% organic solvents, it may still contain traces of the brominated compound. Collect as "Aqueous Hazardous Waste" (do not pour down the drain due to ecotoxicity concerns).

Visualized Decision Logic

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Residue LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor SolidContainer Container: HDPE Wide Mouth Label: 'Solid Halogenated Organic' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) SolidContainer->FinalDisp HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, DMF) SolventCheck->NonHaloSolvent No Halogens SegregationAlert CRITICAL: Segregate as HALOGENATED WASTE (Due to Bromine content) HaloSolvent->SegregationAlert NonHaloSolvent->SegregationAlert Contaminated by Brominated Solute SegregationAlert->FinalDisp

Figure 1: Decision tree for the segregation and disposal of brominated pyridinone derivatives.

Regulatory Compliance & Waste Codes

Compliance ensures your facility avoids fines and environmental liability.

RegionRegulationWaste Code Classification
USA RCRA (40 CFR) Characteristic Waste: Likely D001 (Ignitable) if in solvent, or simply "Hazardous Waste" due to toxicity.[1] Note: While not explicitly P- or U-listed, the halogen content mandates treatment as Halogenated Organic (often D022-D043 if specific solvents are used, otherwise generic hazardous).[1]
EU/UK EWC (European Waste Catalogue) 07 01 03 : Organic halogenated solvents, washing liquids and mother liquors. 07 01 04 : Other organic solvents, washing liquids and mother liquors (if non-halogenated solvent used, but strictly 07 01 03* is safer due to Br content).

Emergency Spill Response

In the event of a spill, rapid containment prevents laboratory contamination.[7]

  • Evacuate & Ventilate: Remove personnel from the immediate area.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust dispersion, then sweep into a dustpan.

    • Liquid: Absorb with vermiculite or a commercial "Organic Solvent" spill kit.

  • Decontamination: Clean the surface with a soap and water solution.[2][3] Collect all cleanup materials as Halogenated Hazardous Waste .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70701030 (Related Isomer Structure & Safety Data). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • European Commission. Waste Framework Directive: European List of Waste (LoW). Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 5-Amino-3...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one, a compound of interest in medicinal chemistry and organic synthesis. Adherence to these protocols is crucial for mitigating risks associated with this and similar chemical structures.

Hazard Assessment and Chemical Profile

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]

The presence of the bromo- group and the aromatic amine functionality are key considerations for its reactivity and toxicity.[4] Aromatic amines, as a class, are known for their potential to be readily absorbed through the skin and can pose long-term health risks.[4] Brominated organic compounds also require careful handling due to their potential for environmental persistence and specific disposal requirements.[5]

Chemical Properties at a Glance:

PropertyValueSource
Molecular Formula C₆H₇BrN₂O[6]
Molecular Weight ~203.04 g/mol [7]
Physical Form Solid (predicted)

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Eyes and Face Safety Goggles and Face ShieldChemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against dust particles and splashes.[8][9][10] A face shield should be worn in addition to goggles when handling larger quantities or when there is a heightened risk of splashing.[10][11]
Hands Chemical-Resistant GlovesHandle with gloves. Nitrile or neoprene gloves are recommended.[12] Gloves must be inspected prior to use, and proper removal techniques should be employed to avoid skin contact.[13] For prolonged handling or in case of immersion, consider double-gloving.[11][14]
Body Flame-Resistant Lab Coat and Chemical-Resistant ApronA flame-resistant lab coat should be worn at all times.[14] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[14]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][14] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][9]
Feet Closed-Toed ShoesOpen-toed shoes are strictly prohibited in the laboratory. Shoes should be made of a material that offers protection from chemical spills.[14]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring the safe handling of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one from receipt to disposal.

Pre-Handling Preparations:
  • Consult the SDS: Although a specific SDS is unavailable, review the SDS for similar compounds to familiarize yourself with the potential hazards.[1]

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and functioning correctly.[14]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined above and inspect for any damage.[14]

  • Prepare the Workspace: Ensure the work area within the fume hood is clean and uncluttered.[11] Have all necessary equipment and reagents for the experiment ready.

  • Locate Safety Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[14]

Handling the Compound:
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Transfer to Fume Hood: Transport the container of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one to the chemical fume hood.

  • Weighing the Compound: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.[10] Use appropriate tools like a spatula to handle the solid.

  • Performing the Experiment: Keep the sash of the fume hood at the lowest practical height. If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: Tightly close the container after use.[8] Decontaminate the work area and any equipment used.

Safe_Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Prep_1 Review SDS of Similar Compounds Prep_2 Verify Fume Hood Prep_1->Prep_2 Prep_3 Inspect PPE Prep_2->Prep_3 Prep_4 Prepare Workspace Prep_3->Prep_4 Handling_1 Don PPE Prep_4->Handling_1 Handling_2 Weigh Compound in Fume Hood Handling_1->Handling_2 Handling_3 Perform Experiment Handling_2->Handling_3 Post_1 Secure Container Handling_3->Post_1 Post_2 Decontaminate Workspace Post_1->Post_2 Post_3 Doff PPE Correctly Post_2->Post_3 Post_4 Wash Hands Thoroughly Post_3->Post_4 Disposal_1 Segregate Halogenated Waste Post_3->Disposal_1 Disposal_2 Label Waste Container Disposal_1->Disposal_2

Caption: Workflow for the safe handling of 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

Emergency Procedures: Be Prepared

Immediate and appropriate action is critical in the event of an emergency.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[13] Rinse mouth with water and seek immediate medical attention.[1]

  • Minor Spill: For small spills of the solid material, carefully sweep it up, avoiding dust generation.[10] Place the collected material into a sealed, labeled container for hazardous waste disposal.[10] Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spill: In the event of a large spill, evacuate the area immediately.[10] Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[10]

Disposal Plan: Responsible Waste Management

Improper disposal of brominated organic compounds can cause significant environmental harm.[5]

  • Waste Categorization: All waste containing 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one must be treated as hazardous waste. This includes contaminated consumables such as gloves, paper towels, and pipette tips.[5][10]

  • Waste Collection: Collect all solid and liquid waste in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[5][10] Do not mix with non-halogenated waste.[5]

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[8] Typically, this involves incineration at a licensed hazardous waste facility.[10][15] Do not pour this chemical down the drain.[10]

By adhering to these rigorous safety protocols, you can ensure a safe and productive research environment when working with 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Safety D
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous M
  • 5-AMINO-3-BROMO-2-METHYLPYRIDINE SDS, 186593-43-1 Safety D
  • Safety D
  • SAFETY D
  • Bromine water - disposal. Science Forum For Lab Technicians.
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ChemicalBook.
  • 5-amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one. PubChemLite.
  • SAFETY D
  • Personal protective equipment for handling 3-Chlorofuro[2,3-b]pyridine. Benchchem.
  • SAFETY D
  • Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one. BLDpharm.
  • Personal protective equipment for handling 2-Pyridinesulfenic acid. Benchchem.
  • 5-Amino-3-bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one. BLDpharm.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • 3-Amino-5-bromo-1-methylpyridin-2(1H)-one. Sigma-Aldrich.
  • Bromine Recycling in the Chemical Industry An Example of Circular Economy. CHIMIA.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Safety D
  • 3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one. Benchchem.
  • Bromine. Rutgers University.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
Reactant of Route 2
5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
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